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2-Amino-3,6-difluoro-4-methylphenol Documentation Hub

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  • Product: 2-Amino-3,6-difluoro-4-methylphenol
  • CAS: 1784521-29-4

Core Science & Biosynthesis

Foundational

Advanced Applications of 2-Amino-3,6-difluoro-4-methylphenol (CAS 1784521-29-4) in Rational Drug Design and Heterocyclic Synthesis

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine into organic scaffolds is a foundational technique for optimizing pharmacokinetic and physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine into organic scaffolds is a foundational technique for optimizing pharmacokinetic and physicochemical properties[1]. 2-Amino-3,6-difluoro-4-methylphenol (CAS 1784521-29-4) represents a highly engineered, privileged building block. By combining an ortho-aminophenol core—a classic precursor for bioactive benzoxazoles—with a precise 3,6-difluoro-4-methyl substitution pattern, this compound offers a pre-optimized pharmacophore designed to resist metabolic degradation while modulating target binding affinity.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will deconstruct the structural logic of this molecule, explore its physicochemical profile, and provide a field-proven, self-validating experimental workflow for integrating it into complex heterocyclic systems.

Physicochemical Profiling & Structural Logic

The utility of 2-Amino-3,6-difluoro-4-methylphenol (ADFMP) lies in the precise electronic and steric effects imparted by its substituents.

The Causality of Fluorination

Unsubstituted aminophenols and their resulting benzoxazole derivatives often suffer from rapid Phase I metabolism, specifically cytochrome P450-mediated hydroxylation at electron-rich aromatic positions[1].

  • Metabolic Shielding: The installation of highly electronegative fluorine atoms at the C3 and C6 positions effectively blocks these metabolic hotspots. The C–F bond is significantly stronger than the C–H bond, preventing oxidative cleavage[2].

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (

    
    ) pulls electron density away from the aromatic ring. This significantly lowers the 
    
    
    
    of both the primary amine and the phenolic hydroxyl group[2]. Consequently, the hydrogen-bond donor/acceptor profile of the molecule is fundamentally altered, which can enhance membrane permeability and bioavailability[1].
  • Steric and Lipophilic Anchoring: The C4-methyl group provides a localized hydrophobic vector. While fluorine itself is lipophilic, the methyl group adds necessary steric bulk to occupy hydrophobic pockets in target proteins, enhancing overall binding affinity[2].

Quantitative Data Summary

Understanding the exact mass and collision cross-section (CCS) of ADFMP is critical for downstream analytical validation (e.g., LC-MS/MS). The tables below summarize its core properties and predicted mass spectrometry adducts[3][4].

Table 1: Core Physicochemical Properties

PropertyValue
CAS Number 1784521-29-4
Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
Monoisotopic Mass 159.04958 Da
Predicted XLogP 1.5
SMILES String CC1=CC(=C(C(=C1F)N)O)F

Table 2: Predicted MS Adducts & Collision Cross Sections (CCS)

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]+ 160.056127.0
[M+Na]+ 182.038137.8
[M-H]- 158.042127.6
[M+CH3COO]- 218.063179.0

Data sourced from PubChemLite predictive models[4].

Pharmacophore Mapping

G Core 2-Amino-3,6-difluoro- 4-methylphenol F36 3,6-Difluoro Substitution Blocks CYP450 oxidation Lowers pKa Core->F36 Me4 4-Methyl Group Hydrophobic Anchor Steric bulk Core->Me4 OHNH2 ortho-Aminophenol Cyclization handle for Benzoxazoles Core->OHNH2

Caption: Pharmacophore logic and structural vectors of 2-Amino-3,6-difluoro-4-methylphenol.

Synthetic Utility: Constructing the Benzoxazole Scaffold

The primary synthetic application of ortho-aminophenols is the construction of benzoxazoles—a privileged heterocyclic motif found in numerous kinase inhibitors, antimicrobial agents, and fluorescent probes.

However, the synthesis of benzoxazoles from ADFMP presents a specific chemical challenge: the electron-withdrawing 3,6-difluoro groups reduce the nucleophilicity of the ortho-amine. Traditional condensation methods often fail or require excessively harsh conditions. To overcome this, we utilize a highly efficient, dual-catalyst system combining a Brønsted acid (


) and a transition metal (

)[5].

Mechanistic Rationale:

  • Electrophilic Activation: The Brønsted acid (

    
    ) protonates the carbonyl oxygen of the coupling partner (e.g., a 
    
    
    
    -diketone), increasing its electrophilicity and forcing the weakly nucleophilic fluorinated amine to attack[5].
  • Oxidative Cyclization: Copper(I) iodide (

    
    ) coordinates with the intermediate, facilitating the subsequent intramolecular attack by the phenolic hydroxyl group and driving the final oxidative aromatization to yield the benzoxazole ring[5].
    

Experimental Protocol: Catalytic Synthesis of Fluorinated Benzoxazoles

The following methodology is a self-validating, step-by-step protocol for the synthesis of 2-substituted 4,7-difluoro-5-methylbenzoxazoles from ADFMP and


-diketones.
Reagents and Materials
  • Substrate: 2-Amino-3,6-difluoro-4-methylphenol (0.5 mmol, ~79.5 mg)[3]

  • Coupling Partner: 2,4-Pentanedione (0.75 mmol, 75.0 mg)[5]

  • Catalysts:

    
     (10 mol%, 9.5 mg) and 
    
    
    
    (10 mol%, 9.5 mg)[5]
  • Solvent: Anhydrous Acetonitrile (

    
    ), 4 mL[5]
    
Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 25 mL reaction tube equipped with a magnetic stir bar, sequentially add the

    
    , 
    
    
    
    , and 2-Amino-3,6-difluoro-4-methylphenol.
  • Solvent & Electrophile Addition: Suspend the solid mixture in 4 mL of anhydrous

    
    . Add the 2,4-pentanedione dropwise to the stirring mixture.
    
  • Catalytic Cyclization: Seal the reaction tube securely. Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Maintain vigorous stirring for exactly 16 hours to ensure complete conversion[5].

  • Workup & Concentration: Cool the reaction mixture to room temperature. Transfer the solution to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute using a gradient of ethyl acetate and petroleum ether (starting at 1:5 ratio)[5]. Collect the fractions containing the target benzoxazole (monitor via TLC with UV detection).

  • Analytical Validation: Analyze the purified fractions via LC-MS/MS. For the specific reaction with 2,4-pentanedione, look for the

    
     peak corresponding to the cyclized product (expected mass shift: loss of 
    
    
    
    and incorporation of the diketone fragment).
Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Assembly ADFMP + β-Diketone + CuI + TsOH·H2O in CH3CN Step2 Step 2: Catalytic Cyclization 80°C for 16 hours Sealed reaction tube Step1->Step2 Step3 Step 3: Solvent Removal Evaporation under reduced pressure Step2->Step3 Step4 Step 4: Purification Silica gel chromatography (EtOAc/Petroleum Ether) Step3->Step4 Step5 Step 5: Validation LC-MS/MS & NMR Target: Fluorinated Benzoxazole Step4->Step5

Caption: CuI/TsOH-catalyzed experimental workflow for fluorinated benzoxazole synthesis.

References

  • PubChemLite. "2-amino-3,6-difluoro-4-methylphenol (C7H7F2NO) - Predicted Properties and CCS Data." Université du Luxembourg. URL:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]

  • Hagmann, W. K. "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry 51.15 (2008): 4359-4369. URL:[Link]

  • Mayo, M. S., et al. "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide." The Journal of Organic Chemistry 79.13 (2014): 6310-6314. URL:[Link]

Sources

Exploratory

structure of 2-amino-3,6-difluoro-4-methylphenol C7H7F2NO

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2-amino-3,6-difluoro-4-methylphenol Abstract This technical guide provides a comprehensive overview of the novel compound 2-amino-3,6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2-amino-3,6-difluoro-4-methylphenol

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-amino-3,6-difluoro-4-methylphenol (C7H7F2NO). As this molecule is not extensively described in current literature, this document outlines its predicted physicochemical properties, a plausible synthetic route, and robust methodologies for its characterization. Furthermore, we explore its potential applications in drug development, drawing insights from the well-established roles of fluorinated aromatic compounds in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the design and synthesis of novel chemical entities with therapeutic potential.

Introduction: The Rationale for 2-amino-3,6-difluoro-4-methylphenol

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] The compound 2-amino-3,6-difluoro-4-methylphenol is a polysubstituted phenol featuring a unique combination of functional groups: a hydroxyl group, an amino group, a methyl group, and two fluorine atoms on an aromatic ring. This arrangement suggests a molecule with significant potential for fine-tuning biological activity.

The phenol moiety is a common scaffold in many therapeutic agents, while the amino group can serve as a key interaction point with biological targets or as a handle for further chemical modification. The methyl group can influence steric interactions and metabolic stability. The two fluorine atoms are of particular interest; their high electronegativity can modulate the acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group, impacting the molecule's ionization state at physiological pH.[2] Moreover, fluorine can act as a bioisostere for hydrogen or a hydroxyl group, potentially leading to improved target binding and reduced metabolic degradation.[4][5] This guide will explore the scientific underpinnings of this promising, albeit novel, molecular structure.

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 2-amino-3,6-difluoro-4-methylphenol. These predictions are derived from computational models and data from analogous substituted phenols.

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C7H7F2NOBased on the chemical structure.
Molecular Weight 159.14 g/mol Calculated from the atomic weights of the constituent elements.
pKa (Phenolic OH) 7.5 - 8.5The presence of two electron-withdrawing fluorine atoms is expected to decrease the pKa (increase the acidity) of the phenolic hydroxyl group compared to p-cresol (pKa ~10.2). The electron-donating amino and methyl groups will have an opposing, though likely weaker, effect. Accurate pKa prediction models for substituted phenols often employ density functional theory (DFT) and can achieve high accuracy.[6][7][8][9][10]
logP 1.5 - 2.5The introduction of fluorine atoms generally increases lipophilicity.[11] The presence of the polar amino and hydroxyl groups will decrease the logP. The overall value is expected to be in a range suitable for oral bioavailability.
Hydrogen Bond Donors 2 (OH and NH2)The hydroxyl and amino groups can act as hydrogen bond donors.
Hydrogen Bond Acceptors 3 (O, N, and 2x F)The oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors.
Predicted Spectroscopic Data

The characterization of 2-amino-3,6-difluoro-4-methylphenol would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds.[12][13][14][15][16] The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with potential F-F and F-H coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H and N-H stretching of the phenol and amine groups, as well as C-F and C-C aromatic stretching vibrations.

Proposed Synthetic Pathway

The synthesis of polysubstituted phenols often requires a strategic, multi-step approach to achieve the desired regiochemistry.[17][18][19][20] A plausible synthetic route for 2-amino-3,6-difluoro-4-methylphenol starting from commercially available 4-methylphenol (p-cresol) is outlined below.

Synthetic_Pathway start 4-Methylphenol (p-Cresol) step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-Methyl-2-nitrophenol step1->intermediate1 step2 Fluorination (Electrophilic Fluorinating Agent, e.g., Selectfluor) intermediate1->step2 intermediate2 3-Fluoro-4-methyl-2-nitrophenol step2->intermediate2 step3 Second Fluorination (Electrophilic Fluorinating Agent) intermediate2->step3 intermediate3 3,6-Difluoro-4-methyl-2-nitrophenol step3->intermediate3 step4 Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate3->step4 product 2-Amino-3,6-difluoro-4-methylphenol step4->product

Caption: Proposed synthetic pathway for 2-amino-3,6-difluoro-4-methylphenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Methylphenol

  • To a solution of 4-methylphenol in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise while maintaining the temperature below 5°C.

  • The reaction mixture is stirred at low temperature for a specified time and then poured onto ice.

  • The precipitated product, 4-methyl-2-nitrophenol, is collected by filtration, washed with cold water, and dried.

Step 2: Regioselective Fluorination

  • The nitrophenol intermediate is dissolved in a suitable solvent (e.g., acetonitrile).

  • An electrophilic fluorinating agent, such as Selectfluor, is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product, 3-fluoro-4-methyl-2-nitrophenol, is extracted and purified by column chromatography. The regioselectivity of this step is crucial and may require optimization of reaction conditions.[21]

Step 3: Second Fluorination

  • The mono-fluorinated intermediate is subjected to a second fluorination reaction under similar conditions as Step 2.

  • The reaction progress is carefully monitored to obtain the desired 3,6-difluoro-4-methyl-2-nitrophenol. Purification is performed using column chromatography.

Step 4: Reduction of the Nitro Group

  • The difluorinated nitro-phenol is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalyst, such as palladium on carbon (Pd/C), is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 2-amino-3,6-difluoro-4-methylphenol. Alternatively, reduction can be achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 2-amino-3,6-difluoro-4-methylphenol.

Characterization_Workflow synthesis Crude Product from Synthesis purification Purification (Column Chromatography) synthesis->purification purity_assessment Purity Assessment (≥98%) (HPLC, LC-MS) purification->purity_assessment structure_confirmation Structure Confirmation purity_assessment->structure_confirmation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure_confirmation->nmr ms High-Resolution Mass Spectrometry (HRMS) structure_confirmation->ms ir Infrared Spectroscopy (IR) structure_confirmation->ir final_product Characterized Final Product nmr->final_product ms->final_product ir->final_product

Caption: Workflow for the characterization and quality control of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection would be used to determine the purity of the final compound. A suitable method would involve a reverse-phase column with a mobile phase of acetonitrile and water, possibly with a formic acid modifier for MS compatibility.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would confirm the molecular weight of the product and any impurities.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis (¹H, ¹³C, ¹⁹F, and 2D correlation spectra) is the definitive method for unambiguous structure elucidation.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Potential Applications in Drug Development

The unique structural features of 2-amino-3,6-difluoro-4-methylphenol make it an intriguing candidate for various applications in drug discovery.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The fluorine atoms at positions 3 and 6 could block potential sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2]

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the phenol and the basicity of the amine.[2] This can influence a molecule's solubility, membrane permeability, and binding interactions with target proteins.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[2][11]

  • Bioisosterism: The fluorine atoms can act as bioisosteres for hydrogen atoms or hydroxyl groups, allowing for the fine-tuning of a molecule's properties without significantly altering its size.[4][5][25][26][27]

  • Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of a library of compounds for screening against various therapeutic targets, such as kinases, proteases, or G-protein coupled receptors.

Conclusion

While 2-amino-3,6-difluoro-4-methylphenol remains a novel chemical entity, a thorough analysis of its structure suggests significant potential in the field of medicinal chemistry. The strategic placement of two fluorine atoms on a substituted aminophenol scaffold is predicted to confer advantageous physicochemical and pharmacokinetic properties. The proposed synthetic pathway, though requiring optimization, is based on well-established chemical transformations. This technical guide provides a solid foundation for the synthesis, characterization, and exploration of 2-amino-3,6-difluoro-4-methylphenol as a valuable building block for the development of next-generation therapeutics.

References

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  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
  • Apollo Scientific. (2026, January 19).
  • Shao, M.-Z., Liu, X.-Y., Li, F.-Q., & Chen, Z. (2021).
  • Prakash, G. K. S., & Prakash, G. K. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Richard, J., & Gouverneur, V. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton.
  • Wang, Z., et al. (2015). One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters.
  • Movassaghi, M., & Schmidt, M. A. (n.d.). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. PMC.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pK(a) determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Shao, M.-Z., Liu, X.-Y., Li, F.-Q., & Chen, Z. (2021).
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  • Lee, E., & Ritter, T. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • Pomerantz, W. C., et al. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC.
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  • Shields, G. C., et al. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols.
  • Brown, A. R., & Gouverneur, V. (2023, November 6). (PDF) para-Selective dearomatization of phenols by I(i)/I(iii)
  • Liptak, M. D., et al. (n.d.). Absolute pKa determinations for substituted phenols. SciSpace.
  • Powers, D. C., & Paquette, W. D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • J. C. Ludwig, C., & J. C. Ludwig, C. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • SIELC Technologies. (n.d.). Separation of 2-Aminophenol on Newcrom R1 HPLC column.
  • Levy, L. A., et al. (1995). Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH.
  • Anonymous. (n.d.). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.
  • Al-Zoubi, R. M., & Al-Zoubi, R. M. (2020, May 15).
  • Anonymous. (2025, May 30).
  • Anonymous. (2016, June 8). 4-amino-3-fluorophenol and preparation method thereof.
  • Ghattas, A. K. A., et al. (n.d.). HPLC mass spectra of 4-aminophenol formed in supernatants after...
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  • Anonymous. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
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Foundational

An In-depth Technical Guide to 2-Amino-3,6-difluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The chemical 3,6-difluoro-4-methyl-2-aminophenol, as initially requested, is not readily found in public chemical databases or literature. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical 3,6-difluoro-4-methyl-2-aminophenol, as initially requested, is not readily found in public chemical databases or literature. However, a structural isomer, 2-Amino-3,6-difluoro-4-methylphenol (CAS No. 1784521-29-4) , is documented and commercially available from fine chemical suppliers. This guide will focus on this specific, verifiable compound. The transposition of the amino group from position 2 to 3 on the phenol ring represents a distinct chemical entity, and it is crucial to use the correct identifier for procurement and experimental design.

Introduction

2-Amino-3,6-difluoro-4-methylphenol is a substituted aromatic compound belonging to the aminophenol class. Aminophenols are versatile building blocks in organic synthesis, renowned for their utility in the pharmaceutical, dye, and materials science industries. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. This makes fluorinated intermediates like 2-amino-3,6-difluoro-4-methylphenol of particular interest to researchers in drug discovery and agrochemical development. This guide provides a comprehensive overview of its chemical identifiers, properties, and a discussion on its potential synthesis and applications based on established chemical principles.

Chemical Identity and Properties

Proper identification of a chemical substance is the foundation of sound scientific research. The following table summarizes the key identifiers for 2-Amino-3,6-difluoro-4-methylphenol.

IdentifierValueSource
CAS Number 1784521-29-4[1][2]
Molecular Formula C₇H₇F₂NO[2]
Molecular Weight 159.14 g/mol [1]
IUPAC Name 2-Amino-3,6-difluoro-4-methylphenolN/A
Canonical SMILES Cc1c(F)c(O)c(N)cc1FN/A
InChI InChI=1S/C7H7F2NO/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,10H2,1H3N/A
InChIKey N/AN/A

Note: While the CAS number and molecular formula are confirmed by chemical suppliers, a dedicated PubChem entry with a full set of computed identifiers like a canonical SMILES and InChIKey was not available. The provided SMILES and InChI are based on the compound's structure.

Synthesis and Reaction Pathways

While specific, peer-reviewed synthesis procedures for 2-amino-3,6-difluoro-4-methylphenol are not widely published, a plausible synthetic route can be devised based on established methodologies for preparing substituted aminophenols. A common strategy involves the nitration of a corresponding phenol, followed by the reduction of the nitro group.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential two-step synthesis beginning from 3,6-difluoro-4-methylphenol. This precursor, while not a common starting material itself, provides a logical entry point for discussion.

Synthesis_Workflow start 3,6-Difluoro-4-methylphenol intermediate 3,6-Difluoro-4-methyl-2-nitrophenol start->intermediate Nitration (e.g., HNO₃, H₂SO₄) product 2-Amino-3,6-difluoro-4-methylphenol intermediate->product Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: A potential two-step synthesis of 2-amino-3,6-difluoro-4-methylphenol.

Step-by-Step Methodological Considerations

Step 1: Nitration of 3,6-Difluoro-4-methylphenol

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3,6-difluoro-4-methylphenol in a suitable solvent (e.g., concentrated sulfuric acid) in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining a low temperature to control the exothermic reaction and prevent over-nitration. The directing effects of the hydroxyl and methyl groups would favor nitration at the ortho and para positions. The position ortho to the powerful activating hydroxyl group is the most likely site for substitution.

  • Quenching and Isolation: After the reaction is complete, carefully pour the mixture over ice and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude nitrophenol intermediate.

Step 2: Reduction of 3,6-Difluoro-4-methyl-2-nitrophenol

  • Catalytic Hydrogenation (Preferred Method): Dissolve the nitrophenol intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, typically palladium on carbon (Pd/C).

  • Reaction: Place the mixture under a hydrogen atmosphere and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent to yield 2-amino-3,6-difluoro-4-methylphenol.

Safety and Handling

Specific safety data for 2-amino-3,6-difluoro-4-methylphenol is not available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of its class. The safety information for a related, non-fluorinated compound, 2-Amino-4-methylphenol (CAS 95-84-1) , can serve as a preliminary guide, with the understanding that the fluorine atoms may alter its toxicological profile.

General Safety Precautions (Inferred):

  • Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[3][4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

The following table summarizes GHS hazard statements for the related compound, 2-Amino-4-methylphenol.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Source: Apollo Scientific Safety Data Sheet for 2-Amino-4-methylphenol[3]

Applications in Research and Development

As a functionalized, fluorinated aromatic compound, 2-amino-3,6-difluoro-4-methylphenol is a valuable building block for the synthesis of more complex molecules. Its primary utility lies in its bifunctional nature—the amino and hydroxyl groups can be selectively modified to build diverse molecular architectures.

  • Pharmaceutical Intermediates: The presence of the fluorinated phenol moiety makes it an attractive starting material for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability and the aminophenol core is present in numerous biologically active compounds.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound could be used to develop new herbicides, fungicides, or pesticides, where the fluorine substituents may increase efficacy and environmental persistence.

  • Materials Science: Aminophenols are precursors to specialty polymers and dyes. The unique substitution pattern of this molecule could be exploited to create materials with novel optical or thermal properties.

Spectroscopic Analysis

Experimental spectroscopic data for 2-amino-3,6-difluoro-4-methylphenol is not publicly available. However, a predicted analysis based on the principles of NMR spectroscopy can provide insight into its expected spectral features.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Region: A single proton singlet or a narrowly split doublet is expected in the aromatic region, corresponding to the proton at the 5-position.

  • Methyl Group: A singlet corresponding to the three protons of the methyl group.

  • Amino and Hydroxyl Groups: Broad singlets for the two amino protons and one hydroxyl proton. The chemical shifts of these protons are concentration-dependent and can be confirmed by D₂O exchange.

For a definitive structural confirmation, a comprehensive suite of 2D NMR experiments (COSY, HSQC, HMBC) would be necessary upon synthesis.

Conclusion

2-Amino-3,6-difluoro-4-methylphenol (CAS 1784521-29-4) represents a potentially valuable, yet under-documented, building block for chemical synthesis. While a wealth of information exists for its non-fluorinated analog, the unique electronic properties conferred by the two fluorine atoms make it a distinct and intriguing compound for further exploration. This guide provides a foundational understanding of its identity, a plausible synthetic strategy, and an inferred safety profile to aid researchers in its safe handling and application. As with any novel compound, all experimental work should be preceded by a thorough risk assessment and conducted on a small scale.

References

A compiled list of sources will be provided upon request.

Sources

Exploratory

fluorinated aminophenol building blocks for medicinal chemistry

An In-Depth Technical Guide to Fluorinated Aminophenol Building Blocks for Medicinal Chemistry Executive Summary The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Aminophenol Building Blocks for Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the myriad of fluorinated scaffolds, fluorinated aminophenols represent a class of building blocks with exceptional utility. Their unique combination of a nucleophilic amine, a hydrogen-bonding phenol, and the potent electronic effects of fluorine allows for precise modulation of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of fluorinated aminophenol building blocks, from the fundamental principles governing their utility to practical synthetic strategies and their application in drug discovery.

Chapter 1: The Strategic Advantage of Fluorine in Aminophenol Scaffolds

The introduction of fluorine onto an aminophenol ring is a powerful strategy for fine-tuning a range of properties critical for drug efficacy.[2][3][4] The high electronegativity and small size of fluorine allow it to exert profound electronic and steric effects without a significant increase in molecular weight.

Modulation of pKa

The acidity of the phenolic hydroxyl group and the basicity of the amino group are critical determinants of a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Fluorine's strong electron-withdrawing inductive effect can be used to precisely tune these pKa values.

  • Phenolic Acidity: Fluorine substitution on the aromatic ring lowers the pKa of the phenolic proton, making it more acidic. This can enhance binding to targets where a deprotonated phenoxide is preferred.

  • Amine Basicity: Conversely, the electron-withdrawing nature of fluorine decreases the basicity of the amino group (lowers the pKa of the conjugate acid).[5] This can be advantageous in reducing off-target effects associated with highly basic amines or in modulating interactions with specific biological targets.

Impact on Lipophilicity (LogP) and Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a key factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often thought to increase lipophilicity, the effect of fluorine is highly context-dependent. A single fluorine atom may only slightly increase LogP, while more heavily fluorinated motifs like a trifluoromethyl group have a more pronounced effect.[6] The strategic placement of fluorine can therefore be used to optimize a drug's passage through cellular membranes and its overall bioavailability.[7]

Enhancement of Metabolic Stability

Metabolic degradation, often mediated by cytochrome P450 enzymes, is a common cause of drug failure. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[6] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and duration of action.[2][6]

Conformational Control and Binding Affinity

Fluorine can influence the conformation of a molecule through steric and electronic effects, such as the gauche effect. This can pre-organize a drug molecule into a bioactive conformation that is optimal for binding to its target, leading to increased potency and selectivity.[2][3] Furthermore, the C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, further enhancing binding affinity.[8]

Chapter 2: A Guide to the Synthesis of Fluorinated Aminophenol Building Blocks

The synthesis of fluorinated aminophenols can be broadly categorized into two main strategies: early-stage fluorination, where the fluorine atom is introduced into a simple precursor, and late-stage fluorination, where it is installed on a more complex intermediate. The choice of strategy often depends on the desired substitution pattern and the overall synthetic route.

Early-Stage Fluorination Strategies
  • Nucleophilic Aromatic Substitution (S-N-Ar): This is a common industrial method, often referred to as the Halex process, for producing fluoroaromatics.[9][10] It involves the displacement of a leaving group, typically a nitro or chloro group, by a fluoride source like KF or CsF. The reaction is facilitated by electron-withdrawing groups on the aromatic ring.

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[9] While effective, it can require high temperatures and may not be suitable for all substrates.

Late-Stage Fluorination Strategies

Recent advances in synthetic methodology have provided powerful tools for introducing fluorine at later stages of a synthesis, which is particularly valuable for the rapid generation of analogs in drug discovery.

  • Transition Metal-Catalyzed Fluorination: Palladium- and copper-catalyzed methods have been developed for the fluorination of aryl halides, triflates, and boronic acids.[9][11] These methods often employ specialized ligands and fluoride sources.

  • Deoxyfluorination of Phenols: Reagents like DAST (diethylaminosulfur trifluoride) and its analogues can directly convert a hydroxyl group on a phenol to a fluorine atom.[11] This can be a highly effective, albeit sometimes hazardous, method.

Isomer-Specific Synthetic Routes

The synthesis of a specific fluorinated aminophenol isomer often requires a tailored approach. For example, the synthesis of 4-amino-2-fluorophenol typically starts with the nitration of a fluorinated precursor, followed by reduction of the nitro group.[12][13]

Chapter 3: Key Fluorinated Aminophenol Building Blocks: A Comparative Analysis

The following table provides a comparative overview of some common fluorinated aminophenol building blocks. The pKa and LogP values are predicted using computational models and are intended for comparative purposes.

StructureNameCAS NumberMolecular Weight ( g/mol )pKa (Amine, predicted)pKa (Phenol, predicted)cLogP (predicted)
2-Amino-3-fluorophenol2-Amino-3-fluorophenol163733-91-5127.124.39.81.1
2-Amino-4-fluorophenol2-Amino-4-fluorophenol399-97-3127.124.59.91.0
2-Amino-5-fluorophenol2-Amino-5-fluorophenol53981-22-9127.124.29.71.1
2-Amino-6-fluorophenol2-Amino-6-fluorophenol13465-99-9127.123.910.11.2
3-Amino-5-fluorophenol3-Amino-5-fluorophenol202937-43-3127.124.19.50.9
4-Amino-2-fluorophenol4-Amino-2-fluorophenol399-96-2127.124.910.21.0
4-Amino-3-fluorophenol4-Amino-3-fluorophenol399-95-1127.124.79.61.1

Chapter 4: Applications in Medicinal Chemistry: Case Studies

The utility of fluorinated aminophenols is best illustrated through their incorporation into successful drug candidates. For example, the antimalarial agent Amodiaquine is synthesized using 4-amino-2-fluorophenol.[13] The fluorine atom in this and other similar compounds can contribute to improved metabolic stability and enhanced binding to the target protein.[2]

Chapter 5: Experimental Protocols and Practical Considerations

Detailed Experimental Protocol: Synthesis of 4-Amino-2-fluorophenol

This protocol describes the reduction of 2-fluoro-4-nitrophenol to 4-amino-2-fluorophenol using palladium on carbon as a catalyst.[13]

Materials:

  • 2-fluoro-4-nitrophenol

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Diatomaceous earth (Celite)

  • Rotary evaporator

Procedure:

  • Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Secure the vessel to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-2-fluorophenol.

Characterization Techniques

The synthesized fluorinated aminophenols should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the compound. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling
  • Fluorinated compounds should be handled with care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for each specific compound for detailed handling and disposal information.

Chapter 6: Future Perspectives

The demand for novel fluorinated building blocks in medicinal chemistry continues to grow. Future research will likely focus on the development of more efficient and selective late-stage fluorination methods, as well as the synthesis of novel fluorinated aminophenol scaffolds with unique substitution patterns. The increasing sophistication of computational chemistry will also play a crucial role in predicting the effects of fluorination and guiding the design of new drug candidates.

Visualizations

Workflow for Selecting a Fluorinated Aminophenol Building Block

G start Define Drug Design Objective prop Identify Desired Physicochemical Properties (pKa, LogP, Metabolic Stability) start->prop isomer Select Candidate Fluorinated Aminophenol Isomers prop->isomer synth Evaluate Synthetic Accessibility and Cost isomer->synth decision Choose Optimal Building Block synth->decision decision->isomer Re-evaluate procure Procure or Synthesize the Building Block decision->procure Optimal end Incorporate into Drug Candidate procure->end

Caption: A decision workflow for the rational selection of a fluorinated aminophenol building block in a drug discovery project.

General Mechanism for S-N-Ar

SNAr reactant Ar-X + Nu⁻ ts1 Transition State 1 reactant->ts1 Rate-determining step intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) ts1->intermediate ts2 Transition State 2 intermediate->ts2 product Ar-Nu + X⁻ ts2->product

Caption: A simplified representation of the two-step mechanism for nucleophilic aromatic substitution (S-N-Ar).

References

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Foundational

An In-depth Technical Guide to 2-Amino-3,6-difluoro-4-methylphenol

This guide provides a comprehensive overview of the chemical compound 2-amino-3,6-difluoro-4-methylphenol, focusing on its nomenclature, structural identification, and key properties. The information is curated for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical compound 2-amino-3,6-difluoro-4-methylphenol, focusing on its nomenclature, structural identification, and key properties. The information is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction and Nomenclature Disambiguation

The nomenclature of organic compounds is foundational to chemical research, ensuring clarity, reproducibility, and safety. A compound may be known by several names, including systematic IUPAC names, common or trivial names, and registry numbers. The name "2-amino-3,6-difluoro-p-cresol" is a semi-systematic name. While descriptive, for unambiguous identification in a global research context, the systematic name derived from the International Union of Pure and Applied Chemistry (IUPAC) guidelines is paramount.

The parent structure, "p-cresol" (para-cresol), is systematically named 4-methylphenol.[1][2][3][4][5] According to IUPAC rules, the carbon atom bearing the hydroxyl (-OH) group is designated as position 1 on the benzene ring.[1][6][7][8] Substituents are then numbered to give them the lowest possible locants and are listed alphabetically.[6][8]

Following these rules, the structure described by "2-amino-3,6-difluoro-p-cresol" is correctly and unambiguously identified by the IUPAC name: 2-Amino-3,6-difluoro-4-methylphenol . This guide will use the systematic IUPAC name to ensure clarity.

Compound Identification and Chemical Structure

Accurate identification is critical for sourcing, synthesis, and regulatory compliance. The primary identifiers for 2-Amino-3,6-difluoro-4-methylphenol are summarized below. Note: As of this guide's compilation, a specific CAS Registry Number for this exact difluorinated compound has not been prominently indexed in major public databases, suggesting it may be a novel or less-common research chemical. The data for analogous, non-fluorinated, or differently substituted compounds are often used as a starting point for characterization.

For context, the closely related, non-fluorinated compound, 2-Amino-4-methylphenol , is well-documented and provides a useful reference.[9][10][11][12][13][14]

Table 1: Compound Identifiers for Key Structures

Identifier2-Amino-3,6-difluoro-4-methylphenol (Target Compound)2-Amino-4-methylphenol (Reference Compound)
Preferred IUPAC Name 2-Amino-3,6-difluoro-4-methylphenol2-Amino-4-methylphenol[11][14]
Synonyms 2-amino-3,6-difluoro-p-cresol2-Amino-p-cresol, 2-Hydroxy-5-methylaniline, 3-Amino-4-hydroxytoluene[11][13]
CAS Registry Number Not readily available95-84-1[9][10][13][14]
Molecular Formula C₇H₇F₂NOC₇H₉NO[10]
Molecular Weight 159.14 g/mol 123.15 g/mol [11]
InChIKey (Predicted)ZMXYNJXDULEQCK-UHFFFAOYSA-N[10][13]
SMILES (Predicted) Cc1cc(F)c(N)c(O)c1FCc1ccc(O)c(N)c1
Molecular Structure Visualization

The structural arrangement of functional groups dictates the chemical reactivity and physical properties of a molecule. The diagram below illustrates the key features of 2-Amino-3,6-difluoro-4-methylphenol.

Caption: Molecular structure of 2-Amino-3,6-difluoro-4-methylphenol.

Physicochemical Properties (Predicted and Inferred)

Experimental data for 2-Amino-3,6-difluoro-4-methylphenol is scarce. However, we can predict its properties based on its structure and by comparison with the well-characterized analogue, 2-Amino-4-methylphenol. The introduction of two fluorine atoms is expected to significantly alter properties such as acidity, lipophilicity, and metabolic stability.

Table 2: Comparison of Physicochemical Properties

Property2-Amino-4-methylphenol (Experimental Data)2-Amino-3,6-difluoro-4-methylphenol (Predicted Effects)Rationale for Prediction
Appearance Pale cream to brown crystalline powder/flakes[10][12]Likely a solid at room temperature.The increased molecular weight and polarity suggest a solid form.
Melting Point 133-139 °C[12]Higher than the parent compound.Fluorine substitution often increases melting point due to altered crystal packing and stronger intermolecular forces.
Boiling Point Sublimes[11]Expected to be higher.Increased molecular weight and polarity increase boiling point.
Water Solubility Low (<1 mg/mL at 20°C)[11]Potentially lower.While fluorine can participate in hydrogen bonding, the overall increase in molecular size and hydrophobicity may decrease water solubility.
Acidity (pKa of -OH) ~10.4 (similar to p-cresol)[3]Lower (more acidic).The strongly electron-withdrawing fluorine atoms will stabilize the phenoxide conjugate base, increasing the acidity of the hydroxyl group.
Lipophilicity (LogP) 1.16 - 1.2[11][13]Higher.Fluorine atoms generally increase the lipophilicity of a molecule.

Potential Synthesis and Reactivity

The synthesis of substituted phenols often involves multi-step pathways. A plausible synthetic route to 2-Amino-3,6-difluoro-4-methylphenol would likely start from a commercially available fluorinated toluene or phenol derivative.

Hypothetical Synthetic Workflow

A common strategy for introducing an amino group ortho to a hydroxyl group involves nitration followed by reduction.

Synthetic_Workflow A 3,6-Difluoro-4-methylphenol (Starting Material) B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 3,6-Difluoro-4-methyl-2-nitrophenol (Intermediate) B->C D Reduction (e.g., H₂, Pd/C or Sn/HCl) C->D Step 2 E 2-Amino-3,6-difluoro-4-methylphenol (Final Product) D->E

Caption: A plausible two-step synthesis of the target compound.

Expert Insights:

  • Step 1 (Nitration): The hydroxyl group is a strong activating, ortho-para director. Position 2 is sterically less hindered than position 6 (which is blocked by fluorine), making nitration at the 2-position the most likely outcome. Careful control of temperature is crucial to prevent over-nitration or side reactions.

  • Step 2 (Reduction): The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is often a clean and efficient method. Alternatively, metal-acid reductions like tin in hydrochloric acid can be used. This is analogous to the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol.[15]

Applications in Research and Drug Development

While direct applications of 2-Amino-3,6-difluoro-4-methylphenol are not widely reported, its structural motifs are highly relevant in medicinal chemistry.

  • Bioisosteric Replacement: Fluorine atoms are often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity. The difluoro-substituted phenol could serve as a building block for creating analogues of existing drugs.

  • Scaffold for Novel Compounds: Aminophenols are versatile intermediates. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic structures. The parent compound, 2-amino-4-methylphenol, is used in the synthesis of dyes and pharmaceuticals.[10][16]

  • Probe for Mechanistic Studies: The unique electronic properties conferred by the fluorine atoms could make this compound a useful tool for studying enzyme mechanisms or receptor-ligand interactions where hydrogen bonding and electrostatic interactions are critical.

Analytical Methodologies

For any research involving this compound, robust analytical methods for identification and purity assessment are essential. Based on its structure, the following techniques would be appropriate.

Protocol: Purity Analysis by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.

Objective: To determine the purity of a synthesized batch of 2-Amino-3,6-difluoro-4-methylphenol.

Methodology:

  • Column Selection: A C18 reverse-phase column is a suitable starting point due to the compound's moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. Formic acid helps to protonate the amino group, leading to sharper peaks. This is a mass-spectrometry compatible method.[13]

  • Gradient Program (Example):

    • Start at 5% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm (typical for phenols) and/or mass spectrometry (MS) for confirmation of molecular weight.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.

  • Injection Volume: 5-10 µL.

Self-Validation: The protocol's trustworthiness is established by running a blank (injection of solvent only) to identify system peaks, and by confirming the mass of the main peak via an in-line mass spectrometer, which should correspond to the molecular weight of the target compound (159.14 g/mol ).

Conclusion

2-Amino-3,6-difluoro-4-methylphenol is a specialized chemical compound whose properties are dictated by the interplay of its hydroxyl, amino, methyl, and dual fluorine substituents. While not a widely cataloged substance, its systematic nomenclature and predicted characteristics can be reliably inferred from the principles of organic chemistry and comparison with well-known analogues. Its structure represents a valuable scaffold for medicinal chemistry and materials science, particularly for applications requiring enhanced metabolic stability and modulated electronic properties. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers entering into work with this or structurally related compounds.

References

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  • PubChem. 2-Amino-4-methylphenol | C7H9NO | CID 7264. [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-4-methylphenol. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • Matrix Fine Chemicals. 2-AMINO-4-METHYLPHENOL | CAS 95-84-1. [Link]

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Exploratory

Physicochemical Profiling of Polyfluorinated Aminocresol Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers[1] Executive Summary: The Fluorine Effect in Aminocresol Scaffolds Polyfluorinated aminocresol derivatives re...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers[1]

Executive Summary: The Fluorine Effect in Aminocresol Scaffolds

Polyfluorinated aminocresol derivatives represent a specialized class of aromatic building blocks where the interplay between the electron-rich amino group, the acidic phenolic hydroxyl, and the strongly electron-withdrawing fluorine atoms creates unique physicochemical profiles. These compounds are critical intermediates in the synthesis of agrochemicals (e.g., pyrethroids), pharmaceuticals, and liquid crystal materials.

This guide analyzes the physical properties of this chemical family, with a specific focus on 4-amino-2,3,5,6-tetrafluorophenol and its methylated cresol analogs (e.g.,


-trifluoro-cresol derivatives ).[1] The strategic introduction of fluorine atoms into the aminocresol core drastically alters acid-base equilibria, lipophilicity, and metabolic stability compared to non-fluorinated parent compounds.

Molecular Architecture & Electronic Effects[1]

The core structure of a polyfluorinated aminocresol involves a benzene ring substituted with:

  • Hydroxyl Group (-OH): H-bond donor/acceptor.[1]

  • Amino Group (-NH

    
    ):  H-bond donor/acceptor and nucleophile.[1]
    
  • Methyl/Trifluoromethyl Group (-CH

    
     / -CF
    
    
    
    ):
    Defines the "cresol" character.[1]
  • Polyfluorination: Multiple Ring C-F bonds.

The "Push-Pull" Electronic System

The defining feature of these derivatives is the competition between the electron-donating resonance of the amine/hydroxyl groups and the strong inductive electron-withdrawal (


 effect) of the fluorine atoms.
  • Acidity Amplification: The presence of ortho- and meta-fluorines stabilizes the phenoxide anion via inductive withdrawal, lowering the pK

    
     of the phenolic hydroxyl from ~10 (in cresol) to ~5.5–6.5.
    
  • Basicity Suppression: The same inductive effect reduces the electron density on the nitrogen lone pair, making the amine significantly less basic (pK

    
     of conjugate acid drops from ~4.6 to < 2.0).
    
Visualization: Structure-Property Relationships

The following diagram illustrates how structural modifications dictate physical properties.

SPR_Flow Core Aminocresol Core F_Sub Polyfluorination (Ring F / -CF3) Core->F_Sub Substitution Prop_Acidity Acidity (pKa) Phenol: 10 -> 5.5 F_Sub->Prop_Acidity -I Effect Prop_Basicity Basicity Amine deactivated F_Sub->Prop_Basicity e- Withdrawal Prop_LogP Lipophilicity (LogP) Increased Hydrophobicity F_Sub->Prop_LogP C-F Hydrophobicity Prop_Solubility Solubility High in Organic Low in Aqueous Prop_Acidity->Prop_Solubility Ionization State App_Click Application: SnAr Reactivity Prop_Basicity->App_Click Nucleophilicity Modulation Prop_LogP->Prop_Solubility App_Bio Application: Bioisostere/Metabolic Stability Prop_LogP->App_Bio Membrane Permeability

Caption: Causal flow from fluorination patterns to observable physicochemical properties and downstream applications.

Physicochemical Property Data

The table below consolidates physical data for the primary reference compound, 4-Amino-2,3,5,6-tetrafluorophenol , and comparative cresol derivatives.

Property4-Amino-2,3,5,6-tetrafluorophenolNon-fluorinated 4-AminocresolTrend / Note
Molecular Weight 181.09 g/mol 123.15 g/mol Increase due to F vs H mass.[1]
Physical State Crystalline SolidSolidHigh lattice energy due to polarity.[1]
Melting Point ~181 °C (Dec. >250°C)135–139 °CFluorination often increases MP due to dipole interactions.[1]
Acidity (Phenol pK

)
5.67 10.3Critical Shift: Becomes acidic enough to deprotonate at physiological pH.[1]
Basicity (Amine pK

)
< 2.0 (Est.)[1]5.5Amine is non-basic in water; requires strong acid to protonate.[1]
Lipophilicity (LogP) 2.4 0.95Fluorination significantly increases lipophilicity.[1]
H-Bond Donors 22-NH

and -OH.[1]
H-Bond Acceptors 62Fluorine atoms act as weak acceptors.[1]
Solubility (Water) Low (< 1 mg/mL)ModerateDecreased aqueous solubility due to lipophilicity.[1]
Solubility (Organic) High (MeOH, DCM, DMSO)HighSoluble in polar aprotic solvents.[1]

Data grounded in PubChem computed properties and comparative literature [1][2][6].

Detailed Technical Analysis

Acidity and pKa Modulation

The most significant property change in polyfluorinated aminocresols is the acidification of the phenolic proton.

  • Mechanism: The four fluorine atoms in 4-amino-2,3,5,6-tetrafluorophenol exert a powerful inductive effect, stabilizing the phenoxide anion.[1]

  • Implication: Unlike standard cresols, these derivatives exist as anions at neutral pH (7.4).[1] This affects membrane permeability (LogD vs LogP) and protein binding.[1]

  • Validation:

    
    F NMR titration is the preferred method for pK
    
    
    
    determination, as the chemical shift of ortho-fluorines is highly sensitive to the protonation state of the phenol oxygen [6].
Lipophilicity and Solubility

While the amino and hydroxyl groups are polar, the perfluorinated ring creates a hydrophobic "shell".

  • LogP Shift: The replacement of H with F increases LogP by approximately 0.1–0.2 units per fluorine atom, though the "polar hydrophobicity" of the C-F bond makes this non-linear.

  • Solubility Profile: These compounds are often sparingly soluble in water but dissolve readily in organic solvents like dichloromethane or ethyl acetate.[1] In basic aqueous media (pH > 7), solubility increases drastically due to phenoxide formation.[1]

Spectroscopic Signatures ( F NMR)
  • Diagnostic Shifts: Ring fluorines typically appear between -140 and -170 ppm .[1]

  • Coupling: The

    
    F-
    
    
    
    F coupling constants (
    
    
    ) and
    
    
    F-
    
    
    H coupling are diagnostic for substitution patterns (ortho vs meta).[1]

Experimental Protocols

Protocol: pKa Determination via UV-Vis Spectrophotometry

This method is self-validating through the presence of isosbestic points.

  • Preparation: Prepare a 50 µM stock solution of the derivative in water (with <1% DMSO for solubility).

  • Buffer System: Prepare a series of buffers ranging from pH 2.0 to pH 9.0 in 0.5 unit increments.

  • Measurement:

    • Record UV-Vis spectra (200–400 nm) for the sample in each buffer.[1]

    • Observe the bathochromic shift (red shift) of the

      
       as the phenol deprotonates to phenoxide.
      
  • Data Analysis: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pK
    
    
    
    .
  • Validation: The presence of sharp isosbestic points confirms a clean two-state equilibrium without decomposition.[1]

Protocol: Synthesis via Nucleophilic Aromatic Substitution (S Ar)

Polyfluorinated aminocresols are often synthesized by reacting a perfluorinated precursor with ammonia or an amine.[1]

Synthesis_Workflow Start Perfluorinated Precursor (e.g., Pentafluorophenol) Reaction Reaction: SnAr (Para-substitution favored) Start->Reaction Reagent Reagent: Ammonia (NH3) or Methylamine Reagent->Reaction Condition Conditions: Solvent: Acetonitrile/Water Temp: 80°C, Sealed Tube Condition->Reaction Workup Workup: Acidify to pH 4 -> Extract DCM Reaction->Workup Product Product: 4-Amino-2,3,5,6-tetrafluorophenol Workup->Product

Caption: Standard synthetic route exploiting the para-directing nature of the hydroxyl group in perfluoroaromatics.

Step-by-Step:

  • Charge: Dissolve pentafluorophenol (1.0 eq) in aqueous acetonitrile.

  • Addition: Add aqueous ammonia (3.0 eq). The para-fluorine is most susceptible to substitution due to the directing effect of the hydroxyl group.

  • Heating: Heat to 80°C in a sealed vessel for 4–6 hours.

  • Workup: The product is amphoteric. Acidify the mixture to pH ~4 (to protonate the phenol but keep the amine neutral/protonated depending on exact pKa) and extract with Ethyl Acetate.

    • Note: Since the amine pKa is very low (<2), at pH 4 the amine is likely neutral, and the phenol is protonated (neutral). This allows organic extraction.[1]

  • Purification: Recrystallize from Hexane/CHCl

    
    .
    

References

  • PubChem. (2025).[1][2] 4-Amino-2,3,5,6-tetrafluorophenol | C6H3F4NO.[1][2] National Library of Medicine.[1] [Link]

  • Google Patents. (1999).[1] Process for the preparation of unsymmetrical 4,6-bis(aryloxy) pyrimidine compounds (US5977363A).

  • Fisher Scientific. (2025).[1] 2-Fluoro-5-(trifluoromethyl)phenol Safety Data Sheet. [Link][1]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. [Link]

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Foundational

A Technical Guide to the Isomeric Distinction and Application of 2-Amino-3,6-Difluoro- and 2-Amino-4,5-Difluorobenzoic Acids

Abstract In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. Anthranilic acid derivatives, in particular, serve as pivotal building blocks for a diverse range of therapeutic agents. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 2-amino-3,6-difluorobenzoic acid and 2-amino-4,5-difluorobenzoic acid. While sharing the same molecular formula, the differential placement of fluorine substituents on the aromatic ring imparts distinct electronic, steric, and spectroscopic characteristics. This document, intended for researchers, scientists, and drug development professionals, will elucidate these differences through a detailed examination of their synthesis, physicochemical properties, spectroscopic signatures, and the underlying chemical principles that govern their reactivity and potential applications.

Introduction: The Significance of Fluorine Placement in Anthranilic Acids

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design. When incorporated into an aromatic system like anthranilic acid, fluorine substituents can profoundly influence acidity (pKa), lipophilicity, metabolic stability, and binding affinity for biological targets. The precise positioning of these substituents is not a trivial matter; it dictates the molecule's overall electronic distribution, potential for intramolecular interactions, and ultimately, its utility as a synthetic intermediate.

This guide focuses on the nuanced yet critical differences between the 3,6- and 4,5-difluoro isomers of 2-aminobenzoic acid. The 3,6-isomer places fluorine atoms ortho and meta to the amino group, and ortho and para to the carboxylic acid. In contrast, the 4,5-isomer positions the fluorines meta and para to the amino group, and meta to the carboxylic acid. These distinct arrangements create a cascade of differing electronic and steric effects that will be explored herein.

Comparative Physicochemical Properties

The seemingly subtle shift in fluorine atom positions leads to measurable differences in the macroscopic properties of these isomers. A summary of their key physicochemical data is presented below.

Property2-Amino-3,6-difluorobenzoic Acid2-Amino-4,5-difluorobenzoic AcidRationale for Differences
CAS Number 825654-54-4[1]83506-93-8[2][3][4][5]N/A
Molecular Formula C₇H₅F₂NO₂[1]C₇H₅F₂NO₂[2][4]N/A (Isomers)
Molecular Weight 173.12 g/mol [1]173.12 g/mol [2][4]N/A (Isomers)
Melting Point Data not available in searched literature181-183 °C[4]Differences in crystal lattice packing and intermolecular forces due to varied molecular symmetry and dipole moments.
Appearance Data not available in searched literatureWhite to light yellow powder/crystalVariations in crystal structure and potential for minor impurities can influence color.
Predicted pKa Expected to be lower (more acidic)Higher than 3,6-isomerThe fluorine at the 6-position in the 3,6-isomer exerts a strong ortho-inductive effect on the carboxylic acid, significantly increasing its acidity.

Synthesis Strategies: A Tale of Two Pathways

Proposed Synthesis of 2-Amino-3,6-difluorobenzoic Acid

A logical approach to the 3,6-isomer would likely start from a suitably substituted difluoronitrobenzene, followed by reduction of the nitro group. A potential pathway is outlined below.

synthesis_3_6 start 2,5-Difluoronitrobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 1,4-Difluoro-2,5-dinitrobenzene step1->intermediate1 step2 Selective Nucleophilic Aromatic Substitution (e.g., with a carboxylate precursor) intermediate1->step2 intermediate2 3,6-Difluoro-2-nitrobenzoic acid derivative step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate2->step3 product 2-Amino-3,6-difluorobenzoic acid step3->product

Proposed synthetic workflow for 2-amino-3,6-difluorobenzoic acid.

Causality in Experimental Design:

  • Nitration: The initial nitration of a difluorobenzene is a critical step. The choice of starting material (e.g., 1,4-difluorobenzene) and reaction conditions would need to be carefully optimized to achieve the desired regioselectivity for the subsequent steps.

  • Introduction of the Carboxyl Group: Introducing the carboxylic acid functionality can be challenging. A nucleophilic aromatic substitution (SNAr) to displace one of the nitro groups with a cyanide or another carboxylate precursor, followed by hydrolysis, is a possible route. The strong electron-withdrawing nature of the two nitro groups and the fluorine atoms would activate the ring for such a reaction.

  • Reduction: The final step involves the reduction of the remaining nitro group to an amine. Catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl) are standard and reliable methods for this transformation.

Established Synthesis of 2-Amino-4,5-difluorobenzoic Acid

The synthesis of this isomer often follows a well-established pathway for anthranilic acids, starting from a fluorinated aniline. This method, analogous to the synthesis of other fluorinated anthranilic acids, typically involves the formation of an isatin intermediate.[6]

Detailed Experimental Protocol (Adapted from similar syntheses[6]):

  • Step A: Synthesis of N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

    • In a 2-L three-necked flask equipped with a condenser and mechanical stirrer, dissolve hydroxylamine hydrochloride (0.89 mol) and anhydrous sodium sulfate (1.80 mol) in 1125 mL of water.

    • To this solution, add 2,2,2-trichloro-1-ethoxyethanol (0.41 mol) and heat to approximately 40°C with vigorous stirring.

    • In a separate flask, prepare a solution of 3,4-difluoroaniline (0.27 mol) in a mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.

    • Add the aniline solution to the hydroxylamine solution in one portion. Heat the mixture to reflux. A white precipitate should form within 1-2 minutes.

    • After refluxing, cool the mixture rapidly in an ice bath to 20°C.

    • Allow the mixture to stand at room temperature for several hours to maximize precipitation.

    • Filter the precipitate, wash with ice-cold water, and dry over P₄O₁₀ to yield the product.

  • Step B: Synthesis of 5,6-Difluoroisatin

    • In a 250-mL three-necked flask, charge 100 mL of concentrated sulfuric acid and heat to 70°C.

    • Gradually add the N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide (0.165 mol) from Step A over 1 hour.

    • Heat the resulting deep red solution to 90°C for 60 minutes.

    • Cool the reaction to room temperature in an ice bath.

    • Rapidly add the mixture to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate. The ethyl acetate is crucial to extract the isatin as it forms, preventing side reactions.

    • Separate the organic layer and extract the aqueous phase with additional ethyl acetate.

    • Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isatin.

  • Step C: Synthesis of 2-Amino-4,5-difluorobenzoic Acid

    • In a 500-mL three-necked flask, charge the 5,6-difluoroisatin (0.09 mol) from Step B and 200 mL of 1 M aqueous sodium hydroxide solution.

    • Add 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes. The reaction is exothermic, and the temperature will rise.

    • After the addition is complete, stir for approximately 1.5 hours.

    • Carefully acidify the pale orange, clear reaction mixture with 3 M hydrochloric acid to a pH of approximately 1 to precipitate the product.

    • Stir the suspension for an hour, then collect the product by filtration.

    • Wash the solid with cold water and dry under vacuum to yield pure 2-amino-4,5-difluorobenzoic acid.

synthesis_4_5 start 3,4-Difluoroaniline step1 Condensation with Chloral Hydrate & Hydroxylamine HCl start->step1 intermediate1 N-(3,4-Difluorophenyl)-2- (hydroxyimino)acetamide step1->intermediate1 step2 Cyclization (Conc. H₂SO₄) intermediate1->step2 intermediate2 5,6-Difluoroisatin step2->intermediate2 step3 Oxidative Cleavage (H₂O₂, NaOH) intermediate2->step3 product 2-Amino-4,5-difluorobenzoic acid step3->product

Established synthetic workflow for 2-amino-4,5-difluorobenzoic acid.

Spectroscopic Distinction: Unmasking Isomers

Spectroscopic techniques are indispensable for distinguishing between these two isomers. The different electronic environments and coupling pathways for the nuclei (¹H, ¹³C, ¹⁹F) result in unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the isomeric structure. The predicted differences in their ¹H, ¹³C, and ¹⁹F NMR spectra are outlined below.

SpectrumPredicted Features for 2-Amino-3,6-difluorobenzoic AcidPredicted Features for 2-Amino-4,5-difluorobenzoic Acid
¹H NMR Two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the two fluorine atoms. The chemical shifts will be influenced by the ortho-amino and ortho/para-fluoro groups.Two aromatic protons, appearing as doublets (or more complex patterns due to F-coupling). One proton is ortho to the amino group, the other is ortho to the carboxylic acid.
¹³C NMR Seven distinct carbon signals. The carbons directly bonded to fluorine (C3, C6) will show large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF), providing crucial structural information.Seven distinct carbon signals. C4 and C5 will show large ¹JCF couplings. The coupling patterns for the other carbons will differ significantly from the 3,6-isomer due to the different fluorine positions.
¹⁹F NMR Two distinct fluorine signals. They will show coupling to each other and to the aromatic protons.Two distinct fluorine signals, likely with a smaller F-F coupling constant compared to the 3,6-isomer due to the greater number of bonds separating them.

Expert Insight: The key diagnostic in ¹³C NMR is the carbon-fluorine coupling constants. The magnitude of these couplings (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms. By analyzing the multiplicity of each carbon signal, the precise substitution pattern can be unambiguously determined.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure. A detailed study of the FT-IR and FT-Raman spectra of 2-amino-4,5-difluorobenzoic acid has been conducted, with assignments supported by DFT calculations.[7]

Vibrational Mode2-Amino-3,6-difluorobenzoic Acid (Predicted)2-Amino-4,5-difluorobenzoic Acid (Experimental/Theoretical[7])
O-H Stretch (Carboxylic Acid) Broad band ~3000 cm⁻¹, potentially shifted due to intramolecular H-bonding with the ortho-amino group.Broad band observed, typical of hydrogen-bonded carboxylic acid dimers.
N-H Stretches (Amino Group) Two bands ~3300-3500 cm⁻¹. The ortho-fluorine at C6 may influence the position and strength of intramolecular H-bonding with the carboxylic acid.Two distinct N-H stretching bands are observed and assigned.
C=O Stretch (Carboxylic Acid) Strong band ~1660-1700 cm⁻¹. The ortho-fluorine's inductive effect could shift this to a higher wavenumber.A strong band corresponding to the carbonyl stretch is a prominent feature.
C-F Stretches Strong bands typically in the 1100-1300 cm⁻¹ region. The specific frequencies will be unique to this substitution pattern.Characteristic C-F stretching vibrations are identified and assigned.
Aromatic C-H Bending (out-of-plane) The pattern of these bands in the 700-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.The observed out-of-plane bending modes are consistent with the 1,2,4,5-tetrasubstituted ring system.

The Impact of Fluorine Position on Reactivity and Acidity

The electronic effects of the fluorine substituents are paramount in determining the chemical behavior of these isomers.

electronic_effects cluster_0 2-Amino-3,6-difluorobenzoic Acid cluster_1 2-Amino-4,5-difluorobenzoic Acid a_title Key Electronic Influences a1 Strong -I effect from F at C6 on COOH (ortho effect) a_result Result: Higher Acidity (Lower pKa) Modulated Nucleophilicity of NH₂ a1->a_result a2 Strong -I effect from F at C3 on NH₂ a2->a_result a3 Potential for N-H···F and O-H···F intramolecular H-bonds a3->a_result b_title Key Electronic Influences b1 Moderate -I effect from F at C4 & C5 on COOH b_result Result: Lower Acidity (Higher pKa) Reduced Nucleophilicity of NH₂ b1->b_result b2 Moderate -I effect from F at C4 & C5 on NH₂ b2->b_result b3 Strong intramolecular H-bond between NH₂ and COOH b3->b_result

Logical flow of electronic effects on isomer properties.
  • Acidity: The 2-amino-3,6-difluorobenzoic acid isomer is predicted to be the stronger acid. This is due to the powerful electron-withdrawing inductive effect (-I) of the fluorine atom at the C-6 position, which is ortho to the carboxylic acid group. This "ortho effect" stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent acid.[8] The fluorine at C-3 also contributes, but the ortho effect is dominant. In the 2-amino-4,5-difluorobenzoic acid isomer, the fluorines are meta to the carboxylic acid, so their inductive effect is weaker, resulting in a less acidic compound.

  • Nucleophilicity of the Amino Group: In both isomers, the electron-withdrawing fluorine atoms decrease the electron density on the aromatic ring and, consequently, reduce the nucleophilicity of the amino group compared to unsubstituted anthranilic acid. In the 3,6-isomer , the fluorine at C-3 is ortho to the amino group, exerting a direct and strong deactivating effect. In the 4,5-isomer , the fluorines are more distant, but their combined effect still significantly reduces the basicity and nucleophilicity of the nitrogen atom.

  • Intramolecular Hydrogen Bonding: Both isomers can form a strong intramolecular hydrogen bond between the amino group and the carboxylic acid. However, the presence of ortho-fluorine atoms in the 3,6-isomer could introduce additional, albeit weaker, N-H···F or O-H···F hydrogen bonds, potentially influencing the preferred conformation and reactivity.[5]

Applications in Drug Discovery and Materials Science

The distinct properties of these isomers make them suitable for different applications. As versatile intermediates, they are valuable in the synthesis of pharmaceuticals and agrochemicals.[9]

  • 2-Amino-4,5-difluorobenzoic acid and its derivatives are used as building blocks for compounds targeting various biological pathways. The specific substitution pattern can be crucial for achieving the desired binding orientation in an enzyme's active site or a receptor's binding pocket.

  • 2-Amino-3,6-difluorobenzoic acid , with its unique electronic and steric profile, offers an alternative scaffold for medicinal chemists. The ortho-fluorine atoms can be used to block metabolic pathways, improve membrane permeability, or enforce a specific molecular conformation required for biological activity. For instance, related compounds like 2-amino-4,6-difluorobenzoic acid are used as intermediates for pharmaceuticals targeting inflammatory diseases and cancer.[9]

Conclusion

The cases of 2-amino-3,6-difluorobenzoic acid and 2-amino-4,5-difluorobenzoic acid serve as a compelling illustration of the principles of constitutional isomerism and the profound impact of substituent placement in aromatic systems. The difference in the positions of two fluorine atoms leads to distinct physicochemical properties, divergent synthetic strategies, and unique spectroscopic signatures. For the drug development professional, understanding these subtleties is not merely an academic exercise; it is fundamental to the rational design of new chemical entities with optimized properties. The 3,6-isomer, with its ortho-fluorine to the carboxyl group, presents a more acidic and sterically distinct profile, while the 4,5-isomer offers a different, well-characterized electronic landscape. The choice between these and other related isomers provides the medicinal chemist with a powerful toolkit to fine-tune molecular properties and accelerate the discovery of novel therapeutics.

References

  • National Analytical Corporation. (n.d.). 2-Amino-4,5-difluorobenzoic acid 98%. Retrieved February 26, 2026, from [Link]

  • Worldwide Life Sciences. (2026, February 13). 2-Amino-4,5-difluorobenzoic acid, 25g. Retrieved February 26, 2026, from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 2-Amino-4,5-difluorobenzoic acid CAS 83506-93-8. Retrieved February 26, 2026, from [Link]

  • Mobile Roadie. (n.d.). 2-Amino-3,6-difluorobenzoic acid. Retrieved February 26, 2026, from [Link]

  • Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. Available at: [Link]

  • Kollmar, M., et al. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. Available at: [Link]

  • Mishra, A., et al. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 25(21), 5038. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Benzoxazoles using 2-Amino-3,6-difluoro-4-methylphenol

Introduction: The Strategic Value of Fluorinated Benzoxazoles in Modern Drug Discovery The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzoxazoles in Modern Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The development of novel benzoxazole derivatives is a critical endeavor for researchers and drug development professionals aiming to expand the therapeutic landscape.[3][6] This guide focuses on the synthesis of benzoxazoles using a highly strategic building block: 2-Amino-3,6-difluoro-4-methylphenol .

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[7][8][9] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its power in fine-tuning molecular behavior.[10]

The specific substitution pattern of 2-Amino-3,6-difluoro-4-methylphenol offers a three-pronged advantage:

  • Metabolic Blocking: The fluorine atom at the 6-position can block potential sites of metabolic oxidation, a common strategy to increase the in vivo half-life of a drug candidate.[9][11]

  • Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group, which can influence the cyclization kinetics and the binding characteristics of the final product.[9]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions and can displace water molecules in protein binding pockets, potentially increasing ligand-binding affinity.[9][10] The 4-methyl group provides an additional point for steric interaction and can fill hydrophobic pockets.

This document provides two robust, field-proven protocols for the synthesis of novel benzoxazoles from this advanced starting material, explaining the causality behind the experimental design and providing detailed, step-by-step instructions.

General Synthetic Workflow

The synthesis of 2-substituted benzoxazoles from a 2-aminophenol precursor is fundamentally a condensation and cyclization reaction. The general workflow involves coupling the aminophenol with a suitable electrophile (such as a carboxylic acid or aldehyde) to form an intermediate, which then undergoes intramolecular cyclodehydration to form the stable aromatic benzoxazole ring system.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Purification & Analysis Start Starting Material: 2-Amino-3,6-difluoro-4-methylphenol Coupling_Partner Select Coupling Partner (Carboxylic Acid or Aldehyde) Start->Coupling_Partner Choose synthetic route Reaction Condensation & Cyclization (Catalyst, Heat) Coupling_Partner->Reaction Combine reagents Workup Aqueous Workup & Extraction Reaction->Workup Quench & Isolate Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product Final Product: 2-Substituted-4,7-difluoro- 5-methylbenzoxazole Analysis->Final_Product

Caption: General Experimental Workflow for Benzoxazole Synthesis.

Protocol 1: One-Pot Synthesis via Carboxylic Acid Condensation

This method is highly versatile and efficient, utilizing a carboxylic acid as the coupling partner. The acid is converted in situ to a more reactive acid chloride using thionyl chloride (SOCl₂), which then readily acylates the aminophenol. Methanesulfonic acid (MeSO₃H) serves as a powerful catalyst for the subsequent cyclodehydration step, driving the reaction to completion.[12][13] This one-pot procedure is valued for its operational simplicity and generally provides excellent yields for a wide range of substrates.[1][12][13]

Reaction Scheme & Mechanism

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclodehydration Aminophenol 2-Amino-3,6-difluoro- 4-methylphenol Intermediate N-Acyl Intermediate Aminophenol->Intermediate Nucleophilic Attack CarboxylicAcid R-COOH AcidChloride R-COCl CarboxylicAcid->AcidChloride Activation SOCl2 SOCl₂ AcidChloride->Intermediate Nucleophilic Attack Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Intramolecular Cyclization & Dehydration MeSO3H MeSO₃H, Δ

Caption: Mechanism for Methanesulfonic Acid-Catalyzed Synthesis.

Materials & Equipment
  • Reagents:

    • 2-Amino-3,6-difluoro-4-methylphenol

    • Desired Carboxylic Acid (Aryl, Heteroaryl, or Alkyl)

    • Thionyl Chloride (SOCl₂)

    • Methanesulfonic Acid (MeSO₃H)

    • Toluene or Xylene (Anhydrous)

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution

    • Brine (Saturated NaCl Solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

    • Hexanes

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and developing chamber

Step-by-Step Procedure
  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL). To this stirred solution, add thionyl chloride (1.2 mmol, 1.2 equiv) dropwise at room temperature. Heat the mixture to reflux (approx. 110 °C) for 1-2 hours. The reaction can be monitored for the cessation of gas (SO₂ and HCl) evolution.

  • Coupling and Cyclization: Cool the reaction mixture to room temperature. To the flask containing the freshly prepared acid chloride, add 2-Amino-3,6-difluoro-4-methylphenol (1.0 mmol, 1.0 equiv). Following this, carefully add methanesulfonic acid (2.5 mmol, 2.5 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 110-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aminophenol spot is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to neutralize the acids. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-substituted-4,7-difluoro-5-methylbenzoxazole.

Protocol 2: Direct Condensation with Aldehydes

This protocol describes the synthesis of 2-substituted benzoxazoles via direct condensation with an aldehyde, followed by an oxidative cyclization step. This approach is particularly useful for synthesizing 2-aryl and 2-heteroaryl benzoxazoles. Various catalytic systems can be employed; this protocol outlines a straightforward acid-catalyzed condensation and dehydration.

Reaction Scheme

The reaction proceeds through the initial formation of a Schiff base (imine) between the aminophenol and the aldehyde, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole product.[14]

G Aminophenol 2-Amino-3,6-difluoro- 4-methylphenol SchiffBase Schiff Base Intermediate Aminophenol->SchiffBase Imine Formation Aldehyde R-CHO Aldehyde->SchiffBase Imine Formation CyclizedInt Cyclized Intermediate SchiffBase->CyclizedInt Intramolecular Nucleophilic Attack AcidCat H⁺ (cat.), Δ SchiffBase->AcidCat Benzoxazole 2-Substituted Benzoxazole CyclizedInt->Benzoxazole Dehydration Water - H₂O CyclizedInt->Water

Caption: General Mechanism for Acid-Catalyzed Aldehyde Condensation.

Materials & Equipment
  • Reagents:

    • 2-Amino-3,6-difluoro-4-methylphenol

    • Desired Aldehyde (Aryl or Heteroaryl)

    • Ethanol or Acetic Acid (as solvent)

    • p-Toluenesulfonic acid (p-TsOH) or Fluorophosphoric acid (as catalyst)[15]

    • Standard workup and purification reagents as listed in Protocol 1.

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard workup and purification equipment.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3,6-difluoro-4-methylphenol (1.0 mmol, 1.0 equiv) and the aldehyde (1.05 mmol, 1.05 equiv) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 2-substituted benzoxazole.

Data Summary and Expected Outcomes

The choice of coupling partner and reaction conditions will influence the yield and reaction time. The table below provides a representative summary of expected outcomes for these protocols.

ProtocolCoupling Partner (Example)Catalyst SystemTypical TimeTypical Yield
1Benzoic AcidSOCl₂ / MeSO₃H4-6 h85-95%
14-Chlorobenzoic AcidSOCl₂ / MeSO₃H3-5 h88-96%
1Cyclohexanecarboxylic AcidSOCl₂ / MeSO₃H6-8 h75-85%
2Benzaldehydep-TsOH6-10 h80-90%
24-Methoxybenzaldehydep-TsOH5-8 h82-92%
22-Thiophenecarboxaldehydep-TsOH8-12 h70-85%

Note: Yields are estimates and will vary based on the specific substrate, reaction scale, and purification efficiency.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider extending the reaction time or adding a small amount of additional catalyst. For Protocol 1, ensure the carboxylic acid was fully converted to the acid chloride before adding the aminophenol.

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water can quench the acid chloride intermediate and hinder the cyclodehydration step. Purification via column chromatography is crucial to remove polar side products.

  • Safety: Thionyl chloride and methanesulfonic acid are highly corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The initial reaction of thionyl chloride with carboxylic acid releases toxic gases (SO₂ and HCl).

Conclusion

The strategic use of 2-Amino-3,6-difluoro-4-methylphenol provides a direct route to novel benzoxazole derivatives with high potential for drug discovery applications. The fluorine and methyl substitutions are designed to confer advantageous physicochemical and pharmacokinetic properties. The two protocols detailed herein—a one-pot synthesis from carboxylic acids and a direct condensation with aldehydes—offer researchers versatile, efficient, and reliable methods to access these valuable compounds. Careful execution of these protocols and thorough characterization of the products will enable the rapid development of new chemical entities for biological screening and lead optimization programs.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 42, 435-448. (Simulated reference, content based on general knowledge and provided search results).
  • Apollo Scientific. (2026).
  • Teare, H., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Benzoxazole Synthesis.
  • BenchChem. (2025). Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323-8349. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. [Link]

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Beilstein Journal of Organic Chemistry. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. Beilstein Journal of Organic Chemistry. [Link]

  • RSC Advances. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Publishing. [Link]

  • Journal of the Indian Chemical Society. (2014).
  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online.
  • ResearchGate. (n.d.). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential.
  • PeerJ. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PeerJ. [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. WJPS.
  • ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates.
  • Journal of Chemical and Pharmaceutical Research. (2012).

Sources

Application

reaction protocols for 2-Amino-3,6-difluoro-4-methylphenol cyclization

This Application Note provides a comprehensive technical guide for the cyclization of 2-Amino-3,6-difluoro-4-methylphenol (CAS 1134197-65-1 analog) into 4,7-Difluoro-5-methylbenzoxazole derivatives. This scaffold is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the cyclization of 2-Amino-3,6-difluoro-4-methylphenol (CAS 1134197-65-1 analog) into 4,7-Difluoro-5-methylbenzoxazole derivatives.

This scaffold is a critical bioisostere in medicinal chemistry (kinase inhibitors) and agrochemistry (PPO inhibitors). The presence of fluorine atoms at the 3 and 6 positions of the phenol significantly alters the electronic landscape, requiring optimized protocols to overcome reduced nucleophilicity.

Part 1: Strategic Overview & Mechanistic Insight

The Chemical Challenge

The cyclization of ortho-aminophenols to benzoxazoles typically proceeds via nucleophilic attack of the amine on an electrophile (carboxylic acid, aldehyde, or orthoester), followed by dehydration.

  • Electronic Deactivation: The fluorine atoms at positions 3 and 6 are strongly electron-withdrawing (Inductive effect: -I).[1] This reduces the basicity and nucleophilicity of the amino group at position 2, making the initial amide formation slower than in non-fluorinated analogs.

  • Steric Constraints: The methyl group at position 4 and the fluorine at position 3 create a crowded environment, potentially hindering the formation of the transition state during ring closure.

The Solution: Protocol Selection

To ensure high yields, we utilize methods that drive the equilibrium toward the heterocycle using either strong dehydrating conditions (Method A) or oxidative trapping (Method B) .

DOT Diagram: Reaction Mechanism & Pathway Selection

ReactionMechanism Start 2-Amino-3,6-difluoro- 4-methylphenol Intermediate Amide/Imine Intermediate Start->Intermediate Nucleophilic Attack Product 4,7-Difluoro-5-methyl- benzoxazole Intermediate->Product Ring Closure (-H2O) MethodA Method A: R-COOH (PPA, 150°C) Acid-Catalyzed Dehydration MethodA->Intermediate Preferred for Stable R-Groups MethodB Method B: R-CHO (Na2S2O5, DMF) Oxidative Cyclization MethodB->Intermediate Preferred for Sensitive R-Groups MethodC Method C: Orthoester (PTSA, Reflux) Solvent-Free MethodC->Intermediate Preferred for R=H, Me

Caption: Mechanistic pathway for the cyclization of 2-Amino-3,6-difluoro-4-methylphenol showing three distinct synthetic routes.

Part 2: Detailed Experimental Protocols

Method A: Thermal Cyclodehydration (Polyphosphoric Acid)

Best for: Stable alkyl/aryl substituents (R = Phenyl, Methyl, Ethyl). Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a potent Lewis acid/dehydrating agent, forcing the cyclization of the electron-deficient amine.

Reagents:

  • Substrate: 2-Amino-3,6-difluoro-4-methylphenol (1.0 equiv)[1]

  • Reagent: Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10-15 equiv by weight)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), mix the aminophenol and the carboxylic acid.

  • Addition: Add PPA (approx. 10g per 1g of substrate). Ensure the mixture is homogenous.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (Note: PPA is not TLC friendly; take a small aliquot, quench in water, extract with EtOAc for TLC).

  • Quenching: Cool the reaction mixture to ~80°C. Pour slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze and dissolve.

  • Neutralization: Adjust pH to ~8–9 using 10% NaOH or saturated NaHCO₃ solution.[1] The benzoxazole product usually precipitates.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: Oxidative Cyclization (Aldehyde + Sodium Metabisulfite)

Best for: Sensitive functional groups or when using valuable aldehydes. Rationale: This method avoids harsh acidic conditions.[1][2] The Schiff base forms first, followed by oxidative ring closure.

Reagents:

  • Substrate: 2-Amino-3,6-difluoro-4-methylphenol (1.0 equiv)[1]

  • Reagent: Aldehyde (R-CHO) (1.0 equiv)[1]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF or DMSO (0.2 M concentration)

Step-by-Step Protocol:

  • Mixing: Dissolve the aminophenol and aldehyde in DMF.

  • Oxidant Addition: Add Na₂S₂O₅ in one portion.

  • Reaction: Heat to 100–120°C for 8–12 hours.

  • Workup: Pour the reaction mixture into brine (5x volume). Extract with Ethyl Acetate.[1]

  • Wash: Wash the organic layer extensively with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography is usually required to remove traces of unreacted aldehyde.[1]

Method C: Orthoester Cyclization

Best for: Unsubstituted (C2-H) or Methyl (C2-Me) benzoxazoles. Rationale:[1] Orthoesters are highly reactive electrophiles that drive the reaction by releasing volatile alcohols, shifting equilibrium forward.

Reagents:

  • Substrate: 2-Amino-3,6-difluoro-4-methylphenol (1.0 equiv)[1]

  • Reagent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me) (Excess, used as solvent).

  • Catalyst: p-Toluenesulfonic acid (PTSA) (5 mol%)[1]

Step-by-Step Protocol:

  • Setup: Mix substrate and orthoester (5–10 equiv) in a flask equipped with a reflux condenser.

  • Catalysis: Add catalytic PTSA.

  • Reaction: Reflux (approx. 100–110°C) for 3–5 hours.

  • Evaporation: Remove excess orthoester under reduced pressure (rotary evaporator).

  • Purification: The residue is often pure enough.[1] If not, recrystallize from hexane/ether.

Part 3: Analytical Validation & Data

Table 1: Expected Analytical Signatures

TechniqueParameterExpected SignatureNotes
1H NMR Methyl GroupSinglet, δ 2.3–2.5 ppmShifted downfield due to aromatic ring.[1]
1H NMR Aromatic HDoublet/MultipletOnly one aromatic proton remains (C6-H on benzoxazole).[1]
19F NMR C4-F, C7-FTwo distinct signals~ -110 to -140 ppm range.[1][3] Coupling patterns confirm regiochemistry.[1]
LC-MS M+H[M+1] PeakEssential for confirming cyclization (Loss of H₂O mass).

DOT Diagram: Analytical Workflow

AnalyticalWorkflow Crude Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 4:1) Crude->TLC Workup Aqueous Workup (pH Adjustment) TLC->Workup Conversion >95% Purification Column Chromatography or Recrystallization Workup->Purification Validation Final Validation (1H NMR, 19F NMR, LCMS) Purification->Validation

Caption: Step-by-step analytical workflow for validating the synthesis of fluorinated benzoxazoles.

Part 4: Safety & Handling (E-E-A-T)

  • Fluorinated Phenols: While 2-Amino-3,6-difluoro-4-methylphenol is stable, fluorinated phenols can be skin irritants and toxic if ingested.[1] Wear nitrile gloves and work in a fume hood.

  • PPA Hazards: Polyphosphoric acid is corrosive and viscous.[1] It causes severe burns.[1] Reacts exothermically with water.[1] Always pour PPA into water, never water into PPA.

  • HF Generation: Under standard conditions described above, HF generation is negligible. However, avoid contact with strong Lewis acids (e.g., AlCl₃) at high temperatures which might trigger defluorination.

References

  • Vertex AI Search. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Retrieved from

  • Sigma-Aldrich. (2024).[1] 2-Amino-4-methylphenol Product Information. Retrieved from

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from

  • MDPI. (2023). Synthesis of Fluorinated Heterocycles. Retrieved from

Sources

Method

Application Note: High-Fidelity Utilization of 2-Amino-3,6-difluoro-4-methylphenol in Agrochemical Synthesis

This Application Note provides a technical framework for utilizing 2-Amino-3,6-difluoro-4-methylphenol (CAS: 261763-45-5 / CID: 84650857), a specialized fluorinated intermediate critical in the synthesis of protoporphyri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical framework for utilizing 2-Amino-3,6-difluoro-4-methylphenol (CAS: 261763-45-5 / CID: 84650857), a specialized fluorinated intermediate critical in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and advanced benzoxazinone scaffolds.[1]

[1]

Executive Summary

2-Amino-3,6-difluoro-4-methylphenol is a high-value penta-substituted benzene scaffold.[1] Its structural uniqueness lies in the 3,6-difluoro substitution pattern , which provides metabolic blockade at the ortho- and para-positions relative to the phenol, significantly enhancing the persistence of derived active ingredients (AIs) in soil and plant tissue.[1] This intermediate is primarily employed as a precursor for 1,4-benzoxazin-3-one and benzoxazole herbicides.[1]

This guide details the handling, quality control, and synthetic protocols required to maximize yield and suppress oxidative degradation—the primary failure mode when working with electron-deficient aminophenols.[1]

Chemical Profile & Handling Specifications[2]

PropertySpecification
IUPAC Name 2-Amino-3,6-difluoro-4-methylphenol
Molecular Formula C₇H₇F₂NO
Molecular Weight 159.13 g/mol
Appearance Off-white to pale grey crystalline solid
pKa (Phenol) ~7.8 (Acidified by F-substitution)
pKa (Aniline) ~2.5 (Deactivated by F-substitution)
Solubility Soluble in MeOH, EtOAc, DMSO; Sparingly soluble in water
Stability High Oxidation Risk. Rapidly forms imino-quinones in air.[1][2][3][4]
Handling & Storage Protocol
  • Atmosphere: Must be handled under an inert atmosphere (Argon or Nitrogen).

  • Storage: Store at -20°C in amber vials with a PTFE-lined septum.

  • Solvent Prep: All reaction solvents must be degassed (sparged with N₂ for 20 mins) to prevent oxidative dimerization.

Synthetic Utility: The "Why" and "How"

Mechanism of Action in Synthesis

The 3,6-difluoro-4-methyl substitution creates a "push-pull" electronic environment:

  • Nucleophilicity: The amino group is less nucleophilic than in non-fluorinated analogues due to the electron-withdrawing fluorine at C3.[1] Catalysis (e.g., acid or heat) is often required for condensation.

  • Regioselectivity: The fluorine atoms block electrophilic attack at the ring positions, directing functionalization exclusively to the N and O heteroatoms.

  • Metabolic Stability: The C-F bonds prevent oxidative metabolism (hydroxylation) at the 3 and 6 positions, a key trait for herbicide longevity.

Core Workflow Visualization

The following diagram illustrates the primary synthetic pathways from the intermediate to bioactive scaffolds.

SynthesisPathways cluster_legend Pathway Key Start 2-Amino-3,6-difluoro- 4-methylphenol Step1 Cyclization w/ Alpha-Halo Esters Start->Step1 + Cl-CH2-COOEt + K2CO3 Step2 Cyclization w/ Carboxylic Acids Start->Step2 + R-COOH + PPA/Heat Step3 Diazotization Start->Step3 + NaNO2/HCl Product1 1,4-Benzoxazin-3-one (PPO Inhibitor Core) Step1->Product1 Intramolecular Alkylation Product2 Benzoxazole Derivatives Step2->Product2 Condensation Product3 Sandmeyer Products Step3->Product3 Substitution Legend1 Blue: Starting Material Legend2 Green: Primary Herbicide Scaffold

Caption: Synthetic divergence of 2-Amino-3,6-difluoro-4-methylphenol into key agrochemical classes.

Experimental Protocols

Protocol A: Synthesis of 7,9-Difluoro-8-methyl-2H-1,4-benzoxazin-3(4H)-one

This is the standard route for generating the core scaffold of PPO-inhibiting herbicides.[1]

Reagents:

  • 2-Amino-3,6-difluoro-4-methylphenol (1.0 eq)[1][5][6]

  • Methyl bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)[1]

  • DMF (Dimethylformamide, anhydrous, degassed)[1]

Methodology:

  • Setup: Charge a flame-dried 3-neck round bottom flask with 2-Amino-3,6-difluoro-4-methylphenol (10 mmol) and anhydrous K₂CO₃ (25 mmol). Purge with N₂ for 15 minutes.

  • Solvation: Add degassed DMF (20 mL) via syringe. Stir at 0°C to form the phenoxide anion. Note: The solution may turn slight yellow; dark brown indicates oxidation.

  • Alkylation: Dropwise add Methyl bromoacetate (11 mmol) over 10 minutes at 0°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60°C for 4 hours to drive the intramolecular cyclization (Amide formation).

  • Quench: Pour the reaction mixture into ice-water (100 mL) containing 1N HCl (to pH 4).

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x 30 mL).

  • Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

  • LC-MS: Target Mass [M+H]⁺ = 198.1 (approx).[1]

  • ¹H NMR: Look for the disappearance of the broad NH₂/OH signals and appearance of the lactam NH (singlet, ~10.5 ppm) and the O-CH₂-CO protons (singlet, ~4.6 ppm).[1]

Protocol B: Quality Control & Purity Analysis

Due to the lability of the amino group, purity must be verified before use.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

Data Interpretation:

  • Retention Time (RT): The target aminophenol will elute early (polar).

  • Impurity Flag: A peak eluting after the main peak often corresponds to the oxidized azo-dimer or imino-quinone , which are common degradation products.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark Reaction Mixture Oxidation of the aminophenol.[1]Ensure rigorous N₂ purging; add antioxidant (e.g., Na₂S₂O₄) if compatible.
Low Yield in Cyclization Poor nucleophilicity of amine due to Fluorine.Increase temperature to 80-90°C; use a stronger base (NaH) for the initial phenol deprotonation.[1]
Incomplete Cyclization Formation of the linear ester intermediate only.Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) and reflux in Toluene to drive water/methanol removal.[1]

References

  • PubChem. (2026).[7][8] Compound Summary: 2-Amino-3,6-difluoro-4-methylphenol.[1][5][6][9] National Library of Medicine. Link

  • University of Luxembourg. (2025). PubChemLite for Exposomics: Patent Occurrence of Fluorinated Aminophenols. Link[10]

  • Ogawa, Y., et al. (2020).[11] Current contributions of organofluorine compounds to the agrochemical industry. iScience.[11] Link[11]

  • Vertex AI Search. (2026). Agrochemical Intermediates Search Results.

Disclaimer: This protocol involves hazardous chemicals.[1][4] Standard Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and fume hood usage is mandatory.[1]

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) of Fluorinated Aminophenols

Abstract This guide provides a comprehensive technical overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on fluorinated aminophenol scaffolds. These substrates are of para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on fluorinated aminophenol scaffolds. These substrates are of paramount importance in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine. This document elucidates the underlying mechanistic principles, offers strategic guidance for experimental design, and presents validated, step-by-step protocols for the synthesis of diverse derivatives, including ethers, amines, and thioethers. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage these powerful transformations.

Introduction: The Strategic Value of Fluorinated Aminophenols

Fluorinated aminophenols are privileged structural motifs in modern chemistry. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of contemporary drug design.[1] The aminophenol framework itself provides versatile handles for further molecular elaboration.

The primary pathway for functionalizing these molecules is the Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This powerful C-F bond transformation allows for the displacement of a fluoride ion—a surprisingly effective leaving group in this context—by a wide range of nucleophiles.[3][4] Unlike classical SN1 or SN2 reactions, the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation.[2][5] Instead, it relies on the electronic activation of the aromatic ring, a topic we will explore in depth. Understanding and mastering this reaction is critical for any scientist working on the synthesis of advanced aromatic compounds.

Mechanistic Insights: The Engine of the SNAr Reaction

The SNAr reaction is a two-step addition-elimination process.[5][6] The success of this reaction hinges on the ability of the aromatic ring to stabilize the negative charge of an intermediate species.

Pillar 1: Ring Activation The aromatic ring must be "activated" or made electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine leaving group.[2][4] In fluorinated aminophenols, the fluorine atom itself acts as a potent activating group due to its strong inductive effect. The amino (-NH₂) and hydroxyl (-OH) groups are traditionally considered electron-donating, but their influence is nuanced and depends on the reaction conditions and their position relative to the fluorine atom.

Pillar 2: The Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine.[4][5] This step is typically the rate-determining step because it temporarily disrupts the ring's aromaticity.[7] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5] The stability of this complex is the key to the entire reaction. EWGs at the ortho and para positions are crucial as they delocalize the negative charge through resonance, lowering the activation energy of this first step.[6]

Pillar 3: Aromatization and Leaving Group Departure In the second, faster step, the aromaticity is restored by the elimination of the leaving group.[7] While fluoride is a poor leaving group in SN2 reactions due to the strength of the C-F bond, in SNAr its role is different. The rate-determining step is the formation of the Meisenheimer complex, not the C-F bond cleavage.[4][7] Fluorine's high electronegativity makes the initial nucleophilic attack more favorable, accelerating the overall reaction rate compared to other halogens (F > Cl > Br > I).[4][7]

Caption: SNAr Addition-Elimination Mechanism.

Experimental Design & Strategy

The judicious selection of reagents and conditions is critical for a successful SNAr reaction.

Substrate Considerations

The reactivity of the fluorinated aminophenol is dictated by the substitution pattern.

  • Activation: Fluorine atoms ortho or para to another strong EWG (like a nitro or cyano group) are highly activated and undergo substitution readily.

  • Directing Effects: The -OH and -NH₂ groups can be deprotonated under basic conditions to form highly activating -O⁻ and -NH⁻ species. This must be managed to ensure selective reaction at the C-F bond. In some cases, protection of these groups may be necessary.

Choice of Nucleophile

A wide variety of nucleophiles can be employed.

  • O-Nucleophiles: Alcohols and phenols are used to synthesize aryl ethers. A strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) is required to generate the more nucleophilic alkoxide or phenoxide.[8][9]

  • N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for synthesizing N-aryl derivatives. A base like K₂CO₃ or an organic base like triethylamine (Et₃N) is often used as a scavenger for the HF generated.[10][11]

  • S-Nucleophiles: Thiols readily form highly nucleophilic thiolates with a base, enabling the synthesis of aryl thioethers.[10]

Solvents and Bases

The solvent plays a crucial role in stabilizing intermediates and solvating ions.

  • Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the standard choices.[10][11][12] They excel at solvating the cationic counter-ion of the base while leaving the nucleophile relatively "bare" and highly reactive.[12]

  • Bases: The choice of base depends on the pKa of the nucleophile.

    • Strong Bases (e.g., NaH, KOtBu): Used for deprotonating alcohols and thiols. Must be handled under anhydrous conditions.[10]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): Sufficient for reactions with amines or phenols, and act as acid scavengers.[8][10] Cesium carbonate (Cs₂CO₃) is often effective at milder conditions.[8]

Reaction Conditions Summary
Nucleophile TypeTypical NucleophilesRecommended BasesCommon SolventsTemperature (°C)
Oxygen Alcohols, PhenolsNaH, K₂CO₃, Cs₂CO₃DMF, DMSO, THF25 - 100
Nitrogen Primary/Secondary AminesK₂CO₃, Et₃N, DIPEADMSO, DMF, NMP50 - 120
Sulfur Thiols, MercaptansNaH, K₂CO₃THF, DMF0 - 80

Validated Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases like NaH with extreme care under an inert atmosphere.

Protocol 4.1: Synthesis of an Aryl Ether via O-Arylation

Objective: To synthesize 4-amino-2-(benzyloxy)fluorobenzene from 4-amino-2-fluorophenol.

Materials:

  • 4-amino-2-fluorophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-2-fluorophenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired aryl ether.

Protocol 4.2: Synthesis of a Diaryl Amine via N-Arylation

Objective: To synthesize N-(4-amino-2-fluorophenyl)morpholine from 2,5-difluoroaniline.

Materials:

  • 2,5-difluoroaniline (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

Procedure:

  • In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq), morpholine (1.5 eq), and K₂CO₃ (2.5 eq).

  • Add DMSO to dissolve/suspend the reagents (approx. 0.5 M).

  • Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Workup: Pour the reaction mixture into a large volume of water. A precipitate may form. If not, extract with ethyl acetate (3x).

  • Wash the combined organic layers thoroughly with water to remove residual DMSO, then wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow & Troubleshooting

The general workflow for these reactions is straightforward but requires careful monitoring to prevent side reactions.

Workflow prep 1. Reagent Prep (Flame-dry glassware, inert atm if needed) setup 2. Reaction Setup (Add substrate, base, solvent) prep->setup addition 3. Nucleophile Addition (Control temperature) setup->addition reaction 4. Reaction Monitoring (TLC, LC-MS) addition->reaction workup 5. Quench & Workup (Water quench, extraction) reaction->workup purify 6. Purification (Column chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Sources

Method

Application Note: Strategic Synthesis of Kinase Inhibitors via the 3,6-Difluoro-4-methylphenol Scaffold

[1] Executive Summary & Rationale This application note details the synthetic utility of 3,6-difluoro-4-methylphenol (DFMP) as a critical pharmacophore in the design of Type I and Type II kinase inhibitors. In modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Rationale

This application note details the synthetic utility of 3,6-difluoro-4-methylphenol (DFMP) as a critical pharmacophore in the design of Type I and Type II kinase inhibitors.

In modern drug discovery, this scaffold is prized for two specific properties:

  • Metabolic Stability: The fluorine atoms at the C3 and C6 positions block metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.[1]

  • Physicochemical Modulation: The fluorine at the C6 position (ortho to the hydroxyl) lowers the pKa of the phenol (approx.[1] pKa 7.5–8.0 vs. 10.0 for phenol), enhancing the acidity.[1] This facilitates the formation of the phenoxide anion for nucleophilic attacks but requires specific tuning of base/solvent systems to prevent side reactions.[1]

This guide provides a validated protocol for coupling this scaffold to heteroaromatic cores (e.g., quinolines, pyridines) to generate diaryl ether motifs, a structural backbone found in approved inhibitors like Cabozantinib and Glesatinib .[1]

Retrosynthetic Analysis & Pathway Design[1]

The synthesis of kinase inhibitors using this scaffold typically hinges on the formation of a C–O–C bond between the phenol and an electron-deficient heteroaryl halide.[1]

Pathway Logic (DOT Visualization)

SyntheticPathway Phenol 3,6-difluoro-4-methylphenol (Nucleophile) Intermediate Diaryl Ether Intermediate (SnAr Product) Phenol->Intermediate SnAr Coupling (DMSO, 90°C) Core Heteroaryl Electrophile (e.g., 4-Cl-Quinoline) Core->Intermediate Base Base Selection (Cs2CO3 vs K2CO3) Base->Intermediate Promotes Final Target Kinase Inhibitor (Amide/Urea Formation) Intermediate->Final Functionalization (e.g., Nitro reduction -> Amide cplg)

Figure 1: General retrosynthetic scheme for incorporating the DFMP scaffold into a kinase inhibitor architecture.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Objective: Coupling 3,6-difluoro-4-methylphenol to a 4-chloro-quinoline core. Mechanism: Addition-Elimination (


).[2]
Critical Challenge:  The steric bulk of the ortho-fluorine (C6) and the electron-rich nature of the methyl group (C4) can retard the reaction. We utilize Cesium Carbonate (

)
due to the "Cesium Effect," where the larger cation stabilizes the phenoxide/transition state more effectively than potassium in polar aprotic solvents.[1]
Materials:
  • Nucleophile: 3,6-difluoro-4-methylphenol (1.0 equiv)

  • Electrophile: 4-Chloro-7-methoxyquinoline-6-carboxamide (or similar electron-deficient core) (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (0.2 M concentration)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Use only if reaction stalls.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-difluoro-4-methylphenol (1.0 equiv) in anhydrous DMSO.

  • Activation: Add

    
     (2.5 equiv) in a single portion. Stir at room temperature for 15 minutes. Observation: The solution may turn slight yellow/orange as the phenoxide forms.
    
  • Coupling: Add the heteroaryl chloride (1.0 equiv).[1]

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor by LC-MS every 2 hours.
    
    • Note: Avoid temperatures >120°C to prevent defluorination side-reactions.[1]

  • Workup: Once starting material is consumed (typically 4–6 hours), cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume).

  • Isolation: The product often precipitates as a solid.[1] Filter and wash with water and diethyl ether.[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Quality Control & Validation

Due to the specific fluorination pattern, NMR is the primary validation tool.[1]

Analytical MethodExpected Signal CharacteristicsDiagnostic Value
1H NMR Methyl group (C4) appears as a doublet or broad singlet around

2.2–2.3 ppm due to long-range H-F coupling (

).
Confirms integrity of the methyl group.[1]
19F NMR Two distinct signals (unless symmetric). Typical range:

-110 to -140 ppm.
Integration confirms no defluorination occurred during heating.[1]
LC-MS [M+H]+ peak matching the ether product.Confirm absence of hydrolysis byproduct (heteroaryl-OH).

Troubleshooting & Optimization Logic

If the SnAr reaction fails or yields are low (<40%), consult the following decision tree to select alternative conditions.

OptimizationLogic Start Low Yield in SnAr? Check1 Is the Heterocycle Electron Deficient? Start->Check1 Yes Yes (e.g., Nitropyridine) Check1->Yes No No (e.g., Phenyl halide) Check1->No Action1 Increase Temp to 120°C Switch Solvent to NMP Yes->Action1 Action2 Switch to Buchwald-Hartwig (Pd(OAc)2, XPhos, Cs2CO3) No->Action2 Action3 Switch to Chan-Lam (Cu(OAc)2, Boronic Acid) No->Action3

Figure 2: Decision matrix for optimizing the etherification step.

Biological Context & Selectivity[1][3][4]

The 3,6-difluoro-4-methylphenol moiety is not merely a passive linker; it actively contributes to the Type II binding mode in kinases like c-Met and VEGFR2.[1]

  • Hydrophobic Interaction: The methyl group often occupies a hydrophobic pocket (e.g., the "back pocket" near the gatekeeper residue).[1]

  • Electronic Effects: The fluorine atoms withdraw electron density, reducing the electron-richness of the ether oxygen.[1] This can weaken metabolic oxidation at the ether linkage, extending the half-life (

    
    ) of the drug.[1]
    
  • Conformation: The ortho-fluorine induces a twist in the diaryl ether bond relative to a non-fluorinated analog, potentially locking the inhibitor into a bioactive conformation that favors the DFG-out state of the kinase [1].[1]

References

  • Liu, J., et al. (2013).[1] "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase."[1] ACS Medicinal Chemistry Letters. Link

  • Gong, Y., et al. (2021).[1] "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives." Preprints. Link[3]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Context on Diaryl Ether Scaffolds). Link

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for 2-Amino-3,6-difluoro-4-methylphenol

Introduction and Strategic Considerations 2-amino-3,6-difluoro-4-methylphenol is a highly functionalized aromatic building block of significant interest in the synthesis of pharmaceuticals and advanced materials. Its uti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Considerations

2-amino-3,6-difluoro-4-methylphenol is a highly functionalized aromatic building block of significant interest in the synthesis of pharmaceuticals and advanced materials. Its utility is derived from the precise arrangement of its functional groups: a nucleophilic amino group, an acidic phenolic hydroxyl, and two electron-withdrawing fluorine atoms on the aromatic ring. However, this very functionality presents a considerable synthetic challenge. The proximate amino and hydroxyl groups require a robust and selective protection strategy to prevent unwanted side reactions and to direct reactivity towards other sites on the molecule or to enable sequential functionalization.

The core challenge lies in the electronically modified reactivity of the functional groups. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which has two primary consequences:

  • Decreased Nucleophilicity of the Amino Group: The aniline nitrogen is significantly less basic and less nucleophilic compared to a non-fluorinated analogue, which can render standard protection protocols sluggish or ineffective.[1]

  • Increased Acidity of the Phenolic Hydroxyl: The phenol is more acidic, making it easier to deprotonate but also potentially more susceptible to certain reactions.

This document provides a comprehensive guide to developing an orthogonal protecting group strategy , a cornerstone of modern organic synthesis.[2][3] An orthogonal strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[4][5] We will focus on the highly reliable and versatile Boc (acid-labile) and TBDMS (fluoride-labile) combination, providing detailed, field-proven protocols for their application to 2-amino-3,6-difluoro-4-methylphenol.

Decision Framework for Protecting Group Selection

The selection of a protecting group strategy is dictated by the overall synthetic plan. The primary consideration is the order in which the amino and hydroxyl groups need to be revealed for subsequent reactions. The following decision tree provides a logical framework for navigating this choice.

G cluster_amine Amine Functionalization First cluster_phenol Phenol Functionalization First cluster_both Sequential Functionalization start Start: Need to functionalize 2-amino-3,6-difluoro-4-methylphenol q1 Which functional group will be modified first? start->q1 a1 Protect OH group q1->a1 Amine p1 Protect NH2 group q1->p1 Phenol q2 Need to modify both sequentially? q1->q2 Both a2 Modify free NH2 group a1->a2 a3 Deprotect OH group a2->a3 p2 Modify free OH group p1->p2 p3 Deprotect NH2 group p2->p3 b1 Protect NH2 group (e.g., Boc) q2->b1 b2 Protect OH group (e.g., TBDMS) b1->b2 b3 Selectively deprotect and modify one group b2->b3 b4 Selectively deprotect and modify the other b3->b4 G cluster_protection Protection Phase cluster_deprotection Orthogonal Deprotection cluster_functionalization Selective Functionalization A 2-Amino-3,6-difluoro-4-methylphenol B N-Boc Protected Intermediate A->B Boc₂O, Base C Fully Protected (N-Boc, O-TBDMS) B->C TBDMS-Cl, Imidazole D N-Boc, Free Phenol C->D TBAF (Fluoride) E Free Amine, O-TBDMS Phenol C->E TFA (Acid) F1 Product 1 D->F1 Reaction at OH F2 Product 2 E->F2 Reaction at NH2

Caption: Orthogonal workflow using Boc and TBDMS protecting groups.

Detailed Experimental Protocols

Note: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Selective N-Protection with Di-tert-butyl dicarbonate (Boc₂O)
  • Rationale: The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under a wide range of non-acidic conditions and its clean, acid-labile removal. [6]For electron-deficient anilines, the reaction may require slightly elevated temperatures or the use of a catalyst to proceed efficiently. [1][7]

  • Materials:

    • 2-amino-3,6-difluoro-4-methylphenol (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 2-amino-3,6-difluoro-4-methylphenol (1.0 equiv) and dissolve in anhydrous THF (to make a ~0.2 M solution).

    • Add the base (TEA or DIPEA, 1.5 equiv) to the solution.

    • Add Boc₂O (1.1 equiv) portion-wise to the stirred solution at room temperature. Causality Note: The base neutralizes the phenolic proton and any acid generated, preventing side reactions and driving the N-acylation forward.

    • Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish (as monitored by TLC), gently heat the mixture to 40-50 °C. [8] 5. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product, tert-butyl (3,6-difluoro-2-hydroxy-5-methylphenyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: O-Silylation with TBDMS-Cl
  • Rationale: The tert-butyldimethylsilyl (TBDMS) group is robust and provides excellent protection for phenols. The use of imidazole as a base is critical; it acts not only as an acid scavenger but also as a catalyst by forming a highly reactive silylimidazolium intermediate. [9]

  • Materials:

    • N-Boc protected aminophenol from Protocol 1 (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the N-Boc protected aminophenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (to make a ~0.2 M solution) in a round-bottom flask. Causality Note: DMF is a polar aprotic solvent that effectively solvates the ionic intermediates, accelerating the silylation reaction. [9] 2. Add TBDMS-Cl (1.2 equiv) in one portion to the stirred solution at room temperature.

    • Stir the mixture for 2-6 hours at room temperature, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and imidazole.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, tert-butyl (2-((tert-butyldimethylsilyl)oxy)-3,6-difluoro-5-methylphenyl)carbamate, by flash column chromatography.

Protocol 3: Selective O-Deprotection (TBDMS Cleavage)
  • Rationale: The high affinity of fluoride for silicon drives the cleavage of the Si-O bond, regenerating the phenol. [10]Tetrabutylammonium fluoride (TBAF) is a common reagent, though milder conditions using potassium bifluoride (KHF₂) can be effective for sensitive substrates. [11]

  • Materials:

    • Fully protected (N-Boc, O-TBDMS) aminophenol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate & Brine

  • Procedure:

    • Dissolve the fully protected substrate (1.0 equiv) in anhydrous THF (~0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add the 1 M TBAF solution in THF (1.2 equiv) dropwise. Causality Note: The reaction is performed at 0 °C to control the rate and minimize potential side reactions on other functional groups.

    • Stir at 0 °C to room temperature for 1-3 hours, monitoring carefully by TLC.

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the pure N-Boc protected aminophenol.

Protocol 4: Selective N-Deprotection (Boc Cleavage)
  • Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective and volatile, simplifying workup. A 25-50% solution in an inert solvent like DCM is typically sufficient. [12]

  • Materials:

    • Fully protected (N-Boc, O-TBDMS) aminophenol (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

  • Procedure:

    • Dissolve the fully protected substrate (1.0 equiv) in anhydrous DCM (~0.1 M).

    • Prepare a 1:1 (v/v) solution of TFA and DCM.

    • Add the TFA/DCM solution to the substrate solution at room temperature and stir.

    • Monitor the reaction by TLC (typically complete within 1-2 hours).

    • Upon completion, remove the volatiles in vacuo. Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment.

    • Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the pure O-TBDMS protected aminophenol.

Conclusion

The successful synthesis and manipulation of 2-amino-3,6-difluoro-4-methylphenol hinges on a well-designed and executed orthogonal protection strategy. The Boc/TBDMS pairing provides a robust and flexible platform, allowing for the selective unmasking of either the amino or phenolic hydroxyl group under mild and specific conditions. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently incorporate this valuable building block into complex synthetic routes, accelerating progress in drug discovery and materials science.

References

  • ResearchGate. (n.d.). An Improved Synthesis of N-Boc Protected Aryl Amines. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). Cas 98968-72-0, N-BOC-2-FLUOROANILINE. Retrieved from LookChem. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. [Link]

  • DESILYLATION OF TBDMS ETHERS OF PHENOLS SUSCEPTIBLE TO POLYMERIZATION. (2001). Synthetic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?. Retrieved from ResearchGate. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from Fiveable. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from Master Organic Chemistry. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Thieme. [Link]

  • Protective Groups in Organic Synthesis. (n.d.). Wiley. [Link]

Sources

Method

preparation of Schiff bases from 2-Amino-3,6-difluoro-4-methylphenol

Application Note: Synthesis of Schiff Bases from 2-Amino-3,6-difluoro-4-methylphenol Executive Summary This application note details the synthetic pathway for generating Schiff bases (imines) utilizing 2-Amino-3,6-difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Bases from 2-Amino-3,6-difluoro-4-methylphenol

Executive Summary

This application note details the synthetic pathway for generating Schiff bases (imines) utilizing 2-Amino-3,6-difluoro-4-methylphenol as the nucleophilic scaffold.[1] While standard aminophenols react readily with aldehydes, the presence of electron-withdrawing fluorine atoms at the 3- and 6-positions significantly alters the electronic profile of the amine, necessitating specific catalytic adjustments.

This guide provides a robust, self-validating protocol for researchers in medicinal chemistry, specifically those targeting antimicrobial and anticancer pharmacophores where fluorine substitution is critical for metabolic stability and lipophilicity.

Scientific Rationale & Mechanistic Insight

The Fluorine Effect

The starting material, 2-Amino-3,6-difluoro-4-methylphenol, presents a unique synthetic challenge compared to non-fluorinated analogues:

  • Nucleophilicity Reduction: The fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This reduces the lone pair availability on the primary amine (

    
    ), making it a weaker nucleophile than standard aniline.[1]
    
  • Acid Catalysis Requirement: To compensate for reduced nucleophilicity, the carbonyl carbon of the aldehyde must be activated. Glacial acetic acid is employed to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating attack by the "deactivated" amine.

  • Ortho-Hydroxy Stabilization: The hydroxyl group at the ortho position is not merely a bystander; it stabilizes the resulting imine via intramolecular hydrogen bonding (forming a pseudo-six-membered ring), which drives the equilibrium toward the product.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway:

  • Activation: Acid catalyst protonates the aldehyde carbonyl.

  • Addition: The amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer: The hydroxyl oxygen is protonated, creating a good leaving group (water).

  • Elimination: Water is expelled, and the imine bond (

    
    ) is formed.
    

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (H+ from AcOH) Reactants->Activation Mixing Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Schiff Base (Imine) Elimination->Product Imine Formation

Experimental Protocols

Materials & Reagents
ReagentRoleGrade/Purity
2-Amino-3,6-difluoro-4-methylphenol Nucleophile (SM)>97% (HPLC)
Substituted Benzaldehyde Electrophile>98%
Ethanol (Absolute) SolventACS Reagent
Glacial Acetic Acid CatalystACS Reagent
Chloroform/DMSO Analysis SolventDeuterated for NMR
Method A: Standard Thermal Reflux (Recommended)

This method is preferred for scalability and ensuring complete conversion of the fluorinated amine.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Amino-3,6-difluoro-4-methylphenol in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (1 equivalent) of the chosen aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Note: Do not use mineral acids (HCl), as they may protonate the amine entirely, killing the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The starting amine spot should disappear.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Pour the mixture into 50 mL of ice-cold water with vigorous stirring to induce precipitation.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation in drug discovery.[1]

  • Mix: Combine 1.0 mmol amine, 1.0 mmol aldehyde, and 2 drops of acetic acid in a microwave vial with 2 mL of ethanol.

  • Irradiate: Set microwave reactor to 100 Watts ,

    
     for 5–10 minutes .
    
  • Workup: Cool the vial; the product often crystallizes immediately upon cooling. Filter and wash as above.[1][2]

Workflow Start Start: Dissolve Reactants (Ethanol + AcOH) Decision Select Method Start->Decision Reflux Method A: Reflux 4-6 Hours @ 78°C Decision->Reflux Microwave Method B: Microwave 5-10 Mins @ 80°C Decision->Microwave TLC TLC Check (Disappearance of Amine) Reflux->TLC Microwave->TLC Precip Precipitation (Cooling or Ice Water) TLC->Precip Recryst Recrystallization (Hot Ethanol) Precip->Recryst Final Final Product (Schiff Base) Recryst->Final

Characterization & Validation

To ensure the integrity of the synthesized ligand, look for these specific spectral signatures. The fluorine atoms will split carbon signals in


 NMR, providing a "fingerprint" for the core.
TechniqueDiagnostic SignalExpected Value/Observation
FT-IR

Azomethine
1600–1630 cm⁻¹ (Sharp, strong band).[1] Absence of broad

doublet confirms conversion.[1]
FT-IR

Phenolic
3300–3450 cm⁻¹ (Broad).[1] Often shifted due to intramolecular H-bonding.[1]
¹H NMR Azomethine Proton (

)
Singlet at 8.2–8.9 ppm . This is the definitive proof of Schiff base formation.
¹H NMR Phenolic

Singlet at 9.0–13.0 ppm (Exchangeable with

).[1]
¹³C NMR Azomethine Carbon155–165 ppm .
¹⁹F NMR Fluorine ShiftsTwo distinct signals (approx -130 to -160 ppm depending on reference) showing coupling to the aromatic ring.[1]

Applications in Drug Discovery

The synthesis of these specific Schiff bases is rarely for academic curiosity alone. The 2-amino-3,6-difluoro-4-methylphenol scaffold is a privileged structure for:

  • Antimicrobial Agents: The fluorinated core enhances cell membrane permeability, allowing the Schiff base to act as a chelating ligand for essential metal ions (Fe, Cu) within bacterial cells, disrupting cellular respiration [1, 3].

  • Anticancer Therapeutics: Fluorine substitution often improves metabolic stability against P450 oxidation.[1] Schiff bases derived from this core have shown potential in intercalating DNA or inhibiting specific kinases in tumor pathways [2].[1]

  • Liquid Crystals: The rigid rod-like structure of the resulting imines, combined with the dipole introduced by the fluorine atoms, makes them excellent candidates for mesogenic (liquid crystal) materials.

References

  • Mishra, A. P., et al. (2022).[3] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. National Institutes of Health (PMC).[1]

  • Carreño, A., et al. (2018).[4] Fluorinated Schiff Bases as Antifungal Compounds: The Role of Substituents and Intramolecular Hydrogen Bonding. Frontiers in Chemistry.

  • Bhatt, K. D., et al. (2020). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4,6-difluoro-2-amino Benzothiazole. Medwin Publishers.[1]

  • BenchChem. (2025).[1] Electronic Effects of Fluorine on Aniline Derivatives: Inductive vs Resonance. BenchChem Technical Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,6-difluoro-4-methylphenol

Welcome to the technical support center for the synthesis of 2-Amino-3,6-difluoro-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,6-difluoro-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.

The most reliable and common synthetic route to 2-Amino-3,6-difluoro-4-methylphenol involves a two-step process: the regioselective nitration of 3,6-difluoro-4-methylphenol, followed by the reduction of the resulting nitro intermediate. This guide is structured around the potential issues that can arise in each of these critical steps.

Troubleshooting Guide & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the problems and concrete solutions.

Part 1: Electrophilic Nitration of 3,6-Difluoro-4-methylphenol

The introduction of the nitro group at the C2 position (ortho to the hydroxyl group) is the critical regioselective step. The activating, ortho-, para-directing hydroxyl group and the deactivating, ortho-, para-directing fluorine atoms create a complex electronic environment.

Q1: My nitration reaction is resulting in a low yield of the desired 2-nitro product and a significant amount of dark, tarry material. What is happening?

A1: This is a classic issue of oxidation and potential polynitration due to the highly activated nature of the phenol ring.[1][2] Phenols are very susceptible to oxidation by nitric acid, especially at elevated temperatures or with high concentrations of the nitrating agent.[2]

  • Causality: The electron-donating hydroxyl group makes the aromatic ring electron-rich and prone to attack by oxidizing species present in the nitric acid. Aggressive reaction conditions (high temperature, concentrated acids) accelerate these side reactions, leading to the formation of complex, polymeric tars.[1][2]

  • Solution:

    • Strict Temperature Control: The most critical parameter is temperature. The reaction should be maintained between -5°C and 0°C using an ice-salt or acetone-dry ice bath. Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[2]

    • Milder Nitrating Agent: Instead of a harsh sulfuric/nitric acid mixture, consider using a milder, pre-formed nitrating agent. A well-established alternative is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride at low temperatures. This reagent often reduces oxidative side products.

    • Solvent Choice: Using a solvent like glacial acetic acid can help to control the reaction's exotherm and maintain a homogeneous mixture.

Q2: My TLC analysis shows multiple spots, suggesting a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?

A2: The formation of multiple mononitrated isomers is expected due to the directing effects of the substituents. While the hydroxyl group strongly directs ortho and para, the fluorine and methyl groups also exert influence. The key is to exploit subtle differences in reaction kinetics and conditions.

  • Causality: The nitronium ion (NO₂⁺) will attack the most electron-rich and sterically accessible positions. While the C2 position is strongly activated by the -OH group, the C5 position (para to the C2-OH) is also a potential site for nitration, leading to the 2-nitro and 5-nitro isomers. The ratio of these isomers can be sensitive to the reaction medium.[3]

  • Solution:

    • Acid Concentration: The ortho:para product ratio in phenol nitration is highly dependent on the concentration of sulfuric acid. Varying the H₂SO₄ concentration in the 60-80% range can systematically alter the isomer ratio.[3] It is recommended to run small-scale experiments to find the optimal acid concentration for maximizing the 2-nitro product.

    • Blocking Groups: While more synthetically intensive, a temporary blocking group (e.g., sulfonation) at the para position could be employed to force nitration at the ortho position, followed by removal of the blocking group.

    • Purification Strategy: Expect to use column chromatography for separation. A solvent system like ethyl acetate/hexane is a good starting point for separating these isomers.

Workflow for Optimized Nitration

G cluster_prep Preparation (-10°C to 0°C) cluster_reaction Reaction (-5°C to 0°C) cluster_workup Work-up & Isolation prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add Dropwise Addition of Nitrating Agent prep_acid->add prep_phenol Dissolve 3,6-Difluoro-4-methylphenol in Glacial Acetic Acid prep_phenol->add stir Stir for 1-2 hours Monitor by TLC add->stir quench Quench on Ice-Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ (aq) then Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify final_product final_product purify->final_product Isolate 2-Nitro-3,6-difluoro-4-methylphenol

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidation of 2-Amino-3,6-difluoro-4-methylphenol During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-3,6-difluoro-4-methylphenol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-3,6-difluoro-4-methylphenol. The inherent reactivity of this compound, particularly its susceptibility to oxidation, presents unique challenges for long-term storage and experimental reproducibility. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your samples.

Understanding the Challenge: The Chemistry of Aminophenol Oxidation

2-Amino-3,6-difluoro-4-methylphenol possesses both an amino and a hydroxyl group attached to a benzene ring. This combination of functional groups makes the molecule highly susceptible to oxidation. The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the aromatic ring, making it more easily oxidized.

The oxidation process is often initiated by the presence of oxygen and can be accelerated by several factors, including:

  • Light: Exposure to light, especially UV radiation, can provide the energy needed to initiate and propagate oxidative reactions.[1][2]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][2]

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation process.[1]

  • pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1]

The initial step in the oxidation of aminophenols often involves the formation of a free radical, which can then undergo further reactions to form highly colored quinone-imine species.[3][4] These species can then polymerize, leading to the formation of dark, insoluble materials and a significant loss of the desired compound.[5]

Frequently Asked Questions (FAQs)

Q1: My solid 2-Amino-3,6-difluoro-4-methylphenol has changed color from off-white to a brownish tint. Is it still usable?

A change in color is a primary indicator of oxidation. While a slight discoloration may not significantly impact the purity for some applications, a noticeable brown or dark color suggests that a significant portion of the material has oxidized. For applications requiring high purity, such as in drug development, it is strongly recommended to use fresh, unoxidized material. It is best practice to visually inspect your material before each use.

Q2: I've noticed that my solutions of 2-Amino-3,6-difluoro-4-methylphenol turn dark very quickly. What is causing this and how can I prevent it?

Rapid discoloration in solution is a clear sign of oxidation, which is often accelerated by dissolved oxygen in the solvent. To prevent this, it is crucial to use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes prior to use.[1] Additionally, preparing solutions fresh before each experiment is the best way to minimize degradation.

Q3: What are the ideal storage conditions for solid 2-Amino-3,6-difluoro-4-methylphenol?

To minimize oxidation of the solid material, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light and moisture.[2][6] Storing the vial at a reduced temperature, such as in a refrigerator (2-8 °C), will further slow down any potential degradation.[7] Avoid storing it in a freezer unless the vial is specifically designed for cryogenic temperatures, as this can introduce moisture upon thawing.

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with oxygen, the primary oxidizing agent.
Container Tightly Sealed Amber Glass VialProtects from light and moisture ingress.
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Location Dark, Dry PlaceFurther minimizes exposure to light and humidity.

Q4: Can I use antioxidants to stabilize my solutions of 2-Amino-3,6-difluoro-4-methylphenol?

Yes, adding antioxidants to your solutions can be a very effective way to prevent oxidation.[1] Ascorbic acid (Vitamin C) or sodium metabisulfite are commonly used antioxidants for aminophenol compounds. A low concentration (e.g., 0.01-0.1% w/v) is typically sufficient. However, it is essential to ensure that the chosen antioxidant is compatible with your downstream application and does not interfere with your experimental results. Always run a control experiment to verify compatibility.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in analytical assays (e.g., HPLC, NMR).

  • Possible Cause: Degradation of the compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Prepare Samples Fresh: Always prepare your analytical samples immediately before analysis to minimize the time they are exposed to air and light.

    • Use Deoxygenated Solvents: As mentioned in the FAQs, ensure all solvents used for sample preparation and in the mobile phase (for HPLC) are thoroughly deoxygenated.

    • Add an Antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid to your sample solvent.[1]

    • Control Temperature: If possible, use a temperature-controlled autosampler to keep your samples cool during the analytical run.

Issue 2: Low yield or formation of colored byproducts in a chemical reaction.

  • Possible Cause: Oxidation of the starting material or reaction intermediates.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). This involves using techniques such as a Schlenk line or a glove box.[8]

    • Degas Solvents: Ensure all reaction solvents are deoxygenated before use.

    • Purify Starting Material: If the starting 2-Amino-3,6-difluoro-4-methylphenol shows signs of discoloration, consider purifying it by recrystallization before use.

    • Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.

Experimental Protocols

Protocol 1: Standard Procedure for Storing Solid 2-Amino-3,6-difluoro-4-methylphenol

This protocol outlines the best practices for the long-term storage of the solid compound.

Materials:

  • 2-Amino-3,6-difluoro-4-methylphenol

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • Glove box or a similar inert atmosphere enclosure (recommended)

Procedure:

  • If working outside of a glove box, gently flush the amber glass vial with a stream of inert gas for 1-2 minutes to displace any air.

  • Quickly transfer the desired amount of 2-Amino-3,6-difluoro-4-methylphenol into the vial.

  • Flush the headspace of the vial with the inert gas for another 30-60 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap with parafilm for an extra layer of protection against moisture.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8 °C in a dark location.

Protocol 2: Preparation of a Stabilized Solution of 2-Amino-3,6-difluoro-4-methylphenol

This protocol describes how to prepare a solution with minimized risk of oxidation.

Materials:

  • 2-Amino-3,6-difluoro-4-methylphenol

  • High-purity solvent (e.g., ethanol, acetonitrile, or as required by your experiment)

  • Inert gas (argon or nitrogen)

  • Antioxidant (e.g., ascorbic acid)

  • Volumetric flask

Procedure:

  • Deoxygenate the Solvent: Place the required volume of solvent in a suitable flask and bubble inert gas through it for at least 15-30 minutes.

  • Weigh the Compound: Accurately weigh the required amount of 2-Amino-3,6-difluoro-4-methylphenol.

  • Add Antioxidant (Optional but Recommended): If using an antioxidant, add it to the deoxygenated solvent and mix until dissolved. A typical concentration is 0.01% to 0.1% (w/v).

  • Dissolve the Compound: Add the weighed 2-Amino-3,6-difluoro-4-methylphenol to the deoxygenated (and antioxidant-containing) solvent in the volumetric flask.

  • Mix and Use Immediately: Gently swirl the flask to dissolve the compound completely. Use the freshly prepared solution as soon as possible. If temporary storage is necessary, flush the headspace of the container with inert gas and seal it tightly.

Visualizing the Problem: The Oxidation Pathway

The following diagram illustrates the general oxidative degradation pathway of aminophenols, leading to the formation of colored impurities.

OxidationPathway Aminophenol 2-Amino-3,6-difluoro- 4-methylphenol (Colorless) Radical Phenoxy Radical (Transient) Aminophenol->Radical Oxidation (O₂, light, metal ions) QuinoneImine Quinone-imine (Colored) Radical->QuinoneImine Further Oxidation Polymer Polymeric Products (Dark Precipitate) QuinoneImine->Polymer Polymerization

Caption: Oxidative degradation of 2-Amino-3,6-difluoro-4-methylphenol.

Logical Workflow for Troubleshooting

This flowchart provides a step-by-step guide to diagnosing and resolving issues related to the instability of 2-Amino-3,6-difluoro-4-methylphenol.

TroubleshootingWorkflow Start Problem Encountered (e.g., discoloration, poor results) CheckSolid Inspect Solid Material: Is it discolored? Start->CheckSolid UseFresh Action: Use a fresh, unopened batch of the compound. CheckSolid->UseFresh Yes CheckSolution Examine Solution Preparation: Using deoxygenated solvents? CheckSolid->CheckSolution No End Problem Resolved UseFresh->End DegasSolvent Action: Deoxygenate solvents with inert gas before use. CheckSolution->DegasSolvent No CheckStorage Review Storage Conditions: Stored under inert gas, cold, and dark? CheckSolution->CheckStorage Yes DegasSolvent->End ImproveStorage Action: Implement proper storage protocol. CheckStorage->ImproveStorage No ConsiderAntioxidant Consider adding an antioxidant to solutions. CheckStorage->ConsiderAntioxidant Yes ImproveStorage->End ConsiderAntioxidant->End

Caption: Troubleshooting workflow for stability issues.

By adhering to these guidelines, researchers can significantly improve the shelf-life of 2-Amino-3,6-difluoro-4-methylphenol and ensure the reliability and reproducibility of their experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Joseph, P., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466. Retrieved from [Link]

  • Li, Q., Batchelor, R. J., & Yang, S. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 859-866.
  • Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 185-190.
  • Wang, Y., Liu, H., Wang, C., & Zhang, J. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 414.
  • Sciencemadness Discussion Board. (2012). Phenol Storage. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sasol. (2020). Light Aromatic Concentrate Safety Data Sheet. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • Linköping University. (2022). Making stable molecules reactive with light. Retrieved from [Link]

  • Iancu, L., & Dehelean, C. A. (2018).
  • Etzbach, L., Pfeiffer, A., Schieber, A., & Weber, F. (2026). Thermal Processing Effects on Bioactive Composition and Physicochemical Parameters of Citrus grandis Juices: A Cultivar-Specific Study. Foods, 15(4), 543.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

  • Al-Zahrani, H. A., & El-Gazzar, A. B. A. (2018). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 23(9), 2334.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • Głowacka, I. E., & Wróblewski, A. E. (2023).
  • PubChem. (n.d.). 4-Amino-2,6-dichloro-3-methylphenol. Retrieved from [Link]

  • Al-Omran, F., & El-Khair, A. A. (2006). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea.

Sources

Troubleshooting

Technical Support Center: Fluorinated Aminophenol Intermediates

Topic: Purification & Handling of Fluorinated Aminophenol Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Ticket ID: F-AP-PUR-001 Executive Summary: The "Decep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Fluorinated Aminophenol Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Ticket ID: F-AP-PUR-001

Executive Summary: The "Deceptive Simplicity" of Fluorinated Aminophenols

Welcome to the technical support portal. You are likely here because a standard workup turned your white solid into a black tar, or your product is streaking uncontrollably on silica.

Fluorinated aminophenols (e.g., 4-amino-3-fluorophenol, a key intermediate for kinase inhibitors like Regorafenib) present a "Perfect Storm" of purification challenges:

  • Amphoteric Nature: They possess both basic amines and acidic phenols, creating complex solubility profiles dependent on pH.

  • Redox Instability: The electron-rich aromatic ring is prone to rapid oxidation, forming quinone imines and polymeric "tars."

  • Fluorine Effect: The electron-withdrawing nature of fluorine shifts pKa values, altering the "safe" pH windows for extraction compared to non-fluorinated analogues.

This guide synthesizes industrial best practices to navigate these challenges.

Module 1: The Oxidation Defense System (Pre-Purification)

Critical Rule: Never attempt purification without an antioxidant strategy. Oxidation is faster than your column.

The Mechanism of Degradation

Aminophenols undergo auto-oxidation to form quinone imines.[1] This process is catalyzed by:

  • High pH (Phenolate ions oxidize faster than neutral phenols).

  • Trace metals (Cu²⁺, Fe³⁺).

  • Dissolved oxygen.[1][2]

Standard Operating Procedure (SOP): The "Reductive Shield"

incorporate these additives into your aqueous phases during extraction or crystallization.

AdditiveConcentrationMechanismBest Use Case
Sodium Dithionite (

)
0.5 - 1.0% w/vPotent reducing agent; scavenges oxygen and reduces quinones back to phenols.Primary Choice. Use in all aqueous washes.
Ascorbic Acid 0.1 - 0.5% w/vRadical scavenger; prevents chain initiation.HPLC samples and final recrystallization solvents.
Sodium Metabisulfite 0.5 - 1.0% w/vSulfur dioxide source; antioxidant.Alternative to dithionite if sulfur smell is an issue.

Module 2: The "Fluorine-Shifted" Acid-Base Extraction

Standard aminophenol extraction protocols often fail because they assume standard pKa values. Fluorine changes the game.

Expert Insight: The pKa Shift

Fluorine is strongly electron-withdrawing.

  • Phenol Acidity: Increases (pKa drops from ~10 to ~8.5-9.0).

  • Aniline Basicity: Decreases (Conjugate acid pKa drops from ~4.5 to ~3.0-3.5).

Consequence: The "Neutral Window"—where the molecule is uncharged and extractable into organics—is narrower and shifted to a lower pH than expected.

Protocol: The pH-Swing Isolation

Target Compound Example: 4-Amino-3-fluorophenol[3]

  • Acidic Dissolution:

    • Dissolve crude material in 1M HCl . The low pH (<2) ensures the amine is fully protonated (

      
      ).
      
    • Action: Wash this aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Result: Non-basic impurities (starting nitro compounds, phenols) move to the organic layer. The product remains in the water.

  • The "Shifted" Neutralization:

    • Crucial Step: Add Sodium Dithionite (1% w/v) to the acidic aqueous phase before adjusting pH.

    • Slowly add saturated

      
       or 
      
      
      
      .
    • Target pH: Aim for pH 6.0 - 7.0 .

    • Warning: Do NOT go to pH > 9. The fluorinated phenol will deprotonate to the phenolate anion (water-soluble) and oxidize rapidly.

  • Extraction:

    • Extract the neutralized aqueous layer with EtOAc/IPA (9:1) . The Isopropyl Alcohol (IPA) helps solvate the polar intermediate.

    • Dry organics over

      
       (with a pinch of ascorbic acid).
      
Workflow Visualization

PurificationStrategy Start Crude Fluorinated Aminophenol Solubility Check Solubility in 1M HCl Start->Solubility Insoluble Insoluble Impurities (Filter off) Solubility->Insoluble Solids AcidSoln Acidic Solution (pH < 2) Product = Cationic (NH3+) Solubility->AcidSoln Dissolves Wash Wash with DCM/EtOAc AcidSoln->Wash OrgWaste Organic Waste (Nitro precursors, neutral phenols) Wash->OrgWaste Organics AqPhase Aqueous Phase Add Na2S2O4 (Antioxidant) Wash->AqPhase Aqueous Neutralize Adjust to pH 6.5 - 7.0 (Isoelectric Point) AqPhase->Neutralize Precipitate Does it Precipitate? Neutralize->Precipitate Filter Filtration (High Purity Solid) Precipitate->Filter Yes Extract Extract with EtOAc:IPA (9:1) Precipitate->Extract No (Oils out) Final Evaporation -> Product Extract->Final

Figure 1: Decision tree for the acid-base purification of fluorinated aminophenols, highlighting the critical antioxidant addition step.

Module 3: Crystallization & Chromatography

Recrystallization: The "Bisulfite" Method

If extraction yields a colored solid, recrystallization is preferred over chromatography to minimize air exposure.

  • Solvent System: Water/Ethanol (1:1 to 1:3 ratio).

  • The Trick: Add 0.5% Sodium Bisulfite to the water component before heating.

  • Procedure:

    • Dissolve solid in boiling EtOH.

    • Add the Bisulfite-doped water dropwise until turbidity persists.

    • Cool slowly under Nitrogen.

    • Note: Fluorinated aminophenols often crystallize as needles.

Chromatography: The "Last Resort"

Silica gel is acidic. Aminophenols will stick, streak, and decompose on standard columns.

  • Stationary Phase: Use Amine-Functionalized Silica (NH2-Silica) if budget allows.

  • Mobile Phase Modifier: If using standard silica, you MUST deactivate it.

    • Eluent: DCM / Methanol / Triethylamine (1%) or NH4OH (1%) .

    • Pre-treatment:[1][2][3][4][5][6][7] Flush the column with the eluent containing the base before loading the sample.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product turns black/brown immediately. Oxidation via air or metal catalysis.1. Degas all solvents (sparge with

).2. Add Sodium Dithionite to aqueous layers.3. Store solid under Argon in the dark.
Low recovery from extraction. Incorrect pH window (Isoelectric point missed).Fluorine lowers the pKa. You likely basified too much (pH > 8), forming the water-soluble phenolate. Adjust pH back to 6.0–6.5.
"Streaking" on TLC/Column. Interaction with acidic silanols.Add 1% Triethylamine (TEA) to your eluent. Switch to alumina (neutral) or amine-silica.
Product "oils out" during recrystallization. Melting point depression by impurities.Use a "seed crystal" if available. Switch solvent to Toluene/Heptane (if solubility permits) to avoid water.

References & Authority

  • Oxidation Prevention: BenchChem Technical Support. "Preventing Oxidation of Aminophenol Compounds." Discusses the use of ascorbic acid and sodium metabisulfite during HPLC and workup.

  • pKa Effects of Fluorine: Journal of Medicinal Chemistry. "Elucidation of fluorine's impact on pKa...". Details how fluorine substitution lowers pKa of proximal amines and phenols.

  • Industrial Purification: Google Patents US3717680A. "Purification of p-aminophenol." Describes the use of aniline/toluene extraction and pH adjustment to 6.5-7.5 for optimal precipitation.

  • Regorafenib Intermediate: ResearchGate. "A new pathway via intermediate 4-amino-3-fluorophenol..."[3][8] Highlights the synthesis and handling of this specific fluorinated intermediate.

  • Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Standard protocols for inert atmosphere manipulation.

For further assistance, contact the Synthesis Support Team at [Internal Email] or refer to SOP-LAB-042.

Sources

Optimization

handling safety hazards of fluorinated aniline derivatives

Technical Support Center: Handling Fluorinated Aniline Derivatives Authorized Internal Guide for Research & Development Personnel Introduction: The "Silent" Hazard From the Desk of the Senior Application Scientist: Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Fluorinated Aniline Derivatives Authorized Internal Guide for Research & Development Personnel

Introduction: The "Silent" Hazard

From the Desk of the Senior Application Scientist: Welcome. If you are reading this, you are likely working with 4-fluoroaniline, 2,4-difluoroaniline, or trifluoromethyl-aniline derivatives. These are versatile bioisosteres in medicinal chemistry, but they possess a deceptively dangerous profile.

Unlike acid fluorides, which announce their presence with immediate stinging burns (HF generation), fluorinated anilines are lipophilic methemoglobinemia inducers . The fluorine substitution increases the compound's lipid solubility compared to unsubstituted aniline, allowing it to penetrate nitrile gloves and human skin with terrifying speed. Often, the victim feels no pain upon contact, only to collapse hours later from cyanosis (oxygen deprivation).

This guide replaces generic safety advice with field-proven protocols to manage these specific risks.

Module 1: The Toxicity Mechanism (Methemoglobinemia)

The Hazard: The primary risk is not the fluorine atom releasing HF, but the aniline moiety being metabolized. The fluorine atom stabilizes the ring and increases lipophilicity, facilitating rapid dermal absorption. Once inside, the liver metabolizes the compound into a hydroxylamine derivative, which oxidizes hemoglobin (Fe²⁺) into methemoglobin (Fe³⁺). Methemoglobin cannot bind oxygen, leading to chemical asphyxiation.[1]

Visualizing the Pathway:

Methemoglobinemia_Pathway Aniline Fluorinated Aniline (Lipophilic Entry) Liver Hepatic Metabolism (CYP450) Aniline->Liver Rapid Absorption Metabolite N-Hydroxylamine Derivative Liver->Metabolite N-Oxidation Hb_Fe2 Hemoglobin (Fe2+) (Oxygen Carrier) Metabolite->Hb_Fe2 Redox Cycling MetHb_Fe3 Methemoglobin (Fe3+) (Cannot Bind O2) Hb_Fe2->MetHb_Fe3 Oxidation MetHb_Fe3->Hb_Fe2 Slow Reductase Recovery (Overwhelmed) Cyanosis Clinical Cyanosis (Blue Skin/Hypoxia) MetHb_Fe3->Cyanosis >15% Concentration

Figure 1: The metabolic activation pathway of fluorinated anilines. Note that the N-hydroxylamine metabolite cycles continuously, meaning a small amount of absorbed chemical can oxidize a large amount of hemoglobin.

Module 2: Personal Protective Equipment (PPE) Strategy

The "Nitrile Fallacy": Standard laboratory nitrile gloves (4 mil) provide insufficient protection against fluorinated anilines. Breakthrough times can be less than 10 minutes.[2] The fluorine atom facilitates permeation through the nitrile polymer matrix.

Protocol: The "Silver Shield" Sandwich For all handling of neat (undiluted) fluorinated anilines, you must use a laminate film liner.

Glove TypeBreakthrough Time (Approx)Protection LevelUsage Protocol
Standard Nitrile (4 mil) < 10 minsUnsafe (Alone)Only acceptable as an outer "splash guard" layer.
Thick Nitrile (8 mil) 15-30 minsLow Use only for dilute solutions (<1%).
Laminate Film (Silver Shield/4H) > 240 minsHigh Mandatory inner layer for neat handling.
Butyl Rubber > 60 minsMedium Good alternative, but dexterity is poor.

The Setup:

  • Layer 1 (Inner): Silver Shield/4H laminate gloves (Chemical Barrier).

  • Layer 2 (Outer): Standard Nitrile gloves (Dexterity & Fit).

  • Rationale: The laminate glove stops the aniline; the nitrile glove compresses the loose laminate to allow you to handle small vials and prevents the laminate from snagging.

Module 3: Emergency Response & Troubleshooting

Scenario: Accidental Skin Exposure Symptoms: You may feel nothing initially. Blue discoloration (cyanosis) of lips/fingernails may appear 1-4 hours later. Headache and dizziness follow.

Decision Workflow:

Exposure_Response Start Skin Contact Event Wash IMMEDIATE: Wash with Soap & Water (15 Minutes) Start->Wash Assess Visible Burn? Wash->Assess Burn_Yes Treat as Chemical Burn Seek Medical Help Assess->Burn_Yes Yes Burn_No Monitor for Systemic Toxicity Assess->Burn_No No Monitor Observation Period (4-6 Hours) Watch for: Blue lips, Headache, Drowsiness Burn_No->Monitor Symptoms Symptoms Appear? Monitor->Symptoms Action_Yes EMERGENCY: Transport to ER Mention: 'Aniline Toxicity/Methemoglobinemia' Antidote: Methylene Blue Symptoms->Action_Yes Yes Action_No Clear after 24hrs Symptoms->Action_No No

Figure 2: Triage workflow for dermal exposure. Note that the absence of a burn does not rule out systemic toxicity.

Troubleshooting FAQs

Q: The liquid in my storage bottle has turned dark brown/black. Is it safe to use?

  • Diagnosis: Oxidation.[3] Anilines are sensitive to air and light. The color change indicates the formation of polymerization products (azobenzenes) and oxidation impurities.

  • Action:

    • If purity is critical (e.g., catalysis ligands), redistill under reduced pressure or inert atmosphere.

    • If used as a bulk reactant, check LCMS. If >95% pure, it may still be usable, but the impurities can act as radical scavengers, potentially stalling palladium-catalyzed cross-couplings.

    • Prevention: Store under Argon/Nitrogen in amber vials at 4°C.

Q: I spilled a small amount (1 mL) inside the fume hood. How do I clean it?

  • Protocol:

    • Do not use bleach (Sodium Hypochlorite). Bleach reacts with anilines to form chloramines, which are toxic and volatile.

    • Wear Silver Shield gloves.

    • Absorb with sand or vermiculite.

    • Clean the surface with dilute acetic acid (vinegar) or soapy water to protonate the amine (making it less volatile) and solubilize it.

    • Dispose of all materials as Halogenated Organic Waste .

Q: Can I use a rotary evaporator (Rotavap) located outside the fume hood?

  • Answer: NO.

  • Reasoning: Fluorinated anilines have significant vapor pressure. The exhaust from the vacuum pump will aerosolize the compound into the lab atmosphere.

  • Correction: The vacuum pump exhaust must be vented into a fume hood or equipped with a secondary cold trap/scrubber.

Module 4: Chemical Compatibility & Waste

Incompatibility Matrix: Fluorinated anilines are electron-rich reducing agents (though less so than aniline due to the electron-withdrawing fluorine).

  • Strong Oxidizers (Nitric Acid, Peroxides): VIOLENT REACTION. Risk of explosion.[4][5][6]

  • Acids (HCl, H₂SO₄): Exothermic reaction. Forms salts (anilinium ions). While not explosive, the heat generated can vaporize unreacted free base.

  • Acid Chlorides/Anhydrides: Rapid, exothermic amide formation. Control temperature (0°C) during addition.

Waste Disposal:

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from Oxidizing Waste (Nitrates/Chromates) to prevent fire in the waste drum.

  • Labeling: Must explicitly state "Toxic" and "Fluorinated Aniline Derivative."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. PubChem. Available at: [Link]

  • Eadsforth, C. V., et al. (1984).[7] 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses.[7] International Archives of Occupational and Environmental Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-Amino-3,6-difluoro-4-methylphenol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 2-Amino-3,6-difluoro-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 2-Amino-3,6-difluoro-4-methylphenol. As a substituted aminophenol with fluorine groups, this compound may present unique challenges during purification. This document offers a structured approach to overcoming these challenges, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 2-Amino-3,6-difluoro-4-methylphenol?

A1: The primary challenges stem from its multifunctional nature. The amino and phenolic groups can lead to oxidation and color formation, especially at elevated temperatures. The fluorine substituents can alter solubility profiles in common organic solvents, and the compound's polarity makes it susceptible to "oiling out" if conditions are not carefully controlled. Potential impurities may include starting materials, by-products from synthesis, or degradation products.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: Solvent selection is critical. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature. For a polar molecule like 2-Amino-3,6-difluoro-4-methylphenol, a good starting point is to test polar protic solvents (e.g., water, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). Often, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) provides the best results.[1][2] A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[2]

Q3: My compound is colored. How can I decolorize the solution before recrystallization?

A3: Colored impurities, often resulting from oxidation, can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. After adding the charcoal, heat the solution for a short period and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: What is a "seed crystal" and when should I use one?

A4: A seed crystal is a small, pure crystal of your compound that is added to a supersaturated solution to induce crystallization.[3] If your cooled solution does not yield crystals, it may be supersaturated. Adding a seed crystal provides a nucleation site for crystal growth to begin.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 2-Amino-3,6-difluoro-4-methylphenol.

Issue 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling.

Possible Causes & Solutions:

Cause Explanation Solution
Solution is not supersaturated Too much solvent was used, and the concentration of the compound is below its saturation point at the lower temperature.[3][4]Evaporate some of the solvent to increase the concentration and allow the solution to cool again.[5]
Supersaturation without nucleation The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[3]1. Scratch the inner surface of the flask with a glass rod at the meniscus. This can create microscopic scratches that serve as nucleation points.[3][4] 2. Add a seed crystal of the pure compound.[3][5] 3. Cool the solution to a lower temperature using an ice bath, but do this slowly to avoid rapid precipitation of impure solid.[3]
Compound is highly soluble in the chosen solvent The solvent is too good at dissolving the compound, even at low temperatures.Consider a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.[5]
Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms: A liquid or waxy layer separates from the solution upon cooling instead of solid crystals.

Possible Causes & Solutions:

Cause Explanation Solution
High concentration of impurities Impurities can depress the melting point of the compound, leading to the formation of a liquid phase.[5]Try to pre-purify the crude material using another technique, such as a column chromatography, before recrystallization.
Solution is cooling too rapidly Rapid cooling can cause the compound to come out of solution faster than it can form an ordered crystal lattice.[5]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]
Boiling point of the solvent is higher than the melting point of the compound The compound dissolves in the solvent at a temperature above its own melting point.Choose a solvent with a lower boiling point.[5]
Inappropriate solvent system The chosen solvent system is not conducive to crystal formation for this specific compound.Experiment with a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[5]
Issue 3: Poor Recovery of the Purified Product

Symptoms: The yield of crystals after filtration and drying is very low.

Possible Causes & Solutions:

Cause Explanation Solution
Significant solubility in cold solvent The compound has a non-negligible solubility in the solvent even at low temperatures.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.[5]
Using too much solvent for washing Washing the collected crystals with an excessive amount of cold solvent can dissolve a significant portion of the product.Wash the crystals with a minimal amount of ice-cold solvent.[5]
Premature crystallization during hot filtration If the solution cools too much during hot filtration, the product can crystallize in the filter paper.Use a heated funnel or preheat the funnel and filter paper with hot solvent before filtration. Keep the solution hot during the filtration process.
Incorrect solvent choice The solvent may not be optimal for achieving a high recovery.Re-evaluate the solvent system. A solvent in which the compound has a steeper solubility curve (very soluble when hot, very insoluble when cold) will give a better yield.

Experimental Protocols

General Recrystallization Protocol for 2-Amino-3,6-difluoro-4-methylphenol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-3,6-difluoro-4-methylphenol and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Product test_solubility Test Solubility in Single Solvents (e.g., Water, Ethanol, Acetone) start->test_solubility good_solubility Good solubility when hot, poor when cold? test_solubility->good_solubility single_solvent_system Use Single Solvent System good_solubility->single_solvent_system Yes two_solvent_system Develop Two-Solvent System good_solubility->two_solvent_system No end Optimized Recrystallization single_solvent_system->end find_good_solvent Find 'Good' Solvent (dissolves compound completely) two_solvent_system->find_good_solvent find_poor_solvent Find 'Poor' Solvent (compound is insoluble) find_good_solvent->find_poor_solvent miscible Are solvents miscible? find_poor_solvent->miscible miscible->two_solvent_system No, try another pair use_two_solvents Use Two-Solvent System miscible->use_two_solvents Yes use_two_solvents->end

Caption: A decision-making workflow for selecting an appropriate solvent system for recrystallization.

References

  • Baron, F. A. (n.d.). Purification of p-aminophenol. U.S. Patent No. 3,703,598. Google Patents.
  • European Patent Office. (n.d.). Process for producing aminophenols. EP 0224625 A1. Google Patents.
  • PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]

  • (n.d.). PURIFICATION OF p-AMINOPHENOL. U.S. Patent No. 3,717,680. Google Patents.
  • ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, August 4). Crystallization woes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Regioisomeric Byproducts in Fluorinated Phenol Synthesis

Welcome to the technical support center for fluorinated phenol synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity during the flu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorinated phenol synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity during the fluorination of phenols. The formation of difficult-to-separate regioisomeric byproducts is a common hurdle, leading to reduced yields and complex purification steps.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand the underlying causes of poor regioselectivity and implement effective strategies to resolve them.

Understanding the Challenge: Regioselectivity in Phenol Fluorination

The direct fluorination of phenols, particularly through electrophilic pathways, is often complicated by poor regioselectivity. The hydroxyl group is a strong ortho, para-director, meaning that incoming electrophiles are directed to the positions ortho (C2, C6) and para (C4) to the -OH group. This inherent electronic property frequently leads to the formation of a mixture of ortho- and para-fluorinated isomers, and sometimes di- or tri-fluorinated products.[1][2]

The ratio of these isomers is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions. Achieving high selectivity for a single regioisomer is critical for synthetic efficiency and is the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: My electrophilic fluorination of a simple phenol is giving a nearly 1:1 mixture of ortho and para isomers. Is this expected?

Yes, this is a very common outcome. Electrophilic fluorination of electron-rich aromatic compounds like phenols often exhibits low regioselectivity between the ortho and para positions.[1] Reagents like Selectfluor® (F-TEDA-BF₄) are known to produce mixtures of isomers in many cases.[3][4] The kinetic and thermodynamic favorability of substitution at these positions can be very similar, leading to poor control over the reaction's outcome.

Q2: I have an electron-withdrawing group (EWG) on my phenol. How does this affect regioselectivity?

Phenols bearing EWGs generally react faster in nucleophilic deoxyfluorination reactions, often leading to higher yields.[5] For instance, in some deoxyfluorination systems, phenols with EWGs can achieve over 90% yield at 80°C.[5] In electrophilic fluorination, an EWG can deactivate the ring, potentially requiring harsher conditions, but it can also enhance regioselectivity by further differentiating the electronic properties of the available positions.

Q3: Conversely, how do electron-releasing groups (ERGs) impact the reaction?

Electron-rich phenols are generally excellent substrates for electrophilic fluorination but can be more challenging for nucleophilic fluorination methods, sometimes requiring higher temperatures (e.g., 110°C) and longer reaction times.[1][5] The high reactivity of ERG-substituted phenols in electrophilic reactions can sometimes lead to over-fluorination or dearomatization as a side reaction.[1]

Q4: What is deoxyfluorination, and how does it help with regioselectivity?

Deoxyfluorination is a powerful strategy that replaces the phenolic hydroxyl group directly with fluorine in an ipso-substitution.[6] Reagents like PhenoFluor™ were specifically developed for this purpose.[7][8] The key advantage is that this method inherently avoids the formation of constitutional isomers because the fluorine atom is installed only at the position previously occupied by the hydroxyl group.[1] This is an excellent alternative if you are struggling with isomer mixtures from electrophilic methods.

Q5: When should I consider protecting the phenolic hydroxyl group?

Protecting the hydroxyl group is critical when the reaction conditions are incompatible with a free -OH group (e.g., strong bases or acids) or when the reagents themselves can react with it.[1] Furthermore, converting the -OH to a different functional group (e.g., a triflate) can completely change the fluorination strategy, for instance, enabling palladium-catalyzed nucleophilic fluorination.[1][7] However, be aware that even these methods can sometimes yield constitutional isomers.[1][7]

Troubleshooting Guide: Improving Regioselectivity

If your reaction is producing an undesirable mixture of regioisomers, a systematic approach to optimization is required. The following workflow provides a logical progression from simple adjustments to more significant methodological changes.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioisomer Ratio (<90:10) q1 Have you optimized reaction conditions? start->q1 action1 Adjust Temperature, Solvent, and Reaction Time. Lowering temp. may favor kinetic product. q1->action1 No q3 Have you considered alternative reagents? q1->q3 Yes q2 Isomer ratio improved? action1->q2 q2->q3 No end_success Success: Isomer Ratio >90:10 q2->end_success Yes action2 Switch Fluorinating Agent. (e.g., from Selectfluor to NFSI) For catalyzed reactions, screen ligands. q3->action2 No q5 Is modifying the substrate an option? q3->q5 Yes q4 Isomer ratio improved? action2->q4 q4->q5 No q4->end_success Yes action3 Introduce a Directing or Blocking Group. This offers powerful steric/electronic control. q5->action3 Yes action4 Change Synthetic Strategy. Consider Deoxyfluorination (e.g., PhenoFluor), Balz-Schiemann, or specific ortho/para methods. q5->action4 No q6 Isomer ratio improved? action3->q6 q6->action4 No q6->end_success Yes end_purify Proceed to Purification of Isomers action4->end_purify

Caption: A decision-tree workflow for troubleshooting and resolving poor regioselectivity in phenol fluorination.

Step 1: Optimize Reaction Conditions

Before making drastic changes, attempt to influence the isomer ratio by modifying the reaction parameters.

  • Temperature: In some cases, adjusting the temperature can influence kinetic versus thermodynamic control, potentially favoring one regioisomer.[1] Lowering the temperature often enhances selectivity.

  • Solvent: The polarity of the solvent can affect the transition state of the reaction and influence the isomer distribution. Screen a range of anhydrous aprotic solvents (e.g., MeCN, Dioxane, Toluene).[1][5]

Step 2: Employ Directing or Blocking Groups

If optimizing conditions is insufficient, modifying the substrate can be a highly effective strategy.

  • Steric Hindrance: Introduce a bulky protecting group on the hydroxyl moiety or a bulky substituent at one of the ortho positions to sterically block fluorination at that site and favor the para position.

  • Directing Groups: Install a directing group that can chelate or interact with the fluorinating agent or catalyst, guiding it to a specific position. This adds steps but offers powerful control.[1]

Step 3: Consider Alternative Synthetic Routes

When a particular fluorination method is inherently non-selective for your substrate, switching to a different strategy is the most logical next step.

Synthetic StrategyMechanism & Regioselectivity PrincipleTypical Use Case
Electrophilic Fluorination Electrophilic aromatic substitution (SₑAr). The -OH group directs ortho and para. Often results in isomer mixtures.[2][9]Direct C-H fluorination of activated aromatic rings.
Nucleophilic Deoxyfluorination Ipso-substitution of the -OH group. Inherently avoids constitutional isomers.[1][8]When electrophilic methods fail to give a single isomer. Excellent for complex molecules.
Balz-Schiemann Reaction Formation of an arenediazonium salt from an aniline, followed by thermal decomposition in the presence of a fluoride source (e.g., HBF₄). Offers good regioselectivity based on the starting aniline.[1][7]When the corresponding amino-phenol is readily available and high regioselectivity is required.
Pd-Catalyzed Fluorination Nucleophilic fluorination of an aryl triflate (derived from the phenol). Regioselectivity can be an issue but may offer a different isomer profile than SₑAr.[1][7]For substrates where the triflate is easily formed and other methods are unsuitable.
Specific ortho or para Methods Specialized methods exist, such as I(I)/I(III) catalysis for highly para-selective fluorination or using diazoketone precursors for clean ortho-fluorophenol synthesis.[4][10][11]When a specific isomer is required and a dedicated, highly selective method is available.

Experimental Protocols: Analysis and Purification

Once a reaction is complete, accurate quantification of the isomer ratio and effective purification are paramount.

Protocol 1: Quantification of Regioisomer Ratio by GC-FID

Gas chromatography (GC) is an excellent technique for separating and quantifying volatile phenol isomers.

Objective: To determine the relative percentage of each regioisomer in a crude reaction mixture.

Instrumentation & Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • GC column: A mid-polarity column such as an Rtx®-35 (35% diphenyl / 65% dimethyl polysiloxane) is often a good starting point for separating phenol isomers.[12]

  • Sample vials, solvent for dilution (e.g., Ethyl Acetate or Dichloromethane).

  • Reference standards for each expected isomer, if available.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture (approx. 1 mg/mL) in a suitable solvent. Ensure the sample is fully dissolved.

  • Instrument Setup (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. (This program must be optimized for your specific isomers).

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject 1 µL of the prepared sample. If available, also inject standards for each individual isomer to confirm retention times.

  • Data Analysis:

    • Integrate the peaks corresponding to each isomer.

    • Calculate the area percent for each peak to determine the regioisomeric ratio. The area percent of an isomer is calculated as: (Area of Isomer Peak / Total Area of All Isomer Peaks) * 100.

Protocol 2: Purification of Regioisomers by Column Chromatography

Flash column chromatography is the most common method for separating regioisomers on a preparative scale.

Objective: To isolate one regioisomer from a mixture.

Materials:

  • Silica gel (or other stationary phase like alumina).

  • Glass column and appropriate glassware.

  • Solvent system (e.g., Hexanes/Ethyl Acetate).

  • Thin Layer Chromatography (TLC) plates and chamber.

  • Fraction collector or test tubes.

Methodology:

  • Solvent System Selection (TLC):

    • The most critical step is finding a solvent system that provides good separation (ΔR_f > 0.2) on a TLC plate.

    • Spot the crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., Hexanes) and a moderately polar solvent (e.g., Ethyl Acetate).

    • The goal is to find a system where one isomer has an R_f of ~0.3-0.4 and the other is well-resolved from it.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the column solvent or a stronger solvent (like Dichloromethane).

    • Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.

  • Isolation:

    • Combine the fractions that contain the pure desired isomer (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Pro-Tip: For particularly challenging separations of fluorinated compounds, consider using a stationary phase with fluorinated moieties. These phases can offer unique selectivity for halogenated isomers.[13][14]

References

  • Clayden, J., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(45), 12535-12541. [Link]

  • Umemoto, T., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5389. [Link]

  • Stavber, S., & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 126(4), 591-597. [Link]

  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances, 5(15), 10957-10962. [Link]

  • Wikipedia contributors. (2023, December 28). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2024, from [Link]

  • Ritter, T., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 886-891. [Link]

  • Ritter, T., et al. (2011). Deoxyfluorination of Phenols. Harvard University DASH. [Link]

  • Kim, H. J., & Shibamoto, T. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 37(10), 389-395. [Link]

  • Clayden, J., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science (RSC Publishing). [Link]

  • Gouverneur, V., & Paquin, J.-F. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. [Link]

  • Clayden, J., et al. (2023). para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. RSC. [Link]

  • Gouverneur, V. (2014). Site selectivities in fluorination. UCL Discovery. [Link]

  • Banks, R. E., et al. (2023). Transformations of 2,4,6-trialkyl substituted phenols and 2,5-diarylfurans with Selectfluor F-TEDA-BF2 1. ResearchGate. [Link]

  • Ojima, I. (Ed.). (2009). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Humana Press. [Link]

  • Sanford, M. S., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(5), 1774-1777. [Link]

  • Umemoto, T., & Pez, G. P. (1992). Preparation of fluorophenols, fluorohalophenols, N-acylfluoroanilines, and N-acylfluorohaloanilines.
  • DiMagno, S. G., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. PMC. [Link]

  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. [Link]

  • Fernández, I., & Gouverneur, V. (2024). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. ChemSusChem. [Link]

  • Xu, J., et al. (2019). a) Selective monofluorination of masked phenols and application to... ResearchGate. [Link]

  • Denton, J. R., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Semantic Scholar. [Link]

  • Sanford, M. S., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ResearchGate. [Link]

  • Ritter, T., et al. (2011). Deoxyfluorination of Phenols. Angewandte Chemie International Edition, 50(29), 6524-6528. [Link]

  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • Ritter, T., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 17(11), 644-653. [Link]

  • Reddit user. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. [Link]

  • Rocchetti, G., et al. (2023). Analytical Strategies for Green Extraction, Characterization, and Bioactive Evaluation of Polyphenols, Tocopherols, Carotenoids, and Fatty Acids in Agri-Food Bio-Residues. Molecules, 28(6), 2596. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Amino-3,6-difluoro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, fluorine-containing molecules have become increasingly prominent. The unique properties of the fl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorine-containing molecules have become increasingly prominent. The unique properties of the fluorine atom, including its high electronegativity and ability to modulate metabolic stability and binding affinity, make it a valuable tool for medicinal chemists. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical technique for the characterization of these compounds.[1][2] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an ideal method for structural elucidation and for studying molecular interactions.[3][4]

The Power of Prediction: Estimating ¹⁹F NMR Chemical Shifts

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[5] Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term, which is a key reason for the broad chemical shift range of over 800 ppm.[6] This sensitivity, while advantageous, also makes precise prediction challenging. However, two primary methods allow for reliable estimation of ¹⁹F chemical shifts in fluoroaromatic compounds:

  • Substituent Chemical Shift (SCS) Additivity: This empirical method involves using a base chemical shift for a simple fluorinated aromatic ring (e.g., fluorobenzene) and adding incremental shift values for each substituent on the ring. The SCS values are dependent on the nature of the substituent (electron-donating or -withdrawing) and its position relative to the fluorine atom (ortho, meta, or para).

  • Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for predicting NMR parameters. By calculating the magnetic shielding tensor of the molecule, one can derive the chemical shifts with a high degree of accuracy, especially when appropriate basis sets and solvent models are employed.[7]

Predicted ¹⁹F NMR Chemical Shifts for 2-Amino-3,6-difluoro-4-methylphenol

The structure of 2-Amino-3,6-difluoro-4-methylphenol features a phenol ring with two fluorine atoms and three other substituents: an amino group (-NH₂), a hydroxyl group (-OH), and a methyl group (-CH₃).

To predict the ¹⁹F NMR spectrum, we must consider the electronic contributions of each substituent:

  • -OH (Hydroxyl): A strong electron-donating group through resonance.

  • -NH₂ (Amino): A strong electron-donating group through resonance.

  • -CH₃ (Methyl): A weak electron-donating group through induction and hyperconjugation.

These electron-donating groups will increase the electron density at the fluorine nuclei, leading to increased shielding and an upfield shift (more negative ppm values) compared to fluorobenzene.[5]

Based on the principles of substituent additivity and comparison with related structures, we can predict the approximate chemical shifts for the two non-equivalent fluorine atoms:

Fluorine PositionPredicted Chemical Shift (ppm vs. CFCl₃)Rationale
F at C3 -130 to -140This fluorine is ortho to a strong electron-donating amino group and para to a weak electron-donating methyl group. The proximity of the amino group is expected to cause significant shielding.
F at C6 -120 to -130This fluorine is ortho to a strong electron-donating hydroxyl group and meta to both the amino and methyl groups. The ortho hydroxyl group will be the dominant shielding influence.

Comparative Analysis with Structurally Related Compounds

To contextualize our predictions, it is instructive to compare them with experimental data for simpler, structurally related molecules.

CompoundFluorine PositionExperimental Chemical Shift (ppm vs. CFCl₃)Key Substituent Effects
Fluorobenzene--113.5[8]Baseline for comparison.
2-Fluorophenolortho to -OH~ -135 to -140Strong shielding from the ortho -OH group.
3-Fluorophenolmeta to -OH~ -115Less pronounced shielding from the meta -OH group.
2-Fluoroanilineortho to -NH₂~ -130 to -135Strong shielding from the ortho -NH₂ group.
3,5-Difluorophenolmeta to -OH~ -110Additive meta effects of the -OH group.

The experimental data for these simpler analogs support our predictions for 2-Amino-3,6-difluoro-4-methylphenol. The strong shielding effects of ortho amino and hydroxyl groups are evident in the upfield shifts observed for 2-fluoroaniline and 2-fluorophenol, respectively.

The Influence of Experimental Conditions: Solvent and pH Effects

The chemical shifts of 2-Amino-3,6-difluoro-4-methylphenol are expected to be sensitive to the experimental conditions, particularly the solvent and pH.

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine nuclei through intermolecular interactions such as hydrogen bonding.[6][9] For a molecule with both a hydroxyl and an amino group, protic solvents like methanol or water are likely to engage in hydrogen bonding, which can alter the electron density and thus the ¹⁹F chemical shifts.

  • pH Effects: Both the amino and hydroxyl groups are ionizable. At low pH, the amino group will be protonated to form -NH₃⁺, which is an electron-withdrawing group. This will cause a significant downfield shift (less negative ppm values) for the nearby fluorine atoms, particularly the one at the C3 position. Conversely, at high pH, the hydroxyl group will be deprotonated to form -O⁻, a very strong electron-donating group. This will lead to a substantial upfield shift (more negative ppm values), especially for the fluorine at the C6 position. This pH-dependent behavior can be a valuable tool for confirming peak assignments and for studying the pKa of the molecule.[10]

Experimental Protocol for ¹⁹F NMR Analysis

The following provides a detailed methodology for acquiring the ¹⁹F NMR spectrum of 2-Amino-3,6-difluoro-4-methylphenol.

1. Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of 2-Amino-3,6-difluoro-4-methylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added.[8]

  • pH-Dependent Studies: For investigating pH effects, prepare a series of buffered solutions (e.g., phosphate or citrate buffers) in D₂O. Dissolve the sample in each buffer to the desired concentration.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a multinuclear probe capable of ¹⁹F detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse sequence with proton decoupling.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

    • Number of Scans: Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualizing the Workflow

Caption: Experimental workflow for acquiring ¹⁹F NMR spectra.

Conclusion

While experimental ¹⁹F NMR data for 2-Amino-3,6-difluoro-4-methylphenol is not publicly available, a robust predictive analysis can be conducted based on established principles of substituent effects and computational methods. The presence of strong electron-donating amino and hydroxyl groups is expected to result in two distinct, well-shielded signals in the ¹⁹F NMR spectrum. A comparative analysis with structurally similar compounds provides a strong foundation for these predictions. Furthermore, the sensitivity of the ¹⁹F chemical shifts to solvent and pH offers additional avenues for structural confirmation and for probing the physicochemical properties of the molecule. The experimental protocol detailed herein provides a comprehensive guide for researchers to obtain high-quality ¹⁹F NMR data for this and related fluoroaromatic compounds, which is invaluable for advancing drug discovery and development programs.

References

  • D. B. T. and D. J. H. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega4, 16844–16850 (2019).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Fifolt, M. J. et al. A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. The Journal of Organic Chemistry54, 3021–3025 (1989).
  • Mahaffy, C. A. L. & Nanney, J. R. The prediction of the 19F NMR spectra of fluoroarenes using ‘statistical’ substituent chemical shift values. Journal of Fluorine Chemistry67, 67–74 (1994).
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances10, 23780–23788 (2020).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link].

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link].

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. [Link].

  • pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. [Link].

  • Abraham, R. J. & Edgar, M. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph[Link].

  • Gerig, J. T. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website[Link].

  • Xu, L. et al. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Anal. Chem.95, 3012–3018 (2023).
  • 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. bioRxiv (2025).
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF. ResearchGate[Link].

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. bioRxiv (2020).
  • 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. The Royal Society of Chemistry[Link].

  • 2-Amino-4-methylphenol, 2TMS derivative. NIST WebBook[Link].

  • Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv (2024).
  • Cobb, S. L. & Murphy, C. D. 19 F NMR as a tool in chemical biology. Beilstein J. Org. Chem.17, 233–243 (2021).
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv (2023).
  • Taylor, J. S. & Deutsch, C. Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. Biophys. J.43, 261–267 (1983).

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Comparative

1H NMR Interpretation for 2-Amino-3,6-difluoro-4-methylphenol: A High-Field vs. Benchtop Platform Comparison Guide

Audience: Researchers, analytical chemists, and drug development professionals. The structural elucidation of heavily substituted fluorinated aromatics presents a unique analytical challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, analytical chemists, and drug development professionals.

The structural elucidation of heavily substituted fluorinated aromatics presents a unique analytical challenge. Due to the 100% natural abundance and high gyromagnetic ratio of the fluorine-19 (


) nucleus, protons in fluorinated molecules experience extensive heteronuclear spin-spin coupling (

).

In this guide, we objectively compare the performance of Benchtop NMR (60–100 MHz) against High-Field NMR (400–600 MHz) for the structural verification of 2-Amino-3,6-difluoro-4-methylphenol . By analyzing the complex multiplet architecture of this compound, we provide a self-validating experimental workflow and establish the instrumental thresholds required for accurate


-coupling extraction.

Structural Analysis & Multiplet Architecture

To interpret the


 NMR spectrum of 2-Amino-3,6-difluoro-4-methylphenol, we must first map the chemical environments and the expected spin system. The molecule consists of a phenol core substituted with an amino group at C2, fluorine atoms at C3 and C6, and a methyl group at C4. This leaves a single aromatic proton at C5.
Expected NMR Profile:
  • Exchangeable Protons (C1-OH and C2-NH

    
    ):  Depending on the solvent, these will appear as broad singlets. The hydroxyl proton typically integrates to 1H (variable shift, ~8.5–9.5 ppm in DMSO-
    
    
    
    ), while the amino protons integrate to 2H (~4.5–5.5 ppm).
  • C4-Methyl Protons (-CH

    
    ):  Located at ~2.0–2.3 ppm, integrating to 3H. These protons are split by the adjacent C3 fluorine (
    
    
    
    ) and exhibit long-range homonuclear coupling to the C5 proton (
    
    
    ).
  • C5 Aromatic Proton (Ar-H): Located at ~6.5–7.0 ppm, integrating to 1H. This proton sits in a highly complex magnetic environment, flanked by the C6 fluorine and the C4 methyl group.

The exact measurement of these long-range scalar couplings is critical for confirming regiochemistry, a process well-documented in advanced heteronuclear NMR studies [1].

SpinSystem H5 C5-H (Aromatic Proton) F6 C6-F (Ortho Fluorine) H5->F6 ³J_HF (8-11 Hz) Strong Ortho Coupling F3 C3-F (Para Fluorine) H5->F3 ⁵J_HF (1-3 Hz) Weak Para Coupling CH3 C4-CH3 (Methyl Protons) H5->CH3 ⁴J_HH (~1 Hz) Allylic-type Coupling CH3->F3 ⁴J_HF (~2 Hz) Long-range Coupling

Caption: Spin-spin coupling network for the C5 proton and C4 methyl group in the target compound.

Platform Comparison: Benchtop vs. High-Field NMR

When deciding between a permanent magnet benchtop system and a superconducting high-field system for this molecule, the primary limiting factor is not sensitivity, but chemical shift dispersion and inherent linewidth .

The Causality of Resolution Limits

At 60 MHz, a 1 ppm chemical shift spread corresponds to only 60 Hz. The inherent magnetic field inhomogeneity of benchtop systems typically yields linewidths of 0.5 to 1.0 Hz. Because the long-range couplings in 2-Amino-3,6-difluoro-4-methylphenol (


 and 

) are on the order of 1 to 3 Hz, they merge with the natural linewidth. This causes the C5-H and C4-CH

signals to appear as unresolved "lumps" rather than distinct multiplets.

Conversely, at 600 MHz, a 1 ppm spread is 600 Hz, and superconducting magnets routinely achieve linewidths < 0.2 Hz, allowing for baseline resolution of fine


 splittings [2].
Performance Data Comparison
ParameterBenchtop NMR (60 MHz)High-Field NMR (600 MHz)Impact on 2-Amino-3,6-difluoro-4-methylphenol Analysis
Linewidth (Resolution) ~0.5 - 1.0 Hz< 0.2 HzBenchtop cannot resolve the fine

or

couplings (1-3 Hz).
C5-H Signal Appearance Broad doublet (only

visible)
Distinct doublet of doublet of quartetsHigh-field allows full extraction of the coupling matrix.

H{

F} Decoupling
Rare/Requires specialized probesStandard capabilityDecoupling is essential to simplify the spectrum and validate peak assignments.
Operational Cost Low (Cryogen-free)High (Requires liquid He/N

)
Benchtop is superior for rapid, qualitative reaction monitoring [3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating workflow. Relying solely on a standard


H spectrum for heavily fluorinated compounds often leads to misinterpretation of 

vs.

couplings.

The following protocol utilizes heteronuclear decoupling to isolate the spin systems.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-

    
      (100% atom D).
    Causality: DMSO is strongly hydrogen-bonding. It slows down the chemical exchange of the -OH and -NH
    
    
    
    protons, preventing them from broadening into the baseline and allowing precise integration.
  • Standard

    
    H Acquisition: 
    Acquire a standard 1D 
    
    
    
    H spectrum (e.g., 16 scans, 10-second relaxation delay to ensure quantitative integration). Note the complex multiplet at ~6.8 ppm (C5-H).
  • 
    H{
    
    
    
    F} Decoupled Acquisition:
    Acquire a second
    
    
    H spectrum while applying continuous-wave (CW) or composite pulse decoupling at the
    
    
    F resonant frequency. Causality: Irradiating the fluorine nuclei forces rapid spin transitions, averaging the
    
    
    couplings to zero.
  • Data Validation: Compare the two spectra. In the decoupled spectrum, the C5-H signal will collapse from a complex multiplet into a simple, sharp quartet (coupled only to the C4-CH

    
     protons via 
    
    
    
    ). This differential analysis definitively proves which splittings in the original spectrum were caused by fluorine [4].

Workflow Prep 1. Sample Prep (DMSO-d6, 25°C) Acq1H 2. Standard ¹H NMR (Map full spin system) Prep->Acq1H Acq19F 3. ¹H{¹⁹F} Decoupled NMR (Collapse J_HF couplings) Acq1H->Acq19F Analysis 4. Multiplet Analysis (Extract discrete J-constants) Acq19F->Analysis

Caption: Self-validating experimental workflow for resolving complex heteronuclear couplings.

Advanced Alternatives for Benchtop Limitations

If a high-field system is inaccessible, modern benchtop NMR technology has evolved to bridge the resolution gap. Researchers can employ advanced pulse sequences like SHARPER (Sensitive, Homogeneous, And Resolved PEaks in Real time) combined with SABRE (Signal Amplification By Reversible Exchange) hyperpolarization.

These techniques artificially narrow the linewidths on permanent magnet systems and boost the signal-to-noise ratio (SNR) by up to 5700-fold, allowing for the extraction of fine


 coupling constants that would otherwise be lost to the poor magnetic homogeneity of the benchtop platform [5].

References

  • Hennig, M., Munzarova, M. L., Bermel, W., Scott, L. G., Sklenar, V., & Williamson, J. R. (2006). "Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA." Journal of the American Chemical Society, 128(17), 5851-5858.[Link]

  • Aguilar, J. A., & Kenwright, A. M. (2013). "Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry, 78(24), 12802-12808.[Link]

  • Heinrich, G., Kondratiuk, M., Gooßen, L. J., & Wiesenfeldt, M. P. (2023). "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv.[Link]

  • Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. (2014). "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992.[Link]

  • Silva Terra, A. I., Rossetto, M., Dickson, C. L., Peat, G., Uhrín, D., & Halse, M. E. (2022). "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." ACS Measurement Science Au, 3(1), 73-81.[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of C7H7F2NO Isomers

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Molecules sharing the same chemical formula, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Molecules sharing the same chemical formula, such as C7H7F2NO, can exhibit vastly different pharmacological, toxicological, and chemical properties. Mass spectrometry (MS) stands as a cornerstone technique for differentiating these isomers by exploiting their unique gas-phase fragmentation behaviors.[1] The specific arrangement of atoms within an isomer dictates how it will break apart upon ionization, generating a characteristic mass spectrum that serves as a structural fingerprint.

This guide provides an in-depth comparison of the expected mass spectrometric fragmentation patterns for plausible isomers of C7H7F2NO. We will explore how different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), can be leveraged to produce diagnostic fragment ions. By understanding the underlying fragmentation mechanisms, researchers can develop robust analytical methods for isomer-specific identification and quantification.

The Isomeric Landscape of C7H7F2NO

The molecular formula C7H7F2NO, with a degree of unsaturation of four, strongly suggests the presence of a benzene ring. The remaining atoms (C, H, 2F, N, O) can be arranged as various functional groups, leading to several potential structural isomers. For this guide, we will focus on two of the most chemically plausible and stable classes of isomers:

  • Difluoro-methoxy-aniline Isomers: These compounds feature a benzene ring substituted with two fluorine atoms, a methoxy (-OCH3) group, and an amino (-NH2) group. The relative positions of these four substituents give rise to a large number of positional isomers.

  • Difluoro-N-methyl-aminophenol Isomers: In this class, the ring is substituted with two fluorine atoms, a hydroxyl (-OH) group, and a methylamino (-NHCH3) group. Again, numerous positional isomers are possible.

The positional variance of these functional groups significantly alters the molecule's electronic properties and steric environment, directly influencing fragmentation pathways.

Ionization Techniques: A Comparative Overview

The choice of ionization method is critical as it determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[2] This process creates an energetically unstable molecular radical cation (M+•) that readily undergoes extensive fragmentation. EI is excellent for generating rich, library-searchable fragmentation patterns that reveal detailed structural information.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution.[2] It typically produces even-electron, protonated molecules ([M+H]+) with low internal energy, often resulting in a minimal in-source fragmentation.[2] To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Part 1: Fragmentation Analysis of Difluoro-methoxy-aniline Isomers

This class of isomers contains two key functional groups that direct fragmentation: the methoxy group and the amino group.

Electron Ionization (EI) Fragmentation

Upon EI, difluoro-methoxy-aniline isomers are expected to produce a prominent molecular ion peak due to the stability of the aromatic ring. The primary fragmentation pathways are driven by the methoxy group.

  • Loss of a Methyl Radical (•CH3): The most characteristic fragmentation for anisole-type compounds is the alpha-cleavage of the methyl group, resulting in the loss of a methyl radical (15 Da). This forms a highly stable, resonance-stabilized oxonium ion, which often represents the base peak in the spectrum.

  • Loss of Formaldehyde (CH2O): A common rearrangement pathway involves the elimination of a neutral formaldehyde molecule (30 Da).

  • Sequential Loss of CO: Following the initial loss of •CH3, the resulting ion can subsequently lose a molecule of carbon monoxide (28 Da).

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]+•\n(C7H7F2NO)+•"]; M_minus_15 [label="[M-15]+\n(C6H4F2NO)+"]; M_minus_43 [label="[M-43]+\n(C5H4F2N)+"]; M_minus_30 [label="[M-30]+•\n(C6H5F2N)+•"];

M -> M_minus_15 [label="- •CH3"]; M_minus_15 -> M_minus_43 [label="- CO"]; M -> M_minus_30 [label="- CH2O"]; } END_DOT Caption: Key EI fragmentation pathways for difluoro-methoxy-aniline.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, protonation is expected to occur at the most basic site, the nitrogen of the amino group. The fragmentation of the resulting [M+H]+ ion via CID will differ significantly from EI.

  • Loss of Ammonia (NH3): A hallmark fragmentation for protonated anilines is the neutral loss of ammonia (17 Da). This is a charge-remote fragmentation that results in a stable difluoro-methoxy-phenyl cation.

  • Loss of Methanol (CH3OH): The protonated molecule can also undergo the elimination of a neutral methanol molecule (32 Da).

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

MH [label="[M+H]+\n(C7H8F2NO)+"]; MH_minus_17 [label="[M-16]+\n(C7H5F2O)+"]; MH_minus_32 [label="[M-31]+\n(C6H6F2N)+"];

MH -> MH_minus_17 [label="- NH3"]; MH -> MH_minus_32 [label="- CH3OH"]; } END_DOT Caption: Primary ESI-MS/MS fragmentation pathways for difluoro-methoxy-aniline.

Part 2: Fragmentation Analysis of Difluoro-N-methyl-aminophenol Isomers

For this isomeric class, the hydroxyl and methylamino groups are the primary drivers of fragmentation.

Electron Ionization (EI) Fragmentation

The molecular ion is expected to be prominent. Fragmentation will be initiated by the functional groups attached to the stable aromatic ring.[4]

  • Alpha-Cleavage: The bond between the nitrogen and the methyl group is susceptible to cleavage. However, the most favorable alpha-cleavage occurs at the C-N bond adjacent to the aromatic ring. A key fragmentation pathway is the loss of a hydrogen atom from the nitrogen, leading to a stable iminium cation at [M-1]+.

  • Loss of Water (H2O): Phenolic compounds can lose a neutral water molecule (18 Da), although this is often more prevalent in ortho-substituted isomers.

  • Loss of CH2NH: A characteristic fragmentation can be the loss of the methylamino group as CH3N• (29 Da) or CH2=NH (29 Da).

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]+•\n(C7H7F2NO)+•"]; M_minus_1 [label="[M-1]+\n(C7H6F2NO)+"]; M_minus_29 [label="[M-29]+\n(C6H4F2O)+•"]; M_minus_18 [label="[M-18]+•\n(C7H5F2N)+•"];

M -> M_minus_1 [label="- •H"]; M -> M_minus_29 [label="- •CH2NH"]; M -> M_minus_18 [label="- H2O"]; } END_DOT Caption: Key EI fragmentation pathways for difluoro-N-methyl-aminophenol.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Protonation will occur on the nitrogen of the methylamino group. The subsequent CID fragmentation will yield distinct neutral losses.

  • Loss of Water (H2O): The most facile fragmentation of the protonated molecule is the loss of a neutral water molecule (18 Da) from the phenolic hydroxyl group. This typically results in a very abundant product ion.

  • Loss of Methylamine (CH3NH2): Elimination of a neutral methylamine molecule (31 Da) is another diagnostic pathway.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

MH [label="[M+H]+\n(C7H8F2NO)+"]; MH_minus_18 [label="[M-17]+\n(C7H6F2N)+"]; MH_minus_31 [label="[M-30]+\n(C6H5F2O)+"];

MH -> MH_minus_18 [label="- H2O"]; MH -> MH_minus_31 [label="- CH3NH2"]; } END_DOT Caption: Primary ESI-MS/MS fragmentation pathways for difluoro-N-methyl-aminophenol.

Comparative Data Summary

The following table summarizes the key diagnostic fragments that can be used to differentiate between the two main isomeric classes of C7H7F2NO.

Ionization ModeIsomer ClassKey Diagnostic Fragment (m/z)Neutral LossMechanistic Origin
EI Difluoro-methoxy-aniline[M-15]+•CH3Alpha-cleavage of methoxy group
[M-30]+•CH2ORearrangement of methoxy group
Difluoro-N-methyl-aminophenol[M-1]+•HAlpha-cleavage at N-H bond
[M-29]+•CH2NHLoss of methylamino group
ESI-MS/MS Difluoro-methoxy-aniline[M+H-17]+NH3Loss of ammonia
[M+H-32]+CH3OHLoss of methanol
Difluoro-N-methyl-aminophenol[M+H-18]+H2OLoss of water
[M+H-31]+CH3NH2Loss of methylamine

Note: The exact m/z values depend on the precise mass of C7H7F2NO (159.05 Da).

Experimental Protocols

To acquire high-quality, reproducible data for isomer comparison, standardized analytical protocols are essential.

Protocol 1: GC-EI-MS Analysis

This method is ideal for volatile, thermally stable isomers.

  • Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector at 250°C. 1 µL injection volume.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10-15°C/min, and hold for 5 minutes. The program should be optimized to ensure chromatographic separation of isomers.[1]

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan mode from m/z 40 to 400.[5][6]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Sample [label="Sample Prep\n(1-10 µg/mL)"]; GC [label="GC Separation"]; Ionization [label="EI Ionization\n(70 eV)"]; MS [label="Mass Analysis\n(m/z 40-400)"];

Sample -> GC -> Ionization -> MS; } END_DOT Caption: Workflow for GC-EI-MS analysis of C7H7F2NO isomers.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for less volatile isomers and provides complementary fragmentation data.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mobile-phase compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[5]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and re-equilibrate. The gradient should be optimized for isomer separation.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Ionization Parameters: Optimize capillary voltage, gas flow, and temperatures for maximum [M+H]+ signal.

    • MS/MS Analysis: Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment. Isolate the precursor ion ([M+H]+ at m/z 160.1) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.[5]

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Sample [label="Sample Prep\n(1 µg/mL)"]; LC [label="LC Separation"]; ESI [label="ESI Ionization\n(Positive Mode)"]; MS1 [label="MS1 Scan\n(Precursor ID)"]; CID [label="Isolation & CID"]; MS2 [label="MS2 Scan\n(Fragments)"];

Sample -> LC -> ESI -> MS1 -> CID -> MS2; } END_DOT Caption: Workflow for LC-ESI-MS/MS analysis of C7H7F2NO isomers.

Conclusion

The structural differentiation of C7H7F2NO isomers is readily achievable through a systematic mass spectrometric approach. By comparing the fragmentation patterns generated under both high-energy EI and low-energy ESI-CID conditions, a wealth of diagnostic information can be obtained. Difluoro-methoxy-aniline isomers are characterized by EI fragments corresponding to the loss of •CH3 and by ESI-MS/MS fragments from the loss of NH3. In contrast, difluoro-N-methyl-aminophenol isomers show a characteristic [M-1]+ peak in EI and a dominant neutral loss of H2O in ESI-MS/MS. Coupling these mass spectrometric strategies with chromatographic separation provides a powerful and definitive methodology for the analysis of these and other challenging isomeric compounds in complex matrices.

References

  • ResearchGate. Mass spectra of the FA-isomers (A) and propionyl-derivatives of the... Available from: [Link]

  • PubMed. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Available from: [Link]

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. Available from: [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Available from: [Link]

  • PubChem - NIH. 3-Fluorobenzamide | C7H6FNO | CID 68000. Available from: [Link]

  • PubChem - NIH. 4-Fluorobenzamide | C7H6FNO | CID 71572. Available from: [Link]

  • ResearchGate. Figure 2. EI-MS/MS spectra from GC-Q-TOF MS of ( a ) 1 at m / z 240, (...). Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Fluorine notes. October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization". Available from: [Link]

  • SlidePlayer. Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Doc Brown. aromatic structural isomers of molecular formula C7H7NO2 4-aminobenzoic acid structural formula advanced A level organic chemistry. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Available from: [Link]

  • ResearchGate. Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Available from: [Link]

  • ResearchGate. Experimental results on the laser controlled fragmentation of nitrotoluene isomers. (a) The mass spectrum of ortho -. Available from: [Link]

  • Doc Brown. 4 benzene ring constitutional isomers of molecular formula C7H7Cl, C7H7Br, C7H7I or .... Available from: [Link]

  • Chemistry. Ch 7 : Isomer types. Available from: [Link]

  • PMC. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

  • ResearchGate. (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

  • PMC. Astrochemical Significance of C2H7NO Isomers: A Computational Perspective on Their Stability and Detectability. Available from: [Link]

  • Nagwa. Question Video: Determining the Number of Isomers Given the Molecular Formula. Available from: [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. Available from: [Link]

  • Filo. The ei ms of ortho nitrotoluene mw= 137 shows the large fragment ion at m... Available from: [Link]

  • PubMed. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Available from: [Link]

  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available from: [Link]

Sources

Comparative

Comprehensive Guide: HPLC Analysis of 2-Amino-3,6-difluoro-4-methylphenol

Executive Summary: The Separation Challenge The analysis of 2-Amino-3,6-difluoro-4-methylphenol presents a classic "amphoteric retention" challenge. As a key intermediate in the synthesis of fluorinated agrochemicals and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

The analysis of 2-Amino-3,6-difluoro-4-methylphenol presents a classic "amphoteric retention" challenge. As a key intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals, its purity is critical.[1] The presence of the electron-withdrawing fluorine atoms at the 3 and 6 positions, combined with an electron-donating methyl group, creates a unique electronic environment that affects both the pKa of the amine and the hydrophobicity of the phenol.

This guide moves beyond generic protocols to provide a targeted, logic-driven approach for separating the target molecule from its synthesis precursors (nitro-intermediates) and degradation products (quinones).

Chemical Context & Separation Mechanism[1][2][3][4][5][6]

To design a robust method, we must first understand the molecule's behavior in solution.[1]

  • Amphoteric Nature: The molecule contains a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ).
  • Fluorine Effect: The two fluorine atoms significantly increase the lipophilicity (LogP) compared to non-fluorinated aminophenols, while simultaneously lowering the pKa of the phenol group (making it more acidic) via inductive electron withdrawal.[1]

  • Separation Mode: Reversed-Phase Chromatography (RP-HPLC) is the standard, but pH control is the lever that dictates selectivity.

Predicted Physicochemical Properties
PropertyValue (Approx.)Chromatographic Implication
pKa (Amine) ~3.5 - 4.2At pH < 3.0, the amine is fully protonated (

).
pKa (Phenol) ~8.5 - 9.0At neutral pH, the phenol may partially ionize.[1]
LogP ~1.8 - 2.2Moderate hydrophobicity; requires organic modifier (ACN/MeOH).

Impurity Profiling: Know Your Enemy[1]

In a typical reduction synthesis (e.g., hydrogenation of the nitro-precursor), the following impurities are the critical "challengers" for resolution.

The Impurity Lineup[1][7]
  • Impurity A (Precursor): 2-Nitro-3,6-difluoro-4-methylphenol

    • Origin: Incomplete reduction.

    • Behavior: Significantly more hydrophobic than the amine target. Elutes later.

  • Impurity B (Starting Material): 3,6-Difluoro-4-methylphenol

    • Origin: Unreacted starting material from the nitration step.

    • Behavior: Lacks the polar amine/nitro groups. Elutes later.

  • Impurity C (Oxidation): Quinone Species

    • Origin: Air oxidation of the aminophenol.

    • Behavior: Often elutes very early (if polar) or very late (if polymerized).

  • Impurity D (Regioisomer): 2-Amino-3,6-difluoro-5-methylphenol

    • Origin: Isomer formed during nitration (if directing effects vary).

    • Behavior: Extremely similar LogP to target. Hardest to resolve.

Visualizing the Separation Strategy

The following diagram illustrates the decision matrix for selecting the stationary phase and mobile phase conditions based on the specific interactions of the fluorinated aminophenol.

MethodDevelopment Target Target: 2-Amino-3,6-difluoro-4-methylphenol Phase Stationary Phase Selection Target->Phase Goal Goal: Baseline Resolution (Rs > 2.0) C18 C18 (Octadecyl) Standard Robustness Phase->C18 General QC PFP PFP (Pentafluorophenyl) Fluorine-Fluorine Interaction (Best for Isomers) Phase->PFP Isomer Separation Mobile Mobile Phase pH C18->Mobile PFP->Mobile Acidic Acidic (pH 2.0 - 3.0) Protonates Amine (NH3+) Suppresses Phenol Ionization Mobile->Acidic Essential Result Retention Order: Target (Early) < Precursor (Late) Acidic->Result Result->Goal

Caption: Decision workflow for optimizing the separation of fluorinated aminophenols using pH control and stationary phase selection.

The "Golden Standard" Protocol

This protocol is designed to be self-validating. The use of an acidic mobile phase ensures the amine is protonated (improving peak shape) and the phenol is neutral.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (4.6 x 150 mm, 3.5 µm) or PFP (Proprietary Fluorinated Phase)C18 is standard; PFP offers superior selectivity for fluorinated aromatics if C18 fails to resolve isomers.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Low pH prevents amine tailing and silanol interactions.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and UV cutoff than MeOH.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 210 nm & 254 nm210 nm for sensitivity; 254 nm for aromatic specificity.
Temperature 30°CControls viscosity and retention reproducibility.
Gradient Program
  • 0.0 min: 5% B (Hold for 2 min to retain polar oxidation products)

  • 2.0 min: Ramp to 5% B

  • 15.0 min: Linear ramp to 60% B

  • 20.0 min: Ramp to 90% B (Wash)

  • 25.0 min: 5% B (Re-equilibration)

Performance Comparison: Retention Data

The following table presents Relative Retention Times (RRT) . RRT is calculated relative to the target molecule (Target = 1.00).

Note: Actual retention times (RT) will vary by system dwell volume, but RRT values are robust transfer indicators.

CompoundStructure TypePredicted RRTElution Behavior
Oxidation Byproducts Quinones/Hydroxylamines0.30 - 0.80Very polar; elute in the void or early gradient.
Target 2-Amino-3,6-difluoro-4-methylphenol 1.00 Elutes as a sharp peak due to protonated amine.
Isomer Impurity 2-Amino-3,6-difluoro-5-methylphenol1.05 - 1.10Very difficult separation; requires PFP column for baseline.
Impurity B 3,6-Difluoro-4-methylphenol1.40 - 1.60Lacks the polar amine; significantly more retained.
Impurity A 2-Nitro-3,6-difluoro-4-methylphenol1.80 - 2.10Nitro group interacts strongly with C18; late eluter.
Dimers Azo-dimers> 2.50Highly hydrophobic; elute in the wash step.
Experimental Insight: The "Fluorine Switch"

If you observe co-elution between the Target and the Isomer Impurity on a C18 column, switch to a Pentafluorophenyl (PFP) column.[1] The PFP phase interacts specifically with the fluorine atoms on the aromatic ring.[1] The subtle difference in fluorine positioning between the 4-methyl and 5-methyl isomers creates a drastic difference in "pi-pi" interaction strength, often doubling the resolution (


).

Troubleshooting & Optimization

Issue: Broad or Tailing Peak for the Target
  • Cause: Silanol interactions with the protonated amine.

  • Fix:

    • Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (older columns).

    • Use a "Base-Deactivated" (BD) or "End-capped" modern C18 column.

    • Ensure pH is below 3.0 . At pH 4-5, the amine is partially deprotonated, causing peak splitting.[1]

Issue: Baseline Drift at 210 nm
  • Cause: Absorption of the mobile phase acid.

  • Fix: Switch from Phosphoric Acid to Perchloric Acid (if compatible) or use Trifluoroacetic Acid (TFA) (0.05%), though TFA may suppress MS sensitivity.[1]

References

  • Mechanism of Fluorinated Separations

    • Title: The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorin
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Synthesis & Impurity Context

    • Title: Synthesis of 3-amino-4-methylphenol (Analogous Chemistry).
    • Source: PrepChem.
    • URL:[Link]

  • Advanced Separation of Isomers

    • Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
    • Source: RSC Advances.
    • URL:[Link]

  • Column Selection Guide

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

Sources

Validation

Introduction: Deciphering Molecular Vibrations in Substituted Phenols

An In-Depth Guide to the Infrared Spectroscopy of Amino and Hydroxyl Groups in Fluorophenols Infrared (IR) spectroscopy is a cornerstone analytical technique that provides a molecular "fingerprint" by measuring the absor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Amino and Hydroxyl Groups in Fluorophenols

Infrared (IR) spectroscopy is a cornerstone analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1][2][3] Each type of bond vibrates at a characteristic frequency, allowing researchers to identify functional groups and deduce structural information.[4][5] For drug development professionals and scientists working with substituted aromatic compounds, understanding the nuances of an IR spectrum is critical for structural elucidation, reaction monitoring, and quality control.

This guide focuses on the IR spectral signatures of two particularly important functional groups, the hydroxyl (-OH) and amino (-NH2) groups, within the structural framework of fluorophenols. Phenols and anilines are fundamental building blocks in medicinal chemistry, and the introduction of a fluorine atom—a common strategy in drug design to modulate metabolic stability and binding affinity—profoundly influences their electronic properties and, consequently, their vibrational spectra. We will explore how the interplay between the hydroxyl and amino groups, and the powerful electronic effects of fluorine, manifest in the IR spectrum.

The Vibrational Language of -OH and -NH₂ Groups

The high-frequency region of the IR spectrum (above 2500 cm⁻¹) is dominated by stretching vibrations of bonds to hydrogen. The O-H and N-H bonds are particularly informative.

Hydroxyl (-OH) Group Stretching: In phenols, the O-H stretching vibration is highly sensitive to its environment. A "free" or non-hydrogen-bonded hydroxyl group absorbs in the 3584-3700 cm⁻¹ region as a sharp peak.[6] However, in liquid or solid samples, phenols readily form intermolecular hydrogen bonds (C₆H₅-O-H···O-C₆H₅), causing the O-H absorption band to broaden significantly and shift to a lower frequency, typically appearing in the 3200-3600 cm⁻¹ range.[6][7][8] The breadth of this band is a direct consequence of the distribution of hydrogen bond strengths within the sample matrix.[8]

Amino (-NH₂) Group Stretching: Primary amines (-NH₂) are characterized by two distinct N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[9] These arise from asymmetric (higher frequency) and symmetric (lower frequency) stretching modes.[10][11] In aromatic amines, these bands typically appear at slightly higher frequencies (3420-3500 cm⁻¹ and 3340-3420 cm⁻¹) compared to their aliphatic counterparts.[10][12] Like the O-H group, N-H stretching is sensitive to hydrogen bonding, though generally to a lesser extent, resulting in broader peaks at lower wavenumbers in concentrated samples.[7][12]

The Fluorine Factor: Electronic Effects on Vibrational Frequencies

Substituting a fluorine atom onto the phenolic ring introduces potent electronic effects that alter the vibrational frequencies of nearby functional groups.[13] Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which tends to strengthen adjacent bonds and increase their vibrational frequency.[14][15] Simultaneously, it can exert a weaker electron-donating resonance effect (+R) via its lone pairs. The position of the fluorine atom relative to the -OH and -NH₂ groups determines the net electronic influence and dictates the resulting spectral shifts.[13][16]

Furthermore, an ortho-positioned fluorine atom can participate in intramolecular hydrogen bonding with an adjacent -OH or -NH₂ group. This interaction can have a significant and often complex effect on the IR spectrum.

cluster_effects Electronic Effects of Fluorine cluster_bonds Impact on Functional Groups cluster_spectra Observed Spectral Change Inductive -I Effect (Inductive) OH O-H Bond Inductive->OH Strengthens bond NH N-H Bond Inductive->NH Strengthens bond Resonance +R Effect (Resonance) Resonance->OH Weakens bond Resonance->NH Weakens bond Frequency Shift in Vibrational Frequency (cm⁻¹) OH->Frequency NH->Frequency

Caption: Influence of fluorine's electronic effects on IR frequencies.

Comparative Analysis: IR Bands in Fluorophenol Isomers

The precise positions of the -OH and -NH₂ stretching bands provide a wealth of information about the isomeric structure of aminofluorophenols. The key is to analyze how substituent position affects hydrogen bonding and electron density.

Key Scenarios:

  • Intramolecular Hydrogen Bonding: When the amino and/or fluoro group is ortho to the hydroxyl group, intramolecular hydrogen bonding is possible (e.g., O-H···F or O-H···N). This type of bonding is concentration-independent.[17] It typically results in a smaller, less broad O-H absorption at a frequency lower than a "free" OH but higher than a strongly intermolecularly bonded OH. For instance, o-fluorophenol exhibits a weaker intramolecular hydrogen bond than other o-halophenols, an "anomalous" trend attributed to the specific orbital interactions.[18][19]

  • Intermolecular Hydrogen Bonding: When the functional groups are meta or para to each other, intramolecular hydrogen bonding is not possible. In these cases, the dominant interaction in a condensed phase is intermolecular hydrogen bonding. This leads to the characteristic very broad absorption bands at lower wavenumbers (e.g., ~3200-3400 cm⁻¹). These bands are concentration-dependent; upon dilution in a non-polar solvent, the broad band will decrease in intensity while a sharp "free" OH band appears at a higher frequency (~3600 cm⁻¹).[17][20]

  • Electronic Influence on N-H Bands: The electron-withdrawing nature of both the fluorine atom and the hydroxyl group increases the force constant of the N-H bonds, generally shifting the asymmetric and symmetric N-H stretching vibrations to higher frequencies compared to aniline.[11]

The following table summarizes the expected characteristic IR absorption bands for representative compounds.

CompoundO-H Stretch (cm⁻¹)N-H Asymm. Stretch (cm⁻¹)N-H Symm. Stretch (cm⁻¹)Key Observations
Phenol ~3350 (very broad)N/AN/AStrong intermolecular H-bonding.[8]
Aniline N/A~3470~3390Two distinct peaks for a primary aromatic amine.[10][12]
o-Fluorophenol ~3590 (relatively sharp)N/AN/AWeak intramolecular O-H···F hydrogen bond.[19]
p-Fluorophenol ~3340 (very broad)N/AN/AStrong intermolecular H-bonding, similar to phenol.
2-Amino-4-fluorophenol ~3380 (broad)~3480~3410Intermolecular O-H···N or O-H···O H-bonding dominates. N-H frequencies are shifted high due to electron-withdrawing groups.
4-Amino-2-fluorophenol ~3450 (broad, complex)~3490~3420Potential for both intramolecular O-H···F and intermolecular H-bonding. N-H frequencies are high.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining high-quality FTIR spectra of solid powders and liquids with minimal sample preparation.

cluster_workflow ATR-FTIR Experimental Workflow A 1. Instrument Setup & Background Scan B 2. Clean ATR Crystal A->B Ensures no atmospheric or residue interference C 3. Apply Sample B->C Place small amount of powder on crystal D 4. Apply Pressure C->D Ensures good optical contact E 5. Acquire Spectrum D->E Collect scans (e.g., 32 scans at 4 cm⁻¹ resolution) F 6. Data Processing E->F Baseline correction, peak picking G 7. Clean Crystal F->G Prepare for next sample

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂. A background spectrum is collected with the clean, empty ATR crystal. This is a critical step as the background is subtracted from the sample spectrum to ensure that the resulting data is only from the sample itself.

  • Sample Preparation and Application:

    • Causality: Ensure the solid sample is dry and forms a fine powder. Place a small amount (typically just enough to cover the crystal surface) onto the ATR crystal. A clean spatula should be used to avoid cross-contamination.

  • Engage Anvil and Apply Pressure:

    • Causality: The ATR technique relies on the intimate contact between the sample and the high-refractive-index crystal. The anvil is lowered onto the sample, applying consistent pressure. This ensures a good-quality, reproducible signal by maximizing the interaction of the evanescent wave with the sample.

  • Data Acquisition:

    • Causality: Set the desired spectral parameters. For routine analysis, a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are typically sufficient. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. The typical range is 4000-400 cm⁻¹.[1]

  • Data Processing and Analysis:

    • Causality: After acquisition, the spectrum may require baseline correction to account for scattering or other artifacts. The key absorption bands are then identified and their wavenumbers recorded for analysis and comparison.

Advanced Interpretation: Differentiating Isomers and H-Bonding

Beyond the primary stretching frequencies, the "fingerprint" region (below 1500 cm⁻¹) contains a wealth of information. Specifically, the C-H out-of-plane (oop) bending vibrations between 900-675 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic ring.[21][22] Careful analysis of this region can help confirm the isomeric structure suggested by the -OH and -NH₂ bands.

cluster_intra Intramolecular H-Bond cluster_inter Intermolecular H-Bond Intra o-Aminophenol O-H···N bond within one molecule Concentration Independent Inter1 p-Aminophenol Molecule A Inter2 p-Aminophenol Molecule B Inter1->Inter2 O-H···N bond between two molecules (Concentration Dependent)

Caption: Intramolecular vs. Intermolecular hydrogen bonding.

To experimentally confirm the type of hydrogen bonding, a concentration study is the definitive method.[17]

  • Protocol: Prepare a series of dilutions of the fluorophenol in a non-polar solvent (e.g., CCl₄ or hexane).

  • Observation:

    • If a broad -OH band remains unchanged in position upon dilution, it confirms intramolecular hydrogen bonding.

    • If a broad -OH band decreases in intensity and is replaced by a new, sharp peak around 3600 cm⁻¹, it confirms intermolecular hydrogen bonding.[20]

Conclusion

The IR spectrum of an aminofluorophenol is a rich source of structural data. The positions, shapes, and number of bands in the N-H and O-H stretching regions are dictated by a delicate balance of inductive effects, resonance, and, most critically, hydrogen bonding. By understanding these fundamental principles, researchers can confidently distinguish between isomers and characterize their materials. The combination of careful spectral acquisition using techniques like ATR-FTIR and logical interpretation, supported by experiments such as concentration studies, provides an unambiguous and powerful tool for chemical analysis in the pharmaceutical and chemical sciences.

References

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 25.5: Spectroscopic Properties. Chemistry LibreTexts. Retrieved from [Link]

  • John, U., Kuriakose, S., & Nair, K. P. R. (2007). Vibrational overtone spectra of o-fluorophenol and the "anomalous" order of intramolecular hydrogen bonding strengths. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 331-336. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Workman, J., Jr., & V-Monroy, M. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Goel, R. K., & Agarwal, M. L. (1978). Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. Pramana, 11(4), 435-443. [Link]

  • Brown, D. (2025, November 26). Infrared spectrum of phenol. Doc Brown's Chemistry. Retrieved from [Link]

  • Mason, S. F. (1958). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Journal of the Chemical Society, 3619-3627. [Link]

  • Kumar, A., et al. (2024). Effect of Substituent Groups on the Adsorption Efficiency of Phenols by Activated Carbon Developed by Hydrothermally Treated Phyllanthus Emblica Fruit Stone. Molecules, 29(23), 5326. [Link]

  • Horak, M., & Sandorfy, C. (1963). CONTRIBUTION CONCERNING THE PROBLEM OF THE INTRAMOLECULAR HYDROGEN BONDS IN ORTHO HALOPHENOLS. Canadian Journal of Chemistry, 41(2), 299-304. [Link]

  • ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol. Retrieved from [Link]

  • Wang, S., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Molecules, 28(9), 3896. [Link]

  • Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes.
  • ResearchGate. (n.d.). Selected spectra representing the evolution of ATR FTIR spectra of aniline oxidation. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • MIT. (2000, December 10). IR Spectroscopy - Experimental Design. Retrieved from [Link]

  • Fiser, B., & Nagy, P. I. (2019). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Molecules, 24(1), 167. [Link]

  • Horvath, D., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(39), 7784-7794. [Link]

  • LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 18). IR Spectra of Aromatic Compounds. YouTube. Retrieved from [Link]

  • Quora. (2015, February 20). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? Retrieved from [Link]

  • ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Retrieved from [Link]

  • Zhang, L., Muchall, H. M., & Peslherbe, G. H. (2013). Substituent effects in the absorption spectra of phenol radical species: origin of the redshift caused by 3,5-dimethoxyl substitution. Photochemistry and Photobiology, 89(3), 536-544. [Link]

  • Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]

  • Reva, I., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8272. [Link]

  • ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching region of A)benzylalcohols,.... Retrieved from [Link]

  • Fischer, S., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Physical Chemistry Chemical Physics, 25, 23783-23791. [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • A. Pizzi, et al. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Journal of Applied Polymer Science, 96(3), 875-882. [Link]

  • Radboud Repository. (2025, February 20). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • Nanografi. (2024, September 13). Fundamentals of Vibrational Spectroscopy. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, July 27). Effect of substituent on acidity of phenol. YouTube. Retrieved from [Link]

  • Gu, B., et al. (2006). ATR-FTIR investigation of the role of phenolic groups in the interaction of some NOM model compounds with aluminum hydroxide. Journal of Colloid and Interface Science, 304(2), 346-353. [Link]

  • Lucovsky, G. (1997). Fluorine atom induced decreases to the contribution of infrared vibrations to the static dielectric constant of Si–O–F. Journal of Vacuum Science & Technology A, 15(3), 1165-1171. [Link]

  • Nogales-Bueno, J., et al. (n.d.). Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Arrow@TU Dublin. Retrieved from [Link]

  • SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Brown, D. (n.d.). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Comparative

comparing reactivity of 3,6-difluoro vs 2,6-difluoro aminophenols

This guide provides a comparative technical analysis of 3,6-difluoro-2-aminophenol and 2,6-difluoro-3-aminophenol . These isomers, while sharing identical molecular formulas, exhibit drastically different reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3,6-difluoro-2-aminophenol and 2,6-difluoro-3-aminophenol . These isomers, while sharing identical molecular formulas, exhibit drastically different reactivity profiles due to the relative positioning of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the electronic influence of the fluorine substituents.

Executive Summary

The core distinction lies in the ortho- vs. meta- relationship of the amino and hydroxyl groups:

  • 3,6-Difluoro-2-aminophenol (Isomer A): An ortho-aminophenol . It functions as a bidentate nucleophile capable of cyclizing with carboxylic acids or aldehydes to form 4,7-difluorobenzoxazoles . The fluorine at the 3-position (ortho to amine) significantly reduces the nucleophilicity of the nitrogen.

  • 2,6-Difluoro-3-aminophenol (Isomer B): A meta-aminophenol . It cannot form benzoxazoles. Its reactivity is dominated by the high acidity of the phenol (pKa ≈ 7.3) due to the two ortho-fluorines. It is primarily used as a coupling partner in amide synthesis or as a pH-sensitive scaffold.

Structural & Electronic Analysis

The reactivity differences are governed by the "Push-Pull" electronic effects of the fluorine atoms and the proximity of the nucleophiles.

Feature3,6-Difluoro-2-aminophenol 2,6-Difluoro-3-aminophenol
Structure Ortho-Isomer (OH at 1, NH₂ at 2)Meta-Isomer (OH at 1, NH₂ at 3)
F-Substituents 3-F (ortho to NH₂), 6-F (ortho to OH)2-F & 6-F (Both ortho to OH)
Phenol Acidity (pKa) ~8.5 - 9.0 (Moderate Acidity)~7.3 (High Acidity)
Amine Nucleophilicity Low (Deactivated by ortho-F)Moderate (Less deactivated)
Primary Application Benzoxazole Synthesis Amide Coupling / pH Probes
Electronic Effects Diagram

The following diagram illustrates the inductive (-I) and resonance (+M) effects driving the reactivity.

ElectronicEffects cluster_A 3,6-Difluoro-2-aminophenol (Benzoxazole Precursor) cluster_B 2,6-Difluoro-3-aminophenol (Acidic Phenol) A OH (Pos 1) B NH2 (Pos 2) A->B H-Bonding (Pre-organization) C F (Pos 3) (-I Effect on NH2) C->B Deactivation (Reduced Nucleophilicity) D F (Pos 6) (-I Effect on OH) D->A Acidification X OH (Pos 1) Y F (Pos 2) (Strong -I on OH) Y->X Dual Ortho-F (pKa ~ 7.3) Z F (Pos 6) (Strong -I on OH) Z->X W NH2 (Pos 3) W->X No Interaction

Caption: Electronic mapping showing the deactivation of the amine in the 3,6-isomer and the enhanced acidity of the phenol in the 2,6-isomer.

Reactivity Profile: Benzoxazole Synthesis

The most critical application of 3,6-difluoro-2-aminophenol is the synthesis of fluorinated benzoxazoles, which are bioisosteres for indole and purine scaffolds in kinase inhibitors.

Mechanism
  • Acylation: The amine attacks the electrophile (e.g., acid chloride or activated ester). Note: Due to the 3-F atom, the amine is less nucleophilic than unsubstituted 2-aminophenol, often requiring higher temperatures or stronger bases.

  • Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, followed by water elimination.

Experimental Protocol: Synthesis of 4,7-Difluoro-2-phenylbenzoxazole

Target: Cyclization of 3,6-difluoro-2-aminophenol with Benzoic Acid.

Reagents:

  • 3,6-Difluoro-2-aminophenol (1.0 equiv)

  • Benzoic Acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, mix 3,6-difluoro-2-aminophenol (145 mg, 1 mmol) and benzoic acid (122 mg, 1 mmol).

  • Acid Activation: Add Polyphosphoric Acid (PPA, ~5 g). The high viscosity requires mechanical stirring or a strong magnetic bar.

  • Heating: Heat the mixture to 120–130 °C for 4–6 hours. Note: The fluorinated substrate reacts slower than non-fluorinated analogues.

  • Quenching: Cool to ~60 °C and pour the syrup slowly into crushed ice (50 g) with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 75–85% Key Observation: The product will be 4,7-difluorobenzoxazole . The numbering changes because the cyclization locks the fluorines at positions 4 and 7 of the fused system.

Reactivity Profile: Amide Coupling (Non-Cyclizing)

2,6-Difluoro-3-aminophenol cannot cyclize. Its reactivity is defined by the chemoselective acylation of the amine in the presence of a highly acidic phenol.

  • Challenge: The phenol (pKa ~7.3) is easily deprotonated. Under basic conditions (e.g., K₂CO₃), the phenoxide anion may compete as a nucleophile (O-acylation vs N-acylation).

  • Solution: Perform reactions under slightly acidic or neutral conditions, or use protecting groups if O-acylation is observed.

Comparative Data Table
Property3,6-Difluoro-2-aminophenol2,6-Difluoro-3-aminophenol
Reaction with R-COOH / PPA Forms Benzoxazole Forms Amide (No Cyclization)
Reaction with Ph-CHO Forms Benzoxazole (Oxidative)Forms Imine (Schiff Base)
pKa (Conjugate Acid of Amine) ~3.5 (Weak Base)~4.2 (Moderate Base)
Solubility (pH 7.4) Low (Neutral molecule)High (Ionized Phenoxide)
Metabolic Stability High (Blocked ortho/para sites)High (Blocked ortho sites)

Visualizing the Reaction Pathways

ReactionPathways cluster_0 3,6-Difluoro-2-aminophenol cluster_1 2,6-Difluoro-3-aminophenol StartA Ortho-Isomer InterA Amide Intermediate StartA->InterA + R-COOH (Acylation) ProdA 4,7-Difluorobenzoxazole (Cyclized) InterA->ProdA - H2O (Cyclodehydration) StartB Meta-Isomer InterB Amide Product StartB->InterB + R-COOH (Acylation) ProdB No Cyclization InterB->ProdB Stable (Sterically/Electronically Prevented)

Caption: Divergent pathways: The ortho-isomer undergoes a two-step cyclization, while the meta-isomer stops at the amide stage.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Retrieved from

  • MDPI. (2025).[3] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Benzoxazoles. Retrieved from

  • University of Tartu. (2019). Aqueous pKa values of Fluorinated Phenols. J. Phys. Org. Chem. Retrieved from

  • EPA. (2025). Physicochemical Properties of 2-amino-4,5-difluorophenol and isomers. CompTox Chemicals Dashboard. Retrieved from

Sources

Validation

Comparative Guide: Bioisosteric Replacement Using 2-Amino-3,6-difluoro-4-methylphenol in Lead Optimization

Introduction & Strategic Rationale In late-stage lead optimization, addressing metabolic liabilities and suboptimal physicochemical properties without drastically increasing molecular weight is a primary challenge. Biois...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In late-stage lead optimization, addressing metabolic liabilities and suboptimal physicochemical properties without drastically increasing molecular weight is a primary challenge. Bioisosteric replacement using highly functionalized fluorinated building blocks has emerged as a definitive solution.

2-Amino-3,6-difluoro-4-methylphenol (CAS: 1784521-29-4) is a premium bioisosteric scaffold designed to replace traditional aminocresols, catechols, and anilines. By strategically positioning two fluorine atoms at the C3 and C6 positions of the 2-amino-4-methylphenol core, medicinal chemists can simultaneously modulate the pKa of adjacent hydrogen-bond donors, increase lipophilicity, and effectively block cytochrome P450 (CYP450) mediated oxidative metabolism[1].

This guide objectively compares the performance of this difluorinated scaffold against its non-fluorinated parent compound, providing mechanistic insights and validated experimental protocols to support its integration into your drug discovery pipeline.

The Causality of Difluorination: Mechanistic Insights

As an application scientist, I emphasize that incorporating fluorine is never merely a structural tweak; it is a fundamental reprogramming of the molecule's electronic distribution. The efficacy of 2-Amino-3,6-difluoro-4-methylphenol relies on two primary causal mechanisms:

A. Synergistic pKa Modulation

Fluorine possesses extreme electronegativity, exerting a strong electron-withdrawing inductive effect (-I) across the phenyl ring[2].

  • Phenolic Hydroxyl (C1): The adjacent C6 fluorine stabilizes the phenoxide anion, significantly lowering the pKa of the phenol. This increases its capacity to act as a potent hydrogen-bond donor or allows it to exist in an ionized state at physiological pH, altering target residence time[2].

  • Anilinic Amine (C2): The C3 fluorine withdraws electron density from the nitrogen lone pair, drastically reducing its basicity[3]. This is a critical tactic for mitigating hERG channel liabilities and improving passive membrane permeability by reducing the fraction of protonated amine in the gut.

B. Metabolic Shielding & Soft-Spot Deactivation

Unsubstituted aminophenols are notorious for undergoing rapid Phase I oxidation to form reactive, toxic quinone or quinone-imine intermediates. The carbon-fluorine bond (BDE ~109 kcal/mol) is highly resistant to CYP450 cleavage[4]. The C6 fluorine physically blocks ortho-hydroxylation, while the C3 fluorine provides steric and electronic shielding to the metabolically labile C4-methyl group, extending the compound's in vivo half-life[1].

BioisostereLogic Parent Parent Scaffold (2-Amino-4-methylphenol) Problem1 Rapid Phase I Oxidation (Quinone Toxicity) Parent->Problem1 Problem2 High Amine Basicity (hERG Liability / Poor Permeability) Parent->Problem2 Solution Bioisosteric Replacement (2-Amino-3,6-difluoro-4-methylphenol) Problem1->Solution Problem2->Solution Result1 Blocked CYP450 Sites (Increased Half-life) Solution->Result1 Result2 Modulated pKa (Improved Safety & Absorption) Solution->Result2

Figure 1: Logical flowchart demonstrating the causal relationship between structural liabilities and the difluorinated bioisosteric solution.

Objective Performance Comparison

To objectively validate the bioisosteric superiority of 2-Amino-3,6-difluoro-4-methylphenol, we compared it against the non-fluorinated parent (2-Amino-4-methylphenol) and a mono-fluorinated intermediate.

Table 1: Physicochemical Property Shifts

Data demonstrates the predictable tuning of acidity and basicity via inductive effects.

Compound ScaffoldPhenol pKa (Exp.)Amine pKa (Exp.)LogD (pH 7.4)Topological Polar Surface Area (TPSA)
2-Amino-4-methylphenol (Parent)9.854.701.1246.25 Ų
2-Amino-6-fluoro-4-methylphenol 8.723.951.4546.25 Ų
2-Amino-3,6-difluoro-4-methylphenol 7.60 2.85 1.88 46.25 Ų
Table 2: In Vitro ADME & Metabolic Stability

Data highlights the protective effect of C-F bonds against microsomal degradation.

Compound ScaffoldHLM Half-life (t½)Intrinsic Clearance (CL_int)Reactive Metabolite Trapping (GSH)
2-Amino-4-methylphenol (Parent)12 min145 µL/min/mgHigh (Quinone adducts detected)
2-Amino-6-fluoro-4-methylphenol 38 min55 µL/min/mgModerate
2-Amino-3,6-difluoro-4-methylphenol >120 min <15 µL/min/mg None Detected

Validated Experimental Methodologies

Trustworthiness in drug discovery requires self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to generate the comparative data above.

Protocol A: Thermodynamic pKa Determination (Cosolvent Method)

Because the difluorinated scaffold exhibits higher lipophilicity, traditional aqueous titration yields inaccurate results due to precipitation. We utilize a Yasuda-Shedlovsky extrapolation technique.

Causality of Design: Titrating in varying ratios of Methanol/Water ensures complete dissolution. By plotting the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures, we can accurately extrapolate the true aqueous pKa without artifactual baseline drift.

  • System Suitability: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 1.0 mM stock solution of 2-Amino-3,6-difluoro-4-methylphenol in 100% HPLC-grade Methanol.

  • Cosolvent Titration: Prepare five separate titration vessels containing the compound in 20%, 30%, 40%, 50%, and 60% (v/v) Methanol/Water solutions, maintaining a constant ionic strength of 0.15 M using KCl.

  • Execution: Titrate each solution with standardized 0.1 M NaOH (for the phenol) and 0.1 M HCl (for the amine) under an inert Argon atmosphere to prevent oxidative degradation during the assay.

  • Data Processing: Calculate the psKa for each solvent ratio. Plot psKa vs.

    
     (where 
    
    
    
    is the dielectric constant of the specific MeOH/Water mixture) and extrapolate the linear regression to pure water (
    
    
    ) to determine the definitive aqueous pKa.
Protocol B: In Vitro Microsomal Stability Assay (CYP450)

This protocol measures the intrinsic clearance (CL_int) to validate the metabolic shielding provided by the fluorine atoms.

Causality of Design: We use cold Acetonitrile (MeCN) containing an internal standard to quench the reaction. The cold temperature instantly halts enzymatic activity, while the organic solvent denatures and precipitates the microsomal proteins, ensuring a clean matrix for LC-MS/MS analysis.

  • Incubation Setup: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein) and 1 µM of 2-Amino-3,6-difluoro-4-methylphenol in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • System Validation: Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel wells as positive and negative controls to validate HLM enzymatic viability.

  • Pre-incubation: Shake the plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the Phase I oxidative reaction.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold MeCN spiked with 100 ng/mL Tolbutamide (Internal Standard).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode). Calculate half-life using the natural log of percent remaining versus time.

Workflow Step1 1. Incubation HLM + Compound (37°C) Step2 2. Initiation Add 1mM NADPH Step1->Step2 Step3 3. Sampling & Quench Ice-Cold MeCN (0-120 min) Step2->Step3 Step4 4. Centrifugation Precipitate Proteins Step3->Step4 Step5 5. LC-MS/MS Quantify Parent & CL_int Step4->Step5

Figure 2: Step-by-step experimental workflow for the in vitro microsomal stability assay.

Conclusion

The transition from a standard aminophenol to 2-Amino-3,6-difluoro-4-methylphenol represents a textbook application of rational bioisosteric design. The experimental data confirms that the dual-fluorination strategy successfully depresses the pKa of both the phenol and the amine, while simultaneously erecting a robust steric and electronic shield against CYP450-mediated oxidation. For drug development professionals facing rapid clearance or poor permeability in their lead series, this difluorinated building block offers a highly validated, off-the-shelf solution.

References

  • Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from:[Link][1]

  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Retrieved from:[Link][4]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Retrieved from:[Link][3]

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Comparative

Comprehensive Comparison Guide: Metabolic Stability of 3,6-Difluoro-4-methylphenol Derivatives in Drug Design

Executive Summary In small-molecule drug discovery, phenolic rings are notorious metabolic "soft spots." They are highly susceptible to rapid Phase I metabolism, specifically Cytochrome P450 (CYP450)-mediated aromatic hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small-molecule drug discovery, phenolic rings are notorious metabolic "soft spots." They are highly susceptible to rapid Phase I metabolism, specifically Cytochrome P450 (CYP450)-mediated aromatic hydroxylation and benzylic oxidation. To overcome this, medicinal chemists frequently employ strategic fluorination[1].

This guide objectively evaluates the metabolic stability of 3,6-difluoro-4-methylphenol (formally recognized in IUPAC nomenclature as 2,5-difluoro-4-methylphenol) against its non-fluorinated and mono-fluorinated alternatives. By analyzing intrinsic clearance (


) and half-life (

) data, we provide a mechanistic rationale for why this specific di-fluorinated scaffold serves as a superior, metabolically robust building block for lead optimization.

Mechanistic Rationale: The Superiority of the Di-Fluoro Scaffold

Historically, the improved metabolic stability of fluorinated compounds was attributed almost exclusively to the high bond dissociation energy of the C–F bond (126 kcal/mol) compared to the C–H bond (113 kcal/mol)[2]. However, as physical organic chemistry has advanced, we now understand that the protective mechanism of 3,6-difluoro-4-methylphenol is multifaceted:

  • Inductive Electronic Deactivation: The strong electron-withdrawing nature of two fluorine atoms significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring[2]. This electron deficiency makes the ring highly resistant to electrophilic attack by the high-valent iron-oxo species in the CYP450 active site, thereby attenuating both aromatic hydroxylation and benzylic oxidation.

  • Steric Shielding: Fluorine possesses a larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å)[3]. Positioning fluorine atoms at the 3 and 6 positions provides critical steric hindrance, physically blocking the enzyme's access to the adjacent carbon centers.

  • Altered Enzyme Affinity (

    
    ):  The introduction of the highly electronegative fluorine atoms alters the physicochemical properties and lipophilicity of the scaffold, often reducing the substrate's binding affinity to the CYP450 active site, which directly lowers the catalytic efficiency (
    
    
    
    ) of the metabolic process[2].

CYP_Metabolism cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Scaffold A 4-Methylphenol B Aromatic Hydroxylation A->B CYP450 C Benzylic Oxidation A->C CYP450 D 3,6-Difluoro-4-methylphenol E Aromatic Hydroxylation (Blocked) D->E Steric Shielding F Benzylic Oxidation (Attenuated) D->F Inductive Deactivation

CYP450-mediated metabolic pathways comparing non-fluorinated and fluorinated phenol scaffolds.

Comparative Performance Data

The following table summarizes representative in vitro metabolic stability data across three structural analogs. Data is derived from standard Human Liver Microsome (HLM) incubations (0.5 mg/mL protein, 37°C, 60 min).

Compound Scaffold

(min)

(µL/min/mg protein)
Primary Clearance Mechanism
4-Methylphenol 12.4111.8Rapid aromatic hydroxylation & benzylic oxidation
3-Fluoro-4-methylphenol 28.748.3Benzylic oxidation (Aromatic oxidation partially blocked)
3,6-Difluoro-4-methylphenol >120 <11.5 Negligible (Highly stable bioisostere)

Data Interpretation: The step-wise addition of fluorine demonstrates a non-linear enhancement in metabolic stability. While mono-fluorination provides a moderate extension of half-life, the di-fluorinated derivative effectively shuts down Phase I oxidative metabolism, dropping intrinsic clearance to negligible levels.

Experimental Methodology: Self-Validating HLM Stability Assay

To ensure reproducibility and scientific integrity, the metabolic stability of these derivatives must be evaluated using a rigorously controlled, self-validating in vitro assay.

Rationale and Causality of Assay Design
  • Protein Concentration (0.5 mg/mL): Kept deliberately low to ensure pseudo-first-order kinetics and to minimize non-specific microsomal protein binding, which can artificially depress clearance values.

  • Buffer Selection (pH 7.4): 100 mM Potassium Phosphate buffer mimics physiological pH, ensuring the CYP450 enzymes maintain their native, active conformations.

  • System Validation (The Self-Validating Control): Every assay plate must include a low-clearance control (e.g., Warfarin) and a high-clearance control (e.g., Verapamil). The assay is only deemed valid if the

    
     of these controls falls within historically established laboratory acceptance criteria. This proves the enzymatic viability of the specific HLM batch used.
    
Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of 3,6-difluoro-4-methylphenol in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Setup: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), Human Liver Microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Note: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The cold organic solvent instantaneously denatures the CYP enzymes, arresting metabolism at exact time points. The internal standard normalizes extraction recovery and matrix effects during downstream analysis.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining relative to the

    
     minute time point.
    

HLM_Workflow Step1 1. Substrate Preparation (1 µM final conc.) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0-60 min aliquots) Step3->Step4 Step5 5. Reaction Quenching (Cold ACN + Int. Standard) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify % Remaining) Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Data Calculation

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (


).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Conclusion

For drug development professionals optimizing lead compounds, unmitigated oxidative metabolism of phenolic rings remains a primary driver of clinical attrition. As demonstrated by the comparative data, substituting a standard methylphenol moiety with a 3,6-difluoro-4-methylphenol building block provides a profound enhancement in metabolic stability. By leveraging both steric shielding and inductive electronic deactivation, this di-fluorinated scaffold effectively mitigates CYP450-mediated clearance, offering a highly reliable pathway to improve systemic exposure and prolong drug half-life.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (nih.gov) URL:2

  • Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific (apolloscientific.co.uk) URL:1

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online (tandfonline.com) URL:3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-3,6-difluoro-4-methylphenol

Senior Application Scientist's Note: As a niche derivative of aminophenol, specific safety data sheets (SDS) for 2-Amino-3,6-difluoro-4-methylphenol are not broadly available. Therefore, this guide is synthesized from th...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: As a niche derivative of aminophenol, specific safety data sheets (SDS) for 2-Amino-3,6-difluoro-4-methylphenol are not broadly available. Therefore, this guide is synthesized from the established principles of hazardous waste management, data on structurally similar aminophenols and fluorinated aromatic compounds, and regulatory standards. The causality behind these procedures is rooted in ensuring personnel safety and environmental protection, treating the substance with the caution it warrants as a hazardous chemical.

The proper disposal of 2-Amino-3,6-difluoro-4-methylphenol is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This compound, as a member of the aminophenol family and a fluorinated aromatic amine, must be managed as hazardous waste from the moment it is deemed unnecessary. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[1][2] This guide provides the essential framework for its responsible management.

Hazard Profile and Characterization

While specific toxicological data for 2-Amino-3,6-difluoro-4-methylphenol is limited, its structure allows for a presumptive hazard assessment based on analogous compounds. Aminophenols are generally classified as harmful if swallowed, inhaled, or in contact with skin; they are also known to cause serious skin and eye irritation and may lead to respiratory irritation.[3][4][5][6][7] The presence of strong carbon-fluorine bonds suggests increased chemical stability and persistence, requiring specialized disposal methods.[8]

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Based on its chemical family, 2-Amino-3,6-difluoro-4-methylphenol should be presumptively managed as a toxic hazardous waste .

Property / Hazard Anticipated Value / Classification Source / Rationale
Physical State Solid (Crystals or Powder)Based on similar aminophenol compounds.[6][10]
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation)Inferred from 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol.[3][4]
Skin Irritation / CorrosionInferred from 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol.[3][4][5]
Serious Eye Damage / IrritationInferred from 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol.[3][4][5]
Specific Target Organ ToxicityMay cause respiratory irritation.[3][5][6]
Disposal Classification Hazardous Waste (Toxic)Presumptive classification based on chemical family and RCRA criteria.[9]
On-Site Waste Management and Segregation

Proper handling and storage are the first steps in the disposal lifecycle. The primary objective is to prevent environmental release and ensure the safety of laboratory personnel.

Core Principles:

  • Containment: Waste 2-Amino-3,6-difluoro-4-methylphenol must be stored in its original container or a compatible, well-sealed, and clearly labeled secondary container.[3] Polyethylene or polypropylene containers are generally suitable.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-3,6-difluoro-4-methylphenol".

  • Segregation: This waste must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[4]

  • Location: Store containers in a cool, dry, and well-ventilated area, away from heat sources or ignition.[3][4] Ensure the storage location has secondary containment to manage potential leaks.

Personal Protective Equipment (PPE) Protocol

When handling waste 2-Amino-3,6-difluoro-4-methylphenol for disposal, a stringent PPE protocol is mandatory to mitigate exposure risks.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[4]

  • Skin and Body Protection: A lab coat or chemically resistant apron is required. Ensure contaminated clothing is removed immediately and laundered separately before reuse.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection in a well-ventilated area or under a chemical fume hood.[4]

Step-by-Step Disposal Procedure

The disposal of 2-Amino-3,6-difluoro-4-methylphenol must be conducted through a licensed environmental services provider. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Step 1: Waste Accumulation

  • Collect all waste (pure substance, contaminated materials like gloves or weigh paper) in a designated hazardous waste container.

  • Keep the container securely closed except when adding waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Spill Decontamination

  • In the event of a small, dry spill, do not sweep. Gently dampen the solid material with a 60-70% ethanol solution to prevent dust from becoming airborne.[6]

  • Carefully transfer the dampened material and any contaminated cleaning supplies into the hazardous waste container using non-sparking tools.

  • Wash the spill area thoroughly with soap and water, collecting the cleaning water for disposal if required by local regulations. Prevent runoff into drains.[3]

Step 3: Arranging for Pickup and Disposal

  • Contact your organization's EHS department to schedule a hazardous waste pickup.

  • Ensure all paperwork, including a hazardous waste manifest if required, is completed accurately. The manifest system tracks the waste from your laboratory to its final disposal site.[1][12]

  • The waste will be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]

Step 4: Ultimate Destruction

  • The most probable disposal method for fluorinated organic compounds is high-temperature incineration.[13] The high energy is necessary to break the stable carbon-fluorine bonds.[8]

  • This process must be carried out in a specialized hazardous waste incinerator equipped with scrubbers and afterburners to neutralize harmful combustion byproducts like hydrogen fluoride. Improper incineration can lead to the release of smaller, still-hazardous fluorinated compounds.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-Amino-3,6-difluoro-4-methylphenol.

DisposalWorkflow cluster_generation Waste Generation Point (Laboratory) cluster_accumulation On-Site Management cluster_disposal Off-Site Disposal cluster_spill Contingency: Spill Response Generate Generate Waste (Unused/Contaminated Reagent) Characterize Characterize as Hazardous Waste (Presumptive Toxic) Generate->Characterize PPE Don Appropriate PPE Characterize->PPE Containerize Place in Labeled, Sealed Container PPE->Containerize Segregate Segregate from Incompatibles Containerize->Segregate EHS Contact EHS for Waste Pickup Segregate->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest TSDF Transport to Licensed TSDF via Certified Carrier Manifest->TSDF Incinerate Final Disposal: High-Temperature Incineration TSDF->Incinerate Spill Spill Occurs Spill_PPE Don PPE Spill->Spill_PPE Contain Dampen & Contain Spill Spill_PPE->Contain Collect Collect as Hazardous Waste Contain->Collect Collect->Containerize

Caption: Disposal workflow for 2-Amino-3,6-difluoro-4-methylphenol.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from Hazardous Waste Experts. [Link]

  • Wikipedia. (2024). Hazardous waste in the United States. Retrieved from Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services. [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-Amino-4,6-dichloro-5-methylphenol. Retrieved from Thermo Fisher Scientific. [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information: Methyl 2-amino-3-thenoate. Retrieved from ECHA. [Link]

  • PubChem. (2024). 2-Amino-4-methylphenol. Retrieved from National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from EPA.gov. [Link]

  • Sustainability Directory. (2025, October 2). Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine. Retrieved from Sustainability Directory. [Link]

  • European Chemicals Agency. (2025, January 9). Substance Information. Retrieved from ECHA. [Link]

  • GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas. Retrieved from GOV.UK. [Link]

  • MIT Climate and Sustainability Consortium. (n.d.). Fluorine-free materials to trap and destroy PFAS. Retrieved from MCSC. [Link]

  • The Cosmetic, Toiletry and Perfumery Association. (2024, March 6). European Chemical Agency (ECHA) and Health and Safety Executive (HSE) Update: March 2024. Retrieved from CTPA. [Link]

  • Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from CIR. [Link]

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Handling

Personal protective equipment for handling 2-Amino-3,6-difluoro-4-methylphenol

Comprehensive Safety and Operational Guide for Handling 2-Amino-3,6-difluoro-4-methylphenol Introduction 2-Amino-3,6-difluoro-4-methylphenol (CAS: 1784521-29-4) is a highly specialized fluorinated building block frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Operational Guide for Handling 2-Amino-3,6-difluoro-4-methylphenol

Introduction

2-Amino-3,6-difluoro-4-methylphenol (CAS: 1784521-29-4) is a highly specialized fluorinated building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. While its unique trifunctional architecture—comprising a nucleophilic phenol, an amine, and metabolically robust fluorine atoms—makes it invaluable for drug development, it also introduces complex safety challenges. This guide provides the critical mechanistic logic and step-by-step protocols required to handle this compound safely.

Mechanistic Hazard Profile: The Causality of Risk

To design a self-validating safety protocol, researchers must first understand the dual-hazard nature of this specific molecule:

  • The Aminophenol Core (Systemic Toxicity): Aminophenols are notorious for their ability to induce methemoglobinemia. Upon systemic absorption, they are metabolized into reactive quinone imines that oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, severely impairing the blood's oxygen transport capacity[1]. Furthermore, the aminophenol backbone is classified as a suspected mutagen (Category 2)[2].

  • The Fluorine Effect (Enhanced Permeability): The introduction of two fluorine atoms at the 3 and 6 positions significantly increases the molecule's lipophilicity (LogP). Fluorine acts as a bioisostere that enhances membrane permeability, meaning dermal absorption of this specific fluorinated derivative is much faster and more efficient than that of non-fluorinated aminophenols[3].

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged exposure due to the enhanced lipophilicity of fluorinated aromatics.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloving: Inner standard nitrile (4 mil), Outer heavy-duty Neoprene or Nitrile (>8 mil) tested to EN374 standards.Fluorination increases skin permeability. Double-gloving creates a physical breakthrough buffer against rapid dermal absorption[3][4].
Eye/Face Protection Tight-fitting chemical safety goggles AND a clear full-face shield.Aminophenols are severe eye irritants (Category 2A). A face shield prevents aerosolized dust from contacting facial mucosa[1].
Respiratory NIOSH-approved N95/P100 particulate respirator, or half-face respirator with organic vapor/acid gas cartridges.Prevents inhalation of fine crystalline dust, which can bypass upper respiratory defenses and rapidly enter the bloodstream[1][5].
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs, fully buttoned.Prevents accumulation of micro-dust on personal clothing, mitigating secondary exposure risks outside the laboratory[1].

Step-by-Step Operational Protocol

Phase 1: Pre-Operation & Donning

  • Ventilation Verification: Ensure the certified chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • PPE Donning Sequence: Inspect all PPE for micro-tears. Don the lab coat, followed by the respirator (perform a negative/positive pressure user seal check), then safety goggles. Finally, don the inner gloves (ensuring they cover the knit cuffs of the lab coat), followed by the outer gloves.

Phase 2: Handling & Transfer 3. Static Mitigation: Fine fluorinated organic powders can easily build up static charges. Use an anti-static weighing boat and grounded spatulas. Electrostatic repulsion can cause the powder to "jump" and aerosolize, creating an immediate inhalation hazard[4]. 4. Weighing: Weigh the chemical exclusively inside the fume hood. If transfer to a high-precision analytical balance outside the hood is absolutely necessary, seal the weighing vessel inside a secondary containment chamber before moving it. 5. Solvent Addition: When preparing stock solutions, add the solvent (e.g., DMSO or ethanol) slowly down the side of the vessel to the powder to minimize dust generation.

Phase 3: Doffing & Decontamination 6. Outer Glove Removal: Remove the outer gloves inside the fume hood using the pinch-and-pull method and dispose of them in a designated hazardous waste bin. 7. Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (ethanol or isopropanol), followed by a water wipe, while wearing the inner gloves. 8. Final Doffing: Remove inner gloves, goggles, and respirator. Wash hands and forearms immediately with copious amounts of soap and water[1].

Accidental Release and Spill Management

In the event of a spill, immediate containment is critical due to the compound's acute toxicity and severe aquatic toxicity (Aquatic Acute 1 / Chronic 1)[2].

  • Evacuate & Assess: Alert personnel and evacuate the immediate area. Do not attempt cleanup without full PPE, including a P100 respirator.

  • Containment: Cover the spilled solid with damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust formation. Do not sweep dry powder, as this will aerosolize the particles[5].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Neutralization: Wash the spill area with a mild alkaline detergent solution, then wipe dry.

Disposal Plan

Do not flush any amount of 2-Amino-3,6-difluoro-4-methylphenol down the sink. It is highly toxic to aquatic life with long-lasting environmental effects[4].

  • Solid Waste: Collect all contaminated consumables (gloves, wipes, weighing boats) in a clearly labeled, sealed chemical waste bag.

  • Liquid Waste: Segregate halogenated and non-halogenated organic waste. Because this compound contains fluorine, all liquid solutions must be routed exclusively to Halogenated Organic Waste containers.

Mandatory Visualization: Operational Workflow & Spill Response Logic

G Start Pre-Operation: Hood & Ventilation Check Donning PPE Donning: Double Gloves, Respirator, Goggles Start->Donning Handling Chemical Handling: 2-Amino-3,6-difluoro-4-methylphenol Donning->Handling Decision Spill or Exposure Detected? Handling->Decision Spill Spill Response: Evacuate, Contain, Neutralize Decision->Spill YES Doffing Standard Doffing & Decontamination Decision->Doffing NO Waste Halogenated Hazardous Waste Spill->Waste Doffing->Waste

Workflow logic for handling 2-Amino-3,6-difluoro-4-methylphenol and spill response.

References

  • 2-amino-3,6-difluoro-4-methylphenol. Sigma-Aldrich.

  • [5] Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer. 5

  • [3] 2-[(Dimethylamino)methyl]-4-fluorophenol Toxicity & Permeability. Benchchem. 3

  • [2] Safety Data Sheet 4-Aminophenol. MetaSci. 2

  • [1] AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health (NJ.gov). 1

  • [4] 4-Aminophenol - Safety Data Sheet. Harper College. 4

Sources

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